2-Chloro-6-(1-methylethyl)benzothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propan-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSULTRTWYRDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365952 | |
| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856171-16-9 | |
| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole (CAS: 856171-16-9): A Versatile Synthetic Intermediate
Executive Summary: This guide provides an in-depth technical overview of 2-Chloro-6-(1-methylethyl)benzothiazole, a heterocyclic compound featuring the privileged benzothiazole scaffold. While not an end-product itself, its true value lies in its role as a versatile chemical building block. The presence of a reactive 2-chloro group, combined with the lipophilic 6-isopropyl substituent, makes it a strategic intermediate for synthesizing diverse libraries of compounds aimed at various biological targets. This document serves as a resource for researchers and drug development professionals, detailing the compound's properties, plausible synthetic strategies, key chemical reactions, and potential applications, grounded in the established importance of the benzothiazole core in medicinal chemistry.
The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzothiazole ring system, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a prominent structural motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This has led to the development of successful drugs, such as Riluzole, used in treating amyotrophic lateral sclerosis, and Pramipexole, a dopamine agonist for Parkinson's disease.[1][2] The benzothiazole core is also under active investigation for its potential in developing novel anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4]
This compound emerges as a key player in this context. It is not just another derivative but a functionalized starting material designed for synthetic elaboration. The chlorine atom at the 2-position acts as an excellent leaving group, providing a reactive handle for introducing diverse functionalities. The 6-isopropyl group, in turn, modifies the electronic properties and increases the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability and metabolic stability in downstream drug candidates.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis.
Table 1: Compound Identification and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 856171-16-9 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀ClNS | [5][8][9][10] |
| Molecular Weight | 211.71 g/mol | [9][10] |
| Synonyms | 2-Chloro-6-isopropylbenzothiazole | [10][11] |
| SMILES | CC(C)C1=CC2=C(C=C1)N=C(Cl)S2 |[9] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Boiling Point | 284.3 °C at 760 mmHg | A value of 125.7 °C is also reported but is likely for a different pressure. | [5][8] |
| Flash Point | 284.3 °C at 760 mmHg | [8] | |
| Solubility | Insoluble in water (predicted) | Soluble in common organic solvents (e.g., DCM, THF, DMF). | [12] |
| Storage | Store sealed in a dry environment at 2-8°C. | Recommended to prevent hydrolysis and degradation. |[9] |
Predicted Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for predictable signatures:
-
¹H NMR: Protons of the isopropyl group would appear as a doublet (CH₃) and a septet (CH). The aromatic protons on the benzothiazole ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm).
-
¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the isopropyl group, the aromatic carbons, and the characteristic C=N carbon of the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Key Reactivity
The strategic value of this compound is defined by its synthesis and subsequent reactivity.
Plausible Synthetic Routes
The synthesis of 2-chlorobenzothiazoles is well-established. A common industrial approach involves the chlorination of the corresponding 2-mercaptobenzothiazole precursor.[13] This precursor can be synthesized from 4-isopropylaniline. The workflow below illustrates a plausible, high-level synthetic strategy.
Protocol 1: Representative Synthesis via Chlorination
This is a generalized protocol based on established methods for analogous compounds. Researchers should optimize conditions for this specific substrate.
-
Charge Reactor: To a stirred solution of 6-isopropyl-1,3-benzothiazol-2-thiol (1.0 eq) in an inert solvent like dichloromethane or toluene, add a suitable chlorinating agent such as sulfuryl chloride (1.1 eq) dropwise at 0-5°C.
-
Causality Note: The reaction is performed at low temperature to control its exothermic nature and minimize side reactions. An inert solvent is used to prevent reaction with the chlorinating agent.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality Note: The bicarbonate quench neutralizes excess acid and unreacted chlorinating agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from the high reactivity of the 2-chloro substituent towards nucleophilic attack. This allows for the straightforward introduction of a vast array of functional groups, making it an ideal scaffold for building chemical libraries.
Protocol 2: General Procedure for Amination (SNAr)
This protocol describes a typical reaction with an amine to generate a 2-aminobenzothiazole derivative, a common core in many bioactive molecules.
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Causality Note: A nitrogen atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Polar aprotic solvents are ideal for SNAr as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. An excess of the amine can sometimes be used to serve this purpose.
-
-
Reaction: Heat the mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 2-aminobenzothiazole derivative.
Applications in Research and Development
The true potential of this compound is realized in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.
By leveraging the SNAr chemistry described, researchers can rapidly synthesize libraries of compounds for screening against:
-
Protein Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket. The 2-aminobenzothiazole derivatives are prime candidates for this role.
-
Microbial Targets: The benzothiazole scaffold is known to possess significant antibacterial and antifungal properties.[4] New derivatives can be screened to identify novel antimicrobial agents.
-
Monoamine Oxidase (MAO): Certain benzothiazole derivatives act as inhibitors of MAO, an important target in neurodegenerative diseases.[1]
Analytical Characterization and Quality Control
Ensuring the purity and identity of the starting material is paramount for reproducible synthetic results.
Protocol 3: Standard Quality Control (QC) Workflow
-
Purity Assessment (HPLC): Dissolve a small sample in acetonitrile/water. Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Purity should typically be >98% for use in sensitive downstream reactions.
-
Identity Confirmation (LC-MS): Use an LC-MS system to confirm the mass of the main peak from the HPLC analysis. The observed mass should correspond to the molecular weight of the compound (211.71 g/mol ), and the characteristic Cl isotope pattern should be present.
-
Structural Verification (NMR): Record a ¹H NMR spectrum in CDCl₃ or DMSO-d₆. The spectrum should be clean, and the integration of the signals should correspond to the number of protons in the structure. The chemical shifts and coupling patterns should be consistent with the 2-chloro-6-isopropylbenzothiazole structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions should be taken based on analogous chlorinated heterocyclic compounds.
-
Hazard Class: Similar compounds are classified as harmful if swallowed (H302) and causing serious eye irritation (H319).[14] Assume this compound carries similar risks.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.[9]
Conclusion
This compound (CAS: 856171-16-9) is more than a mere catalog chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity centered on the 2-chloro position, and linkage to the biologically significant benzothiazole scaffold make it an exceptionally valuable building block. By enabling the rapid and efficient synthesis of diverse molecular libraries, this compound serves as a critical starting point for the discovery of next-generation therapeutics and functional materials.
References
- This compound. Chemsigma.
- This compound. CymitQuimica.
- This compound 856171-16-9 Purity 98. Chemical Synthesis.
- 856171-16-9|this compound. BLDpharm.
- 2-Chloro-6-(1-methylethoxy)benzothiazole [CAS# 401567-29-1]. chemBlink.
- CAS NO. 856171-16-9 | this compound. Arctom Scientific.
- 2-Chloro-6-methylbenzothiazole.
- Benzothiazole. Wikipedia.
- Specifications of this compound. Capot Chemical.
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry.
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- 2-chloro-6-isopropyl-1,3-benzothiazole. ChemicalBook.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- Process for the preparation of 2-chloro-benzothiazole.
- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 856171-16-9 this compound [chemsigma.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. arctomsci.com [arctomsci.com]
- 8. guidechem.com [guidechem.com]
- 9. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 10. capotchem.com [capotchem.com]
- 11. 2-CHLORO-6-ISOPROPYL-1,3-BENZOTHIAZOLE CAS#: [m.chemicalbook.com]
- 12. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]
- 13. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 14. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-(1-methylethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not widely available in published literature, this document synthesizes information from closely related analogues and the established chemical principles of the benzothiazole scaffold. The guide covers the compound's molecular structure, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its chemical reactivity and potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers and scientists working with or developing novel benzothiazole derivatives.
Introduction to the Benzothiazole Scaffold
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a prominent pharmacophore found in numerous marketed drugs and biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system, particularly the reactivity of substituents at the 2- and 6-positions, makes it a valuable building block in the design and synthesis of novel therapeutic agents.[3][4] this compound, with its chloro-substituent at the reactive 2-position and an isopropyl group at the 6-position, represents a molecule with significant potential for further chemical modification and exploration of its biological activity.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzothiazole core with a chlorine atom at the 2-position and an isopropyl group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856171-16-9 | [5][6] |
| Molecular Formula | C₁₀H₁₀ClNS | [6] |
| Molecular Weight | 211.71 g/mol | [6] |
| IUPAC Name | 2-chloro-6-propan-2-yl-1,3-benzothiazole | |
| Synonyms | 6-isopropyl-2-chlorobenzothiazole | [6] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [6] |
| Predicted Boiling Point | 284.3 ± 9.0 °C at 760 mmHg | [6] |
| Predicted Flash Point | 125.7 ± 18.7 °C | [6] |
| Predicted Refractive Index | 1.627 | [6] |
Predicted Spectroscopic Profile
Due to the absence of published experimental spectra for this compound, the following sections provide a predicted spectroscopic profile based on established principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:
-
Isopropyl Group: A doublet at approximately 1.3 ppm corresponding to the six equivalent methyl protons (-CH(CH ₃)₂), coupled to the methine proton. A septet at around 3.1 ppm for the methine proton (-CH (CH₃)₂), coupled to the six methyl protons.
-
Aromatic Protons: The benzothiazole ring protons would appear in the aromatic region (approximately 7.0-8.0 ppm). The proton at position 7 (adjacent to the isopropyl group) would likely be a doublet. The proton at position 5 would be a doublet of doublets, and the proton at position 4 would be a doublet. The exact chemical shifts and coupling constants would depend on the electronic effects of the chloro and isopropyl substituents.
Predicted ¹³C NMR Spectrum
The broadband decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals corresponding to the non-equivalent carbon atoms:
-
Isopropyl Group: Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons around 24 ppm and one for the methine carbon around 34 ppm.[7][8][9]
-
Aromatic and Heterocyclic Carbons: The six carbons of the benzothiazole ring system would resonate in the range of 120-160 ppm. The carbon bearing the chlorine atom (C2) is expected to be significantly downfield. The carbons of the benzene ring will show distinct signals influenced by the positions of the isopropyl group and the fused thiazole ring.[10]
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule:
-
Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.[11]
-
Aliphatic C-H stretching: Bands in the region of 2850-2970 cm⁻¹ for the isopropyl group.[11]
-
C=N stretching (thiazole ring): A characteristic absorption around 1600-1650 cm⁻¹.[12]
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.[11]
-
C-Cl stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 211 and a characteristic [M+2]⁺ peak at m/z 213 with an intensity of approximately one-third of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope.[13]
Proposed Fragmentation Pathway:
The fragmentation of the molecular ion would likely proceed through several pathways:
-
Loss of a methyl radical (-CH₃): A fragment ion at m/z 196.
-
Loss of a chlorine radical (-Cl): A fragment ion at m/z 176.
-
Loss of an isopropyl radical (-CH(CH₃)₂): A fragment ion at m/z 168.
-
Retro-Diels-Alder type fragmentation of the thiazole ring.
Caption: Synthesis of 6-Isopropyl-2-aminobenzothiazole.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-isopropylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add potassium thiocyanate (KSCN, 2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-isopropyl-2-aminobenzothiazole.
Step 2: Synthesis of this compound
This step involves a Sandmeyer-type reaction where the amino group of 6-isopropyl-2-aminobenzothiazole is converted to a chloro group.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Suspend 6-isopropyl-2-aminobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Potential Applications in Drug Development
The 2-chloro substituent on the benzothiazole ring is a key functional group that allows for a variety of subsequent chemical transformations. It is an excellent leaving group and can be readily displaced by nucleophiles.
Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including:
-
Amines: Reaction with primary or secondary amines can be used to synthesize a library of 2-amino-6-isopropylbenzothiazole derivatives. These compounds are of particular interest as many biologically active benzothiazoles contain an amino group at the 2-position.
-
Thiols: Reaction with thiols can introduce various sulfur-containing moieties.
-
Alkoxides and Phenoxides: Reaction with alcohols or phenols can lead to the formation of 2-alkoxy or 2-aryloxy benzothiazole derivatives.
This reactivity makes this compound a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. The isopropyl group at the 6-position can influence the lipophilicity and steric properties of the final compounds, potentially affecting their pharmacokinetic and pharmacodynamic profiles.
Given the broad spectrum of biological activities associated with the benzothiazole scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications, including but not limited to:
-
Anticancer agents [2]* Antimicrobial agents [2]* Anti-inflammatory agents [1]* Neuroprotective agents
Conclusion
This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential for further chemical modification. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the exploration and development of novel benzothiazole-based compounds with promising therapeutic applications.
References
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]
-
Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). Retrieved from [Link]
-
Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (n.d.). Retrieved from [Link]
-
Synthesis and Pharmacological Profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide Derivatives: Non-Steroidal Anti-Inflammatory Agents With Reduced Ulcerogenic Effects in the Rat. (n.d.). Retrieved from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). Retrieved from [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved from [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Benzothiazole, 2-chloro-. (n.d.). Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Retrieved from [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]
-
Theoretical FT-IR spectrum of benzothiazole. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (n.d.). Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). Retrieved from [Link]
-
2-Chloro-6-methylbenzothiazole. (n.d.). Retrieved from [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benthamscience.com [benthamscience.com]
- 4. 2-Chlorobenzothiazole(615-20-3) 1H NMR [m.chemicalbook.com]
- 5. saspublishers.com [saspublishers.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. asianpubs.org [asianpubs.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. repository.qu.edu.iq [repository.qu.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole: A Key Intermediate in Drug Discovery
Heterocyclic compounds are foundational to the development of new pharmaceuticals, with over 90% of new drugs incorporating such structures.[1] Among these, the benzothiazole motif—a bicyclic system featuring fused benzene and thiazole rings—stands out for its remarkable structural versatility and broad spectrum of biological activities.[1][2] This privileged scaffold is present in a diverse array of clinically approved drugs and investigational compounds, demonstrating efficacy in oncology, infectious diseases, and neurology.[1][3]
This compound is a key derivative within this class. Its significance lies not in its own biological activity, but in its role as a highly versatile synthetic intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, providing a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution. This allows medicinal chemists to rapidly generate libraries of novel 2-substituted benzothiazole derivatives for screening in drug discovery programs. The isopropyl group at the 6-position further allows for modulation of physicochemical properties such as lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical building block.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The nomenclature and structural identifiers for this compound are standardized by several international bodies.
Nomenclature and Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-6-(propan-2-yl)-1,3-benzothiazole | [4] |
| Synonyms | 2-Chloro-6-isopropylbenzothiazole, 2-chloro-6-(1-methylethyl)-1,3-benzothiazole | [4][5] |
| CAS Number | 856171-16-9 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀ClNS | [4][5][6] |
| Molecular Weight | 211.71 g/mol | [4][6] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | [4][6] |
| InChIKey | PKSULTRTWYRDMU-UHFFFAOYSA-N | [4] |
Physicochemical Data
The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as reaction setups and purification methods.
| Property | Value | Source |
| Boiling Point | 284.3 °C at 760 mmHg | [4] |
| Density | 1.258 g/cm³ | [4] |
| Refractive Index | 1.627 | [4] |
| Flash Point | 284.3 °C | [4] |
| LogP | 4.07 - 4.5 | [4] |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Mechanistic Insights
The preparation of 2-chlorobenzothiazoles is a well-established process in organic chemistry, prized for its efficiency and reliability. The most common and high-yielding route involves the chlorination of a 2-mercaptobenzothiazole precursor.[7][8] This two-step approach allows for the modular construction of variously substituted benzothiazoles.
Synthetic Pathway Overview
The synthesis of this compound begins with the formation of the corresponding 2-mercaptobenzothiazole, which is then chlorinated. This strategy is advantageous because the initial cyclization to form the benzothiazole ring from anilines is a robust and high-yielding reaction for a wide range of substrates.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Chlorination of 2-Mercapto-6-(1-methylethyl)benzothiazole
This protocol is adapted from established methods for the chlorination of 2-mercaptobenzothiazoles using sulfuryl chloride (SO₂Cl₂).[7][8][9]
Causality: Sulfuryl chloride is the reagent of choice due to its high reactivity and the clean nature of the reaction, which produces gaseous byproducts (SO₂ and HCl) that are easily removed. Interestingly, the simple addition of a small amount of water has been found to substantially increase the reaction's effectiveness and reproducibility.[7][9] This is attributed to the partial hydrolysis of sulfuryl chloride, which generates acids that catalyze the desired transformation.[7][9]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend 2-mercapto-6-(1-methylethyl)benzothiazole (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Add sulfuryl chloride (SO₂Cl₂, ~2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Catalyst Addition (Water Promotion): Following the addition of sulfuryl chloride, add a small amount of water (e.g., 0.1 eq) to the reaction mixture. This catalytic amount is crucial for promoting the reaction to completion.[9]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water to quench any unreacted sulfuryl chloride. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis, and compared against reference data.
Reactivity and Application as a Synthetic Platform
The primary value of this compound in drug development stems from the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the thiazole ring system makes the C2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The chloro group is an excellent leaving group, allowing for its facile displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility, enabling the synthesis of diverse libraries of 2-substituted benzothiazoles.
Caption: SₙAr reactivity of 2-chlorobenzothiazoles with various nucleophiles.
This reactivity is critical because the substituent at the 2-position of the benzothiazole scaffold is often a key determinant of biological activity and target specificity.[10] By reacting this compound with various amines, thiols, or alcohols, researchers can systematically explore the structure-activity relationship (SAR) of a compound series, leading to the identification of potent and selective drug candidates.[11][12]
Importance in Drug Discovery Programs
The benzothiazole core is a well-validated pharmacophore, with derivatives exhibiting a vast range of therapeutic applications:
-
Anticancer: Many 2-substituted benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective anticancer activity.[10][13]
-
Antimicrobial & Antifungal: The scaffold is a common feature in agents developed to combat bacterial and fungal infections.[2][7]
-
Anti-inflammatory & Analgesic: Benzothiazole derivatives have been investigated for their ability to modulate inflammatory pathways.[7][13]
-
Neuroprotective: Clinically used drugs like Riluzole, for the treatment of amyotrophic lateral sclerosis (ALS), contain the benzothiazole core.[1][3]
The 6-isopropyl group on the title compound provides an important point of lipophilic substitution. In drug design, tuning lipophilicity is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing a drug's efficacy and safety profile.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials, in a tightly sealed container as recommended.[6]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Trustworthiness: For comprehensive safety information, users must consult the Safety Data Sheet (SDS) provided by the chemical supplier. The SDS contains detailed information on hazards, first-aid measures, and emergency procedures.
Conclusion
This compound is more than just a single chemical entity; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, reliable synthesis, and, most importantly, the predictable reactivity of its 2-chloro group make it an invaluable starting material for the creation of novel benzothiazole-based therapeutics. By enabling the systematic exploration of chemical space around a privileged biological scaffold, it plays a crucial role in the iterative process of drug design and optimization, contributing to the ongoing search for more effective and safer medicines.
References
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]
-
Krasavin, M. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(24), 5836. Available from: [Link]
-
Chemsigma. (n.d.). This compound [856171-16-9]. Retrieved from [Link]
-
MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 4(5), 458-465. Available from: [Link]
-
Lihumis, H. S. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]
-
MDPI. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office.
-
Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 4(5), 458-465. Available from: [Link]
-
Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing, 1(4). Available from: [Link]
-
ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. In Heterocyclic Compounds: An Overview. Available from: [Link]
-
ResearchGate. (n.d.). 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound [856171-16-9] | Chemsigma [chemsigma.com]
- 6. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
The Biological Profile of 2-Chloro-6-(1-methylethyl)benzothiazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. This technical guide provides an in-depth exploration of the predicted biological activities of a specific analogue, 2-Chloro-6-(1-methylethyl)benzothiazole. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes a wealth of information from closely related benzothiazole derivatives to project its potential as an antimicrobial and anticancer agent. We will delve into the structure-activity relationships that govern the efficacy of this class of compounds, propose plausible mechanisms of action, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of novel benzothiazole-based compounds.
Introduction: The Prominence of the Benzothiazole Core
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are of significant interest in pharmaceutical research due to their diverse pharmacological properties.[1][2] The versatility of the benzothiazole nucleus allows for extensive chemical modifications, leading to a wide array of derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral domains.[2][3] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[4] This guide focuses on the specific derivative, this compound, and aims to provide a comprehensive overview of its anticipated biological potential based on established structure-activity relationship (SAR) principles within this chemical class.
Predicted Biological Activities and Mechanistic Insights
Based on extensive research into analogous compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.
Antimicrobial Activity
Benzothiazole derivatives are well-documented as potent antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]
Structure-Activity Relationship (SAR) Analysis:
-
2-Chloro Substitution: The presence of a chlorine atom at the 2-position of the benzothiazole ring is a common feature in many active antimicrobial compounds. This electronegative group can enhance the molecule's ability to interact with biological targets.
-
6-Isopropyl Substitution: Alkyl groups at the 6-position have been shown to modulate the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.
Potential Mechanisms of Action:
While the precise mechanism for this specific compound is yet to be elucidated, related benzothiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzothiazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.
Anticancer Activity
A significant body of research highlights the potent antiproliferative activity of benzothiazole derivatives against various cancer cell lines.[6][7][8]
Structure-Activity Relationship (SAR) Analysis:
-
2-Chloro Substitution: As with antimicrobial activity, the 2-chloro group is often associated with enhanced anticancer potency.
-
6-Position Substitution: The nature of the substituent at the 6-position can significantly impact cytotoxicity. The isopropyl group in this compound may contribute to favorable interactions within the binding pockets of target proteins.
Potential Mechanisms of Action:
The anticancer effects of benzothiazole derivatives are often multifactorial and can involve the modulation of key signaling pathways.[4] Potential mechanisms include:
-
Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.[4][8]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[4]
-
Inhibition of Protein Kinases: Benzothiazoles can act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and play a crucial role in tumor growth and survival.[4]
Proposed Synthesis and Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline.
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol:
-
Thiocyanation of 4-Isopropylaniline: React 4-isopropylaniline with a thiocyanating agent (e.g., ammonium thiocyanate and bromine) to introduce a thiocyanate group ortho to the amino group.
-
Reductive Cyclization to 2-Amino-6-isopropylbenzothiazole: The resulting intermediate is then subjected to reductive cyclization to form the 2-aminobenzothiazole derivative.
-
Diazotization and Chlorination: The 2-amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction with a copper(I) chloride catalyst to introduce the chlorine atom at the 2-position.
In Vitro Antimicrobial Susceptibility Testing
Workflow for Minimum Inhibitory Concentration (MIC) Determination:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary and Interpretation
While specific quantitative data for this compound is not available, the following table provides representative data ranges for analogous 2-chloro-6-substituted benzothiazoles from the literature to guide expectations.
| Biological Activity | Organism/Cell Line | Typical MIC/IC50 Range (µg/mL) | Reference |
| Antibacterial | Staphylococcus aureus | 1 - 32 | [9] |
| Antibacterial | Escherichia coli | 2 - 64 | [9] |
| Antifungal | Candida albicans | 4 - 128 | [5] |
| Anticancer | MCF-7 (Breast Cancer) | 0.5 - 20 | [6] |
| Anticancer | HCT116 (Colon Cancer) | 1 - 50 | [2] |
| Anticancer | A549 (Lung Cancer) | 2 - 75 | [7] |
Interpretation:
The data from related compounds suggest that this compound is likely to exhibit potent to moderate antimicrobial and anticancer activities. The exact potency will depend on the interplay between the electronic effects of the 2-chloro group and the steric and lipophilic properties of the 6-isopropyl group. Further experimental validation is necessary to confirm these predictions.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzothiazoles. Based on robust structure-activity relationship data from analogous compounds, it is strongly predicted to possess significant antimicrobial and anticancer properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of this compound.
Future research should focus on:
-
Synthesis and Characterization: The first step will be the successful synthesis and full spectroscopic characterization of this compound.
-
In Vitro Screening: Comprehensive in vitro testing against a panel of clinically relevant bacterial, fungal, and cancer cell lines is essential to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development as a therapeutic agent.
-
Lead Optimization: Depending on the initial screening results, further chemical modifications could be explored to optimize its efficacy, selectivity, and pharmacokinetic properties.
This technical guide serves as a foundational document to stimulate and guide further investigation into the therapeutic potential of this compound, a compound that holds promise for addressing unmet needs in the treatment of infectious diseases and cancer.
References
- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.).
- Cicic, D., & Pejcic, S. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.).
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2022). Molecules, 27(15), 4803.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2015). Molecules, 20(8), 14837–14852.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2022). Anais da Academia Brasileira de Ciências, 94(suppl 2), e20211145.
-
Structure activity relationship of the synthesized compounds. (n.d.). Retrieved from [Link]
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2006). Arzneimittelforschung, 56(10), 708–714.
- Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433–445.
-
Structure and structure–activity relationship of compounds 1 and 2. (n.d.). Retrieved from [Link]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1373302.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8303.
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research, 37(11), 6247–6254.
- ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine. (2014). ChemInform, 45(43).
- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. (n.d.).
- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science, (2), 10-21.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances, 15(1), 1-18.
- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-550.
Sources
- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole Derivatives and Analogs: Synthesis, Characterization, and Biological Evaluation
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth exploration of 2-chloro-6-(1-methylethyl)benzothiazole and its analogs, a class of compounds with significant potential in drug discovery. While this specific derivative is not extensively documented in publicly available literature, this guide synthesizes established synthetic methodologies, predictive characterization, and structure-activity relationship (SAR) principles from closely related analogs to provide a comprehensive resource for researchers. We will delve into logical synthetic pathways, detailed experimental protocols for synthesis and characterization, and standardized assays for evaluating their potential anticancer and antimicrobial properties. This guide is intended to empower researchers, scientists, and drug development professionals to explore this promising chemical space.
Introduction: The Prominence of the Benzothiazole Core
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse interactions with biological targets.[3] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[3][4]
The substitution pattern on the benzothiazole ring system is a critical determinant of its biological activity. Notably, modifications at the C-2 and C-6 positions have been shown to significantly influence the therapeutic potential of these compounds.[5] The 2-chloro substituent serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions. The nature of the substituent at the C-6 position can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its interaction with specific biological targets.
This guide focuses on the under-explored derivative, this compound, and its analogs. The introduction of a bulky, lipophilic isopropyl group at the C-6 position is a rational design strategy to potentially enhance membrane permeability and hydrophobic interactions with target proteins.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several established routes for 2-chlorobenzothiazole derivatives. A common and effective strategy involves the initial construction of the corresponding 2-amino-6-isopropylbenzothiazole, followed by a Sandmeyer-type reaction to introduce the chloro group at the 2-position.
Proposed Synthesis of this compound
The proposed synthetic pathway is a two-step process, beginning with the synthesis of the 2-amino precursor followed by diazotization and chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-isopropylbenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[6]
Materials:
-
4-Isopropylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 4-isopropylaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Dry the purified product under vacuum to yield 2-amino-6-isopropylbenzothiazole.
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-isopropylbenzothiazole
This protocol is a modification of the Sandmeyer reaction for the conversion of 2-aminobenzothiazoles to their 2-chloro analogs.
Materials:
-
2-Amino-6-isopropylbenzothiazole
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-amino-6-isopropylbenzothiazole (0.05 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) chloride (0.06 mol) in concentrated HCl (20 mL).
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-6-isopropylbenzothiazole.
Structural Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.[7] The following are the expected spectral data based on the analysis of similar structures.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8-8.0 (d, 1H): Aromatic proton on the benzothiazole ring (likely H-4), showing a doublet due to coupling with H-5.
-
δ 7.6-7.8 (s, 1H): Aromatic proton on the benzothiazole ring (likely H-7), appearing as a singlet or a narrow doublet.
-
δ 7.3-7.5 (dd, 1H): Aromatic proton on the benzothiazole ring (likely H-5), showing a doublet of doublets due to coupling with H-4 and H-7.
-
δ 3.0-3.2 (sept, 1H): Methine proton of the isopropyl group, split into a septet by the six methyl protons.
-
δ 1.2-1.4 (d, 6H): Methyl protons of the isopropyl group, appearing as a doublet due to coupling with the methine proton.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155-160: C2 carbon (attached to chlorine).
-
δ ~150-155: C7a (quaternary carbon).
-
δ ~145-150: C6 carbon (attached to the isopropyl group).
-
δ ~135-140: C3a (quaternary carbon).
-
δ ~120-130: Aromatic CH carbons (C4, C5, C7).
-
δ ~34: Methine carbon of the isopropyl group.
-
δ ~24: Methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
-
~3100-3000 cm⁻¹: C-H stretching (aromatic).
-
~2960-2850 cm⁻¹: C-H stretching (aliphatic - isopropyl group).
-
~1600, 1470 cm⁻¹: C=C and C=N stretching (benzothiazole ring).
-
~800-850 cm⁻¹: C-H out-of-plane bending (aromatic).
-
~750-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₀H₁₀ClNS, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope.
-
Fragmentation: Expect fragmentation patterns involving the loss of the chloro group, the isopropyl group, and cleavage of the thiazole ring.
Caption: Workflow for the structural characterization of synthesized compounds.
Biological Evaluation: Anticancer and Antimicrobial Potential
Benzothiazole derivatives are well-established as potent anticancer and antimicrobial agents.[6][10][11] The evaluation of novel derivatives like 2-chloro-6-isopropylbenzothiazole is crucial to understand their therapeutic potential.
In Vitro Anticancer Activity
The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a positive control like Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Chloro-6-Substituted Benzothiazole Analogs
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | -Cl | HT-29 (Colon) | 3.72 | [6] |
| Analog 2 | -Cl | A549 (Lung) | 4.07 | [6] |
| Analog 3 | -Cl | MCF-7 (Breast) | 7.91 | [6] |
| Analog 4 | -OCH₃ | HepG2 (Liver) | 10.88 | [4] |
| Analog 5 | -F | MCF-7 (Breast) | 12.67 | [4] |
| Doxorubicin | - | HepG2 (Liver) | 8.70 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a halogen at the C-6 position, such as chlorine, has been shown to confer potent anticancer activity.[6]
-
Electron-donating groups like methoxy at C-6 can also enhance cytotoxicity.[4]
-
The introduction of a bulky, lipophilic isopropyl group at C-6 in this compound is hypothesized to enhance cell membrane permeability and potentially improve anticancer potency. Further experimental validation is required to confirm this.
In Vitro Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Chloro-6-Substituted Benzothiazole Analogs
| Compound ID | 6-Substituent | S. aureus | E. coli | C. albicans | Reference |
| Analog 6 | -Cl | 6.25 | 12.5 | 25 | [11] |
| Analog 7 | -NO₂ | 12.5 | 6.25 | 12.5 | [11] |
| Ciprofloxacin | - | 0.5 | 0.25 | - | N/A |
| Fluconazole | - | - | - | 1 | N/A |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a chloro group at the C-6 position has been associated with good antibacterial activity.[11]
-
Electron-withdrawing groups like nitro at C-6 can also contribute to antimicrobial potency.[11]
-
The lipophilicity introduced by the 6-isopropyl group in the target compound may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial activity.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives and analogs. By leveraging established synthetic protocols and SAR principles from related compounds, this guide offers a solid foundation for researchers to explore this promising area of medicinal chemistry. The proposed synthetic routes are robust and adaptable, and the detailed protocols for characterization and biological screening provide a clear path for experimental investigation.
Future research should focus on the actual synthesis and characterization of this compound to validate the predictive data presented here. Extensive biological screening against a wider range of cancer cell lines and microbial strains will be essential to fully elucidate its therapeutic potential. Furthermore, derivatization at the 2-position, taking advantage of the reactive chloro group, could lead to the discovery of novel compounds with enhanced potency and selectivity. The insights and methodologies presented in this guide are intended to catalyze further research and development in the exciting field of benzothiazole-based therapeutics.
References
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
- Ghanavatkar, A. A., et al. (2019). Synthesis, characterization, and antimicrobial screening of novel azo clubbed benzothiazole derivatives. Journal of Heterocyclic Chemistry, 56(1), 235-243.
- Abdelgawad, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15.
- Rao, A., et al. (2018). Synthesis of novel 2-(substituted-phenyl)-5,7-dichloro-benzothiazole derivatives and their anticancer activity. Medicinal Chemistry Research, 27(4), 1138-1148.
- Wang, L., et al. (2021).
- Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 39(1), 113-120.
-
MDPI. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]
-
MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]
-
YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]
-
ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
-
PubMed. (2014). Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. Retrieved from [Link]
Sources
- 1. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbarbiomed.com [jbarbiomed.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-isopropylbenzothiazole
For distribution to: Researchers, scientists, and drug development professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloro-6-isopropylbenzothiazole. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust and scientifically grounded spectroscopic profile. This document is designed to support researchers in the identification, characterization, and quality control of 2-Chloro-6-isopropylbenzothiazole and its derivatives in a drug discovery and development context.
Introduction: The Significance of Spectroscopic Characterization
2-Chloro-6-isopropylbenzothiazole is a substituted benzothiazole, a heterocyclic scaffold of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Accurate and thorough spectroscopic characterization is a cornerstone of chemical research and development, ensuring structural integrity, purity, and consistency of synthesized compounds. This guide delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 2-Chloro-6-isopropylbenzothiazole, providing the foundational knowledge required for its unambiguous identification.
The predictions herein are based on established principles of spectroscopy and are supported by experimental data from closely related analogs, including 2-chlorobenzothiazole and other substituted benzothiazoles. By understanding the influence of the chloro, isopropyl, and benzothiazole core moieties on the spectroscopic output, researchers can confidently interpret experimental data.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-Chloro-6-isopropylbenzothiazole, with the systematic numbering used for NMR assignments, is presented below.
Caption: Molecular structure of 2-Chloro-6-isopropylbenzothiazole with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H4 |
| ~7.6 - 7.8 | d | 1H | H7 |
| ~7.3 - 7.5 | dd | 1H | H5 |
| ~3.0 - 3.2 | sept | 1H | CH (isopropyl) |
| ~1.3 - 1.4 | d | 6H | 2 x CH₃ (isopropyl) |
Interpretation and Rationale:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring of the benzothiazole core.
-
H4 and H7: These protons are predicted to appear as doublets due to coupling with their respective ortho protons. The deshielding effect of the thiazole ring and the electron-withdrawing nature of the chlorine atom would place these signals at the downfield end of the aromatic region.
-
H5: This proton is expected to be a doublet of doublets due to coupling with both H4 and H7.
-
Isopropyl Group: The methine proton (CH) of the isopropyl group is anticipated to be a septet, coupled to the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet, integrating to six protons, due to coupling with the methine proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol: A standard ¹³C NMR spectrum would be acquired on a 100 MHz or higher field spectrometer using CDCl₃ as the solvent with TMS as the internal standard. Broadband proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C2 |
| ~150 - 155 | C9 (bridgehead) |
| ~148 - 152 | C6 |
| ~135 - 140 | C8 (bridgehead) |
| ~125 - 130 | C4 |
| ~122 - 126 | C7 |
| ~120 - 124 | C5 |
| ~34 - 38 | CH (isopropyl) |
| ~22 - 25 | 2 x CH₃ (isopropyl) |
Interpretation and Rationale:
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the ten carbon atoms in the molecule (with the two methyl carbons of the isopropyl group being equivalent).
-
C2: The carbon atom directly bonded to the electronegative chlorine and nitrogen atoms is expected to be the most downfield signal in the spectrum.
-
Aromatic and Heterocyclic Carbons: The chemical shifts of the carbons in the benzothiazole ring are influenced by the electron distribution within the aromatic system and the presence of the heteroatoms and substituents. The quaternary carbons (C6, C8, and C9) are expected at the downfield end of this region.
-
Isopropyl Group: The aliphatic carbons of the isopropyl group will appear at the most upfield region of the spectrum.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectral data would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
Predicted Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
| m/z | Ion | Notes |
| 211/213 | [C₁₀H₁₀ClNS]⁺ | Molecular ion ([M]⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |
| 196/198 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 176 | [M - Cl]⁺ | Loss of a chlorine radical. |
Fragmentation Pathway Visualization:
The Elusive Mechanism: A Technical Guide to the Anticipated Bioactivity of 2-Chloro-6-(1-methylethyl)benzothiazole
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 2-Chloro-6-(1-methylethyl)benzothiazole, a molecule of significant interest within the broader class of benzothiazole derivatives. While direct, in-depth studies on this specific compound are not extensively available in current literature, this document synthesizes the wealth of knowledge surrounding structurally similar benzothiazoles to project its likely biological targets and signaling pathway interactions. By examining the established activities of 2-chloro and 6-isopropyl substituted benzothiazoles, we can construct a scientifically robust framework for understanding its potential therapeutic applications, ranging from anticonvulsant to anticancer and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical entity.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including but not limited to, anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzothiazole ring, with modifications at the C2 and C6 positions being particularly critical for modulating their therapeutic effects.[1][2] The subject of this guide, this compound, combines two key features: a chloro group at the C2 position and an isopropyl group at the C6 position. This unique combination suggests a high potential for significant and specific biological activity.
Projected Mechanisms of Action Based on Structural Analogs
Given the absence of specific mechanistic data for this compound, we will extrapolate from the known activities of closely related compounds.
Potential as an Anticonvulsant Agent
A significant body of research points to the anticonvulsant properties of benzothiazole derivatives.[3] The maximal electroshock (MES) test, a standard preclinical model for identifying compounds that prevent seizure spread, has been instrumental in this area.[3]
-
Proposed Mechanism: The anticonvulsant activity of many benzothiazole analogs is thought to be mediated through the modulation of voltage-gated sodium channels or by enhancing GABAergic inhibition. While the precise target for many derivatives remains to be fully elucidated, their efficacy in the MES test suggests an ability to prevent the propagation of seizure activity.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Model: Male Kunming mice (18-22 g) are used.
-
Compound Administration: The test compound, suspended in 0.5% sodium carboxymethylcellulose, is administered intraperitoneally (i.p.).
-
Induction of Seizure: A 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes, 30 minutes after compound administration.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.
-
Data Analysis: The median effective dose (ED50), the dose required to produce the desired effect in 50% of the animals, is calculated.
Anticipated Anticancer Activity
The benzothiazole scaffold is a recurring motif in the design of novel anticancer agents.[6] Research has identified several potential molecular targets for these compounds.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have highlighted benzothiazole-hydrazone hybrids as potent inhibitors of EGFR tyrosine kinase.[6] EGFR is a key regulator of cellular processes such as growth, apoptosis, and metastasis, making it a prime target in oncology.[6]
-
Tubulin Polymerization Inhibition: Certain benzothiazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[6] This mechanism is shared by established anticancer drugs like paclitaxel and the vinca alkaloids.
Diagram: Potential Anticancer Mechanisms of Benzothiazole Derivatives
Caption: Potential anticancer pathways for benzothiazole derivatives.
Predicted Antimicrobial Properties
Benzothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[7][8]
-
Proposed Mechanism: The exact antimicrobial mechanism is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The lipophilic nature of the benzothiazole core facilitates its passage through microbial cell walls.
Table: Summary of Biological Activities of Structurally Related Benzothiazole Derivatives
| Compound Class | Biological Activity | Potential Mechanism/Target | Reference |
| 2-amino benzothiazoles | Anticonvulsant | Modulation of ion channels | [3] |
| Benzothiazole-hydrazones | Anticancer | EGFR Tyrosine Kinase Inhibition | [6] |
| 6-chlorobenzothiazole hybrids | Anticancer | Tubulin Polymerization Inhibition | [6] |
| 2-substituted benzothiazoles | Antibacterial | Multiple targets | [7] |
| Benzothiazole derivatives | Antifungal | Disruption of fungal cell membrane | [8] |
Structure-Activity Relationship (SAR) Insights
The biological profile of benzothiazole derivatives is intricately linked to their substitution patterns.
-
C2 Position: The presence of a halogen, such as chlorine, at the C2 position is a common feature in many bioactive benzothiazoles. This substituent can influence the molecule's electronic properties and its ability to interact with biological targets.
-
C6 Position: Substitution at the C6 position with lipophilic groups, like the isopropyl group, can enhance membrane permeability and oral bioavailability. The methoxy group at C6 has also been shown to be favorable for antiproliferative effects.[9]
Future Directions and Experimental Validation
To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required.
Diagram: Experimental Workflow for Mechanistic Elucidation
Caption: A proposed workflow for investigating the mechanism of action.
Conclusion
While the precise molecular mechanism of this compound remains to be experimentally determined, a comprehensive analysis of the existing literature on structurally related compounds provides a strong foundation for predicting its biological activities. The presence of the 2-chloro and 6-isopropyl substituents suggests a high likelihood of potent anticonvulsant, anticancer, and/or antimicrobial properties. Further investigation through the outlined experimental workflow is crucial to unlock the full therapeutic potential of this promising molecule and to pave the way for its development as a novel therapeutic agent.
References
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Retrieved from [Link]
-
Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. (2007). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.). NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). Organic and Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent A… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-6-isopropylbenzothiazole
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology and immunology. This guide focuses on 2-Chloro-6-isopropylbenzothiazole, a specific derivative poised for investigation as a targeted therapeutic agent. While direct studies on this molecule are emerging, a wealth of data on structurally related 2,6-disubstituted benzothiazoles provides a strong predictive foundation for its mechanism of action and potential molecular targets. This document synthesizes the current understanding of this chemical class to identify and rationalize the most probable therapeutic targets for 2-Chloro-6-isopropylbenzothiazole and provides detailed, field-proven methodologies for their experimental validation. Our analysis points to three primary areas of therapeutic intervention: inhibition of critical oncogenic signaling pathways, direct modulation of apoptosis regulators, and suppression of inflammatory cascades.
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
Benzothiazole derivatives have garnered substantial interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure, a fusion of benzene and thiazole rings, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties. Notably, substitutions at the 2- and 6-positions have been shown to be critical for enhancing anticancer efficacy.[3] The presence of a chloro group at the 2-position and an isopropyl group at the 6-position of 2-Chloro-6-isopropylbenzothiazole suggests a strong potential for potent and selective biological activity. This guide will explore the most likely molecular targets for this compound based on robust evidence from analogous molecules.
Potential Therapeutic Target I: The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][4] Numerous studies have identified benzothiazole derivatives as potent inhibitors of this pathway, often targeting the PI3K enzyme directly or acting as dual PI3K/mTOR inhibitors.[4][5][6]
Scientific Rationale
The structural features of 2-Chloro-6-isopropylbenzothiazole are consistent with those of known benzothiazole-based PI3K inhibitors. The benzothiazole core can effectively occupy the ATP-binding pocket of the PI3K catalytic subunit. The 2-chloro and 6-isopropyl substitutions can be hypothesized to enhance binding affinity and selectivity for specific PI3K isoforms (e.g., PI3Kα or PI3Kβ), which are frequently overactive in solid tumors.[4] Inhibition of this pathway by 2-Chloro-6-isopropylbenzothiazole would be expected to induce cell cycle arrest and apoptosis in cancer cells.[2][7]
Proposed Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-Chloro-6-isopropylbenzothiazole.
Experimental Validation Workflow
Objective: To determine if 2-Chloro-6-isopropylbenzothiazole inhibits the PI3K/Akt/mTOR pathway.
Workflow Diagram:
Caption: Experimental workflow for validating PI3K/Akt/mTOR pathway inhibition.
Detailed Protocols:
-
PI3K Enzyme Activity Assay (e.g., ADP-Glo™ Kinase Assay):
-
Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates enzyme inhibition.
-
Methodology:
-
Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with a suitable substrate (e.g., PIP2) and ATP in a multi-well plate.
-
2-Chloro-6-isopropylbenzothiazole is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at 37°C.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Luminescence is measured, and IC₅₀ values are calculated.
-
-
-
Western Blot Analysis of Phosphorylated Akt and S6 Ribosomal Protein:
-
Principle: Inhibition of PI3K prevents the phosphorylation and activation of its downstream effectors, Akt and S6K (which phosphorylates S6 ribosomal protein). Western blotting can detect this change in phosphorylation status.
-
Methodology:
-
Select a cancer cell line with a known constitutively active PI3K pathway (e.g., PC-3, MCF-7).
-
Treat cells with increasing concentrations of 2-Chloro-6-isopropylbenzothiazole for a defined period (e.g., 2-24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6. A loading control (e.g., β-actin) should also be used.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence. A dose-dependent decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
-
Potential Therapeutic Target II: Bcl-2 Family of Apoptosis Regulators
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis.[3] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting their survival. Small molecules that inhibit these proteins (BH3 mimetics) can restore the apoptotic balance and are a validated cancer therapy strategy. Several studies have identified benzothiazole derivatives as inhibitors of Bcl-2.[8][9][10]
Scientific Rationale
Structurally similar benzothiazole compounds have been shown to bind to the BH3-binding groove of Bcl-2, preventing its interaction with pro-apoptotic proteins like Bax and Bak.[8][9] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[3] The chemical features of 2-Chloro-6-isopropylbenzothiazole make it a plausible candidate for a BH3 mimetic, directly inducing apoptosis in cancer cells that are dependent on Bcl-2 for survival.
Proposed Signaling Pathway
Caption: Proposed mechanism of apoptosis induction via Bcl-2 inhibition.
Experimental Validation Workflow
Objective: To determine if 2-Chloro-6-isopropylbenzothiazole acts as a Bcl-2 inhibitor.
Workflow Diagram:
Caption: Experimental workflow for validating Bcl-2 inhibition.
Detailed Protocols:
-
Bcl-2 Binding Assay (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Principle: This assay measures the disruption of the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.
-
Methodology:
-
Recombinant human Bcl-2 protein (e.g., GST-tagged) is incubated with a biotinylated BH3 peptide and a Europium-labeled anti-GST antibody.
-
Streptavidin-Allophycocyanin (APC) is added, which binds to the biotinylated peptide.
-
In the absence of an inhibitor, the proteins are in close proximity, allowing FRET to occur between the Europium donor and the APC acceptor upon excitation.
-
2-Chloro-6-isopropylbenzothiazole is added at various concentrations. If it binds to Bcl-2, it will displace the BH3 peptide, disrupting FRET.
-
The TR-FRET signal is measured, and a decrease in the signal indicates binding of the compound. IC₅₀ values can then be determined.
-
-
-
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay):
-
Principle: This assay measures the activity of key executioner caspases, which are activated during apoptosis.
-
Methodology:
-
Culture cancer cells known to overexpress Bcl-2 (e.g., certain lymphoma or leukemia cell lines) in a multi-well plate.
-
Treat the cells with a dose range of 2-Chloro-6-isopropylbenzothiazole for a suitable time (e.g., 24-48 hours).
-
Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate.
-
If caspases-3 and -7 are active, they will cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal.
-
Measure luminescence to quantify caspase activity. A dose-dependent increase in signal indicates apoptosis induction.
-
-
Potential Therapeutic Target III: The NF-κB Inflammatory Pathway
Chronic inflammation is a critical component of tumor progression, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key mediator of this process.[11][12] NF-κB controls the expression of numerous pro-inflammatory cytokines, such as TNF-α and IL-6, which can promote cancer cell proliferation, survival, and invasion. Benzothiazole derivatives have been reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[13][14]
Scientific Rationale
The anti-inflammatory activity of benzothiazoles is often linked to their ability to inhibit upstream kinases that activate the NF-κB pathway, such as IκB kinase (IKK).[14] By preventing the degradation of IκBα, the inhibitor of NF-κB, these compounds can block the nuclear translocation and transcriptional activity of NF-κB. Given the established anti-inflammatory properties of this scaffold, it is highly probable that 2-Chloro-6-isopropylbenzothiazole can suppress the production of inflammatory mediators, providing a dual benefit of direct anticancer activity and modulation of the tumor microenvironment.
Proposed Signaling Pathway
Caption: Proposed inhibition of the NF-κB inflammatory pathway.
Experimental Validation Workflow
Objective: To determine if 2-Chloro-6-isopropylbenzothiazole has anti-inflammatory effects via NF-κB inhibition.
Workflow Diagram:
Caption: Experimental workflow for validating NF-κB pathway inhibition.
Detailed Protocols:
-
Cytokine Production Assay (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released into the cell culture medium.
-
Methodology:
-
Use a relevant cell line, such as RAW 264.7 mouse macrophages or human THP-1 monocytes.
-
Pre-treat the cells with various concentrations of 2-Chloro-6-isopropylbenzothiazole.
-
Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.
-
After an incubation period (e.g., 12-24 hours), collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to measure the cytokine concentrations in the supernatant according to the manufacturer's instructions. A dose-dependent decrease in cytokine levels indicates an anti-inflammatory effect.
-
-
-
NF-κB Luciferase Reporter Assay:
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are engineered to express a luciferase gene under the control of a promoter containing NF-κB binding sites.
-
Methodology:
-
Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct.
-
Treat the transfected cells with 2-Chloro-6-isopropylbenzothiazole.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A reduction in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.
-
-
Summary of Potential Targets and Quantitative Data from Analogues
The following table summarizes the key potential targets for 2-Chloro-6-isopropylbenzothiazole and provides examples of reported potencies for structurally related benzothiazole derivatives to establish a benchmark for expected activity.
| Target Pathway | Specific Target | Reported Activity of Analogues | Reference |
| Oncogenic Signaling | PI3Kβ | IC₅₀ in the nanomolar range | [4] |
| PI3K/mTOR (dual) | Potent inhibition in xenograft models | [5] | |
| EGFR | IC₅₀ values ranging from 0.173 to 1.08 μM | [1] | |
| Apoptosis Regulation | Bcl-2 | IC₅₀ values of 0.363 and 0.471 µM | [8][9] |
| Inflammatory Signaling | NF-κB Pathway | Significant reduction in IL-6 and TNF-α | [13] |
| IKK Complex | Inhibition of IKK phosphorylation | [14] |
Conclusion and Future Directions
The evidence strongly suggests that 2-Chloro-6-isopropylbenzothiazole is a promising candidate for targeted therapy, with high potential to act as a multi-faceted agent against cancer and inflammatory diseases. The most probable therapeutic targets are key nodes within the PI3K/Akt/mTOR pathway , the Bcl-2 family of apoptosis regulators , and the NF-κB inflammatory signaling cascade . The experimental workflows detailed in this guide provide a comprehensive and robust framework for validating these targets and elucidating the precise mechanism of action of this compound. Future research should focus on executing these validation studies, followed by in vivo efficacy testing in relevant disease models to translate these promising preclinical hypotheses into tangible therapeutic opportunities.
References
-
Hu, X., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. Available at: [Link]
-
Ismail, H. S., et al. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Scientific Reports. Available at: [Link]
-
Heffron, T. P., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Khalil, A., et al. (2023). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Scientific Reports. Available at: [Link]
-
Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. Available at: [Link]
-
Ismail, H. S., et al. (2024). Proposed design of novel benzothiazole based small molecule BCL-2 inhibitors. ResearchGate. Available at: [Link]
-
Ismail, H. S., et al. (2023). Design, Molecular Modelling and Synthesis of Novel Benzothiazole Derivatives as BCL-2 inhibitors. ResearchGate. Available at: [Link]
-
Xuejiao, S., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE. Available at: [Link]
-
Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Examples of benzothiazole-based class-I PI3K inhibitors. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed. Available at: [Link]
-
ResearchGate. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Lee, Y-R., et al. (2011). Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes. PubMed. Available at: [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Chloro-6-(1-methylethyl)benzothiazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] This technical guide provides an in-depth, practical framework for the in silico modeling of a novel benzothiazole derivative, 2-Chloro-6-(1-methylethyl)benzothiazole. Recognizing the limited experimental data on this specific compound, we present a comprehensive workflow applicable to the computational evaluation of new chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach from initial characterization to advanced molecular dynamics simulations. We will utilize Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated cancer drug target, as a case study for our modeling efforts.[3][4][5] The methodologies detailed herein are intended to provide a robust and reproducible framework for predicting the therapeutic potential of novel compounds, thereby accelerating the drug discovery and development pipeline.
Introduction: The Promise of Benzothiazoles and the Power of In Silico Modeling
Benzothiazole derivatives have consistently demonstrated significant therapeutic potential across a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[1][2] Their versatile bicyclic structure allows for diverse chemical modifications, leading to a broad array of biological activities.[1] Many benzothiazole-containing compounds have progressed into clinical trials, particularly in oncology, highlighting the scaffold's importance in modern drug discovery.[2]
In the early stages of drug development, in silico modeling has become an indispensable tool for rapidly and cost-effectively assessing the potential of new chemical entities.[6] Computational techniques such as molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allow researchers to prioritize promising candidates for synthesis and experimental testing.[7][8][9][10] This guide will provide a detailed, step-by-step protocol for the in silico evaluation of this compound, a novel derivative with currently uncharacterized biological activity.
The Target: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the eukaryotic cell cycle.[3][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for the development of anticancer therapeutics.[3] Specifically, CDK2 is a key driver of the G1/S phase transition, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For our in silico investigation, we have selected the crystal structure of human CDK2 in complex with the inhibitor olomoucine (PDB ID: 1W0X) as our target protein.[1][3] This structure provides a well-defined ATP-binding pocket, which will be the focus of our docking and molecular dynamics studies.
Initial Characterization of this compound
Prior to any computational modeling, it is essential to gather all available information about the compound of interest. For this compound, the following details have been compiled:
| Property | Value | Source |
| Molecular Formula | C10H10ClNS | - |
| Molecular Weight | 211.71 g/mol | - |
| CAS Number | 856171-16-9 | - |
| SMILES | CC(C)c1cc2c(cc1)nc(s2)Cl | - |
| InChI | InChI=1S/C10H10ClNS/c1-6(2)8-4-5-9-7(3-8)13-10(11)12-9/h3-6H,1-2H3 | - |
Table 1: Physicochemical Properties of this compound.
In Silico Workflow: A Step-by-Step Guide
The following sections detail a comprehensive in silico workflow for evaluating the potential of this compound as a CDK2 inhibitor.
Sources
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Tutorial: Docking of CDK2 Inhibitors [people.chem.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor [ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
A Comprehensive Technical Guide to 2-Chloro-6-isopropylbenzothiazole: Synthesis, Characterization, and Potential Applications in Drug Discovery
This in-depth technical guide provides a comprehensive literature review of 2-Chloro-6-isopropylbenzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific research on this particular derivative is emerging, this paper will elucidate its core characteristics by drawing upon established synthetic methodologies, spectroscopic principles, and the well-documented biological activities of structurally related benzothiazoles. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel chemical scaffolds.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of compounds exhibiting diverse and potent biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of a chloro group at the 2-position of the benzothiazole ring is of particular synthetic importance. The 2-chloro substituent serves as a versatile leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide range of functional groups to create libraries of novel derivatives. Furthermore, substitution on the benzene ring, such as the 6-isopropyl group in the title compound, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the molecule.
This guide focuses on 2-Chloro-6-isopropylbenzothiazole, a derivative that combines the synthetic utility of the 2-chloro group with the potential for enhanced biological activity conferred by the 6-isopropyl substituent. While direct literature on this specific compound is limited, this paper will provide a robust framework for its synthesis, characterization, and exploration in drug discovery programs by leveraging data from closely related analogs.
Physicochemical Properties of 2-Chloro-6-isopropylbenzothiazole
The physicochemical properties of a compound are critical for its development as a potential drug candidate, influencing its solubility, permeability, and metabolic stability. Below is a summary of the known and predicted properties of 2-Chloro-6-isopropylbenzothiazole.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNS | - |
| Molecular Weight | 211.71 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | Inferred from similar compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone); Insoluble in water. | Inferred from structure |
| Stability | Predicted: Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and strong bases. | Inferred from structure |
Synthesis and Derivatization
Caption: Proposed two-step synthesis of 2-Chloro-6-isopropylbenzothiazole.
Step 1: Synthesis of 2-Amino-6-isopropylbenzothiazole
The synthesis of 2-aminobenzothiazoles from corresponding anilines is a well-documented transformation, often referred to as the Hugershoff reaction. This method involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen, typically bromine, to facilitate the cyclization.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with vigorous stirring.
-
Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is basic.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-amino-6-isopropylbenzothiazole.
Step 2: Synthesis of 2-Chloro-6-isopropylbenzothiazole via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a halide via a diazonium salt intermediate.[1][2] The use of a copper(I) salt catalyst is crucial for the success of this transformation.[1]
Experimental Protocol:
-
Diazotization: Suspend 2-amino-6-isopropylbenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude 2-Chloro-6-isopropylbenzothiazole can be purified by column chromatography on silica gel.
Derivatization Potential
The 2-chloro substituent in 2-Chloro-6-isopropylbenzothiazole is a key functional handle for further molecular elaboration. It readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the synthesis of a diverse library of 2-substituted-6-isopropylbenzothiazoles for structure-activity relationship (SAR) studies.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-6-isopropylbenzothiazole are not available in the public domain, its key spectroscopic features can be reliably predicted based on the analysis of structurally similar compounds and fundamental principles of NMR and IR spectroscopy.[3][4]
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic protons on the benzothiazole ring: expected in the range of δ 7.0-8.0 ppm, exhibiting characteristic splitting patterns (doublets and doublet of doublets). - Isopropyl group protons: a septet for the methine (-CH) proton around δ 3.0-3.5 ppm and a doublet for the two methyl (-CH₃) groups around δ 1.2-1.4 ppm. |
| ¹³C NMR | - Benzothiazole ring carbons: expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the chloro group (C2) appearing at a distinct chemical shift. - Isopropyl group carbons: the methine carbon around δ 30-35 ppm and the methyl carbons around δ 20-25 ppm. |
| IR Spectroscopy (cm⁻¹) | - Aromatic C-H stretching: ~3100-3000 cm⁻¹. - Aliphatic C-H stretching (isopropyl group): ~2960-2850 cm⁻¹. - C=N stretching (thiazole ring): ~1600-1550 cm⁻¹. - Aromatic C=C stretching: ~1500-1400 cm⁻¹. - C-Cl stretching: ~800-600 cm⁻¹.[5][6] |
Potential Applications and Biological Activity (Inferred)
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. The biological activities of numerous 2-chloro and 6-substituted benzothiazole derivatives have been extensively documented, providing a strong rationale for investigating the potential of 2-Chloro-6-isopropylbenzothiazole in various therapeutic areas.
Caption: Inferred biological potential of 2-Chloro-6-isopropylbenzothiazole based on its structural components.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives.[7][8] For instance, certain 2-substituted benzothiazoles have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[7] The presence of a halogen at the 6-position has been shown to enhance anticancer efficacy in some cases.[8] The lipophilic isopropyl group at the 6-position of 2-Chloro-6-isopropylbenzothiazole may enhance its cell permeability and interaction with hydrophobic pockets of target proteins, making it a promising candidate for anticancer drug development.
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents.[9] Derivatives of 2-aminobenzothiazoles and their subsequent modifications have demonstrated significant activity against a range of bacteria and fungi.[10] The 2-chloro group allows for the introduction of various pharmacophores known to possess antimicrobial properties. Therefore, 2-Chloro-6-isopropylbenzothiazole serves as a valuable starting material for the synthesis of novel antimicrobial compounds.
Other Potential Activities
The structural diversity of benzothiazole derivatives has led to their investigation in a wide range of therapeutic areas. Substituted 2-aminobenzothiazoles have been explored as anticonvulsant agents.[11] Furthermore, the anti-inflammatory properties of certain benzothiazoles suggest that 2-Chloro-6-isopropylbenzothiazole and its derivatives could also be of interest in this field.
Conclusion
2-Chloro-6-isopropylbenzothiazole is a promising heterocyclic compound that, despite the limited direct research, holds considerable potential as a versatile intermediate in the synthesis of novel, biologically active molecules. This technical guide has outlined a plausible and well-precedented synthetic route, predicted its key spectroscopic features, and inferred its potential applications in drug discovery based on the extensive literature on related benzothiazole derivatives. The combination of a reactive 2-chloro group and a lipophilic 6-isopropyl substituent makes this molecule an attractive target for further investigation in the quest for new therapeutic agents. It is our hope that this comprehensive overview will stimulate further research into the synthesis, characterization, and biological evaluation of 2-Chloro-6-isopropylbenzothiazole and its derivatives.
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氯-6-甲氧基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole motif, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The versatility of the benzothiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, yet highly promising derivative: 2-Chloro-6-(1-methylethyl)benzothiazole (CAS No. 856171-16-9). The presence of a reactive chloro group at the 2-position and an isopropyl substituent at the 6-position makes this molecule a valuable intermediate for the synthesis of novel compound libraries for drug discovery programs. This document provides a comprehensive overview of its commercial availability, a plausible and detailed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications in the field of drug development.
Commercial Availability and Procurement
This compound is available from several chemical suppliers, catering primarily to the research and development market. The typical purity offered is around 95%, and it is generally recommended to store the compound in a dry, sealed container at 2-8°C.[3] When procuring this chemical, it is advisable to request a certificate of analysis to confirm its identity and purity.
| Supplier | Purity | Available Quantities | Storage Conditions |
| BLDpharm | 95% | 100mg, 250mg, 1g | Sealed in dry, 2-8°C[3] |
| Arctom Scientific | 95% | 100mg, 250mg | Inquiry[4] |
| Chemsigma | Not specified | Inquiry | Not specified |
This table is for illustrative purposes and availability may vary. Researchers should contact suppliers directly for current information.
Synthesis of this compound: A Plausible Two-Step Approach
Step 1: Synthesis of 6-isopropyl-1,3-benzothiazol-2-amine
This step utilizes a classic method for the synthesis of 2-aminobenzothiazoles from the corresponding anilines. The reaction of 4-isopropylaniline with potassium thiocyanate in the presence of bromine is a reliable approach.[5]
Reaction Scheme:
Caption: Synthesis of 6-isopropyl-1,3-benzothiazol-2-amine.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropylaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 8.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 6-isopropyl-1,3-benzothiazol-2-amine.
Causality Behind Experimental Choices: The use of glacial acetic acid provides an acidic medium that facilitates the reaction. The slow, controlled addition of bromine at low temperatures is crucial to prevent the formation of unwanted byproducts and to manage the exothermic nature of the reaction. Neutralization is necessary to precipitate the free amine from its salt form.
Step 2: Synthesis of this compound via a Sandmeyer-type Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of substituents, including halogens, via a diazonium salt intermediate.[6][7][8]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Diazotization: Suspend 6-isopropyl-1,3-benzothiazol-2-amine (1 equivalent) in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice-salt bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices: The diazotization step must be carried out at low temperatures as diazonium salts are generally unstable at higher temperatures. Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.
Spectroscopic Properties (Predicted)
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-4 |
| ~7.6-7.8 | d | 1H | H-7 |
| ~7.3-7.5 | dd | 1H | H-5 |
| ~3.0-3.2 | sept | 1H | -CH(CH₃)₂ |
| ~1.3-1.4 | d | 6H | -CH(CH₃)₂ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | C-2 |
| ~148-150 | C-6 |
| ~135-137 | C-7a |
| ~125-127 | C-5 |
| ~122-124 | C-4 |
| ~120-122 | C-3a |
| ~118-120 | C-7 |
| ~34-36 | -CH(CH₃)₂ |
| ~23-25 | -CH(CH₃)₂ |
Predicted IR Spectral Data (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2960-2870 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1050-1000 | C-Cl stretch |
Mass Spectrometry (EI):
The expected molecular ion peak [M]⁺ would be at m/z 211, with a characteristic [M+2]⁺ peak at m/z 213 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro substituent on the benzothiazole ring is a key functional group that makes this compound a valuable building block in medicinal chemistry. This chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and molecular scaffolds at this position.
Caption: Derivatization of this compound.
This reactivity enables the synthesis of large and diverse libraries of 2-substituted-6-isopropylbenzothiazoles. These libraries can then be screened against a multitude of biological targets, including enzymes, receptors, and ion channels, in the search for new therapeutic agents. The isopropyl group at the 6-position provides a lipophilic handle that can influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Potential therapeutic areas where derivatives of this scaffold could be explored include:
-
Oncology: Many benzothiazole derivatives have shown potent anticancer activity.[9]
-
Infectious Diseases: The benzothiazole nucleus is present in compounds with antibacterial, antifungal, and antiviral properties.
-
Neurodegenerative Diseases: Certain benzothiazoles have been investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease.
Safety and Handling
A specific safety data sheet (SDS) for this compound is not widely available. However, based on the known hazards of related 2-chlorobenzothiazole derivatives, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound represents a promising, albeit under-explored, building block for medicinal chemistry and drug discovery. Its commercial availability and a plausible, robust synthesis route make it an accessible starting material for research laboratories. The reactive 2-chloro position provides a versatile handle for the creation of diverse compound libraries, which can be leveraged to discover novel therapeutic agents across a range of diseases. While specific biological activity and detailed spectroscopic data for this particular molecule are yet to be extensively documented, the rich chemistry and proven track record of the benzothiazole scaffold underscore its potential as a valuable tool for drug development professionals.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
Request PDF. (2025). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of Chemical Sciences. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Complexes of thiazoles. Part II. Complexes of 2-amino-, 2-chloro-, and 2-methyl-benzothiazole with cobalt(II), nickel(II), copper(II), and zinc(II) salts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Chlorobenzothiazole. [Link]
-
MDPI. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]
-
ResearchGate. (2020). Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
PrepChem.com. Synthesis of 6-(3-isopropylamino-2-hydroxypropoxy)benzothiazole. [Link]
-
NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
PubMed. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
SpectraBase. 2-Chlorobenzothiazole - Optional[13C NMR] - Chemical Shifts. [Link]
-
SAS Publishers. (2014). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]
-
MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
PubMed Central. (2011). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. [Link]
-
Chemicalbridge. 6-Isopropyl-1,3-benzothiazol-2-amine. [Link]
- Google Patents.
- Google Patents.
-
Shubham Specialty Products. 2 Amino 6 Chloro-benzothiazole at Best Price in Mumbai. [Link]
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-isopropylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, chemical properties, and potential applications of 2-Chloro-6-isopropylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific excellence in your laboratory.
Compound Profile: 2-Chloro-6-isopropylbenzothiazole
2-Chloro-6-isopropylbenzothiazole belongs to the benzothiazole family, a class of heterocyclic compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chlorine atom at the 2-position and an isopropyl group at the 6-position of the benzothiazole core imparts specific chemical reactivity and physical properties that are crucial for its application in synthesis and drug design.
Chemical Structure:
Caption: Chemical structure of 2-Chloro-6-isopropylbenzothiazole.
Key Physicochemical Properties (Predicted and from Analogs):
| Property | Value | Source/Basis |
| CAS Number | 856171-16-9 | Supplier Information[1] |
| Molecular Formula | C10H10ClNS | --- |
| Molecular Weight | 211.71 g/mol | --- |
| Appearance | Likely a solid or high-boiling liquid | General properties of similar benzothiazoles |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | General properties of similar benzothiazoles |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
GHS Hazard Classification (Inferred):
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P264: Wash skin thoroughly after handling.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with halogenated heterocyclic compounds. The following procedures are based on best practices for handling chemicals with the hazard profile outlined above.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
Caption: Recommended PPE for handling 2-Chloro-6-isopropylbenzothiazole.
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes. A face shield provides an additional layer of protection, especially during transfers of larger volumes or when there is a significant risk of splashing.[8]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals.[9] Double-gloving is a prudent measure to minimize the risk of exposure in case of a tear or puncture in the outer glove.
-
Body Protection: A flame-retardant lab coat protects against skin contact and contamination of personal clothing.
-
Respiratory Protection: All manipulations of solid or neat 2-Chloro-6-isopropylbenzothiazole should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. If work outside a fume hood is unavoidable, a properly fitted N95 respirator or higher should be used.
Engineering Controls
-
Chemical Fume Hood: All work with 2-Chloro-6-isopropylbenzothiazole should be conducted in a well-ventilated laboratory, with all direct handling of the compound performed inside a certified chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
The recommended storage temperature for analogous compounds is often refrigerated (2-8 °C) to ensure long-term stability.[6]
Synthesis and Reactivity
A comprehensive understanding of the synthesis and reactivity of 2-Chloro-6-isopropylbenzothiazole is crucial for its effective use as a building block in drug discovery.
Synthetic Routes
While a specific, detailed protocol for the synthesis of 2-Chloro-6-isopropylbenzothiazole is not widely published, its preparation can be inferred from established methods for synthesizing 2-chlorobenzothiazoles.
Method 1: From the Corresponding 2-Mercaptobenzothiazole
A common and effective method for the synthesis of 2-chlorobenzothiazoles is the reaction of the corresponding 2-mercaptobenzothiazole with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[9]
Caption: Synthesis from 2-mercaptobenzothiazole.
Method 2: Sandmeyer-type Reaction
Another potential route involves a Sandmeyer-type reaction starting from 6-isopropyl-2-aminobenzothiazole.[10][11] This involves the diazotization of the amino group followed by displacement with a chloride ion, typically using a copper(I) chloride catalyst.
Caption: Synthesis via a Sandmeyer-type reaction.
Chemical Reactivity
The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom.[2] This makes 2-Chloro-6-isopropylbenzothiazole a valuable electrophile for the introduction of various functional groups.
General Reactivity Profile:
-
Nucleophilic Substitution: The 2-chloro substituent can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides.[2][12] This reactivity is fundamental to its use in building more complex molecules.
-
Reaction with Amines: Forms 2-aminobenzothiazole derivatives.
-
Reaction with Thiols: Yields 2-thioether substituted benzothiazoles.
-
Reaction with Alkoxides/Phenoxides: Produces 2-alkoxy/aryloxy benzothiazoles.
Caption: Nucleophilic substitution reactions.
Biological Activity and Toxicological Profile (Inferred)
While specific toxicological data for 2-Chloro-6-isopropylbenzothiazole is limited, the benzothiazole scaffold is known to exhibit a wide range of biological activities.[3][13][14] Some derivatives have shown potential as anticancer and antimicrobial agents.[13][14] However, it is crucial to treat this compound as potentially toxic and handle it with the utmost care.
-
General Toxicity: Benzothiazole and its derivatives can be respiratory irritants and dermal sensitizers.[8] Chronic exposure to some benzothiazoles has been associated with adverse health effects.[15]
-
Aquatic Toxicity: Many halogenated organic compounds are toxic to aquatic life.[16] Therefore, care must be taken to prevent release into the environment.
Spill Management and Waste Disposal
Proper management of spills and disposal of waste containing 2-Chloro-6-isopropylbenzothiazole is critical to ensure laboratory and environmental safety.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Disposal
-
Segregation: All waste containing 2-Chloro-6-isopropylbenzothiazole, including contaminated PPE, glassware, and spill cleanup materials, must be collected as hazardous waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations for chlorinated organic compounds.[4][17]
Conclusion
2-Chloro-6-isopropylbenzothiazole is a valuable building block in synthetic and medicinal chemistry. Its safe and effective use relies on a thorough understanding of its potential hazards, reactivity, and proper handling procedures. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment and engineering controls, and following established protocols for storage and disposal, researchers can minimize risks and harness the full potential of this versatile compound. Always consult with your institution's safety professionals for specific guidance and training.
References
-
Kurt, H., Kandemir, H., Ciftci, M., & Cetin, A. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6197-6204. Retrieved from [Link]
-
NTP. (1991). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
- Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
-
Gürpınar, A. A., et al. (2022). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1349. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617–621. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Occidental College. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
- Teimuri-mofrad, R., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Bulletin of the Korean Chemical Society, 33(1), 245-248.
- Gies, A., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- ResearchGate. (2025).
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Unigloves. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole.
-
YouTube. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Retrieved from [Link]
- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
- ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles.
-
Scribd. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
- Google Patents. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
- ResearchGate. (2025).
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]
- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
-
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
- MDPI. (n.d.).
-
PubMed. (2017). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 329, 173-183. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.nmsu.edu [safety.nmsu.edu]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. scribd.com [scribd.com]
- 17. Disposal of Chlorine-Containing Wastes [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Solubility of 2-Chloro-6-(1-methylethyl)benzothiazole in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel Benzothiazole Derivative
In the realm of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is a cornerstone of successful development. It dictates the feasibility of reaction conditions, dictates formulation strategies, and ultimately influences bioavailability. This guide is dedicated to providing a comprehensive technical overview of the solubility of 2-Chloro-6-(1-methylethyl)benzothiazole, a molecule of interest for its potential applications in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not yet widely published, this document serves as a robust framework for researchers. It combines theoretical principles with established experimental protocols to empower scientists to determine, predict, and manipulate the solubility of this and similar benzothiazole derivatives.
Physicochemical Profile of this compound
To understand the solubility of this compound, we must first dissect its molecular structure and predict its physicochemical properties. The molecule, with the CAS number 856171-16-9, is a substituted benzothiazole.[1][2] The benzothiazole core is a bicyclic heteroaromatic system containing a benzene ring fused to a thiazole ring.[3][4]
Key Structural Features and Their Predicted Influence on Solubility:
-
Benzothiazole Core: The aromatic nature of the benzothiazole ring system contributes to its overall low polarity and suggests a preference for non-polar or moderately polar solvents. The presence of nitrogen and sulfur atoms introduces some polarity and potential for weak hydrogen bonding.
-
Chloro Group: The electronegative chlorine atom at the 2-position introduces a polar C-Cl bond, slightly increasing the molecule's overall polarity.
-
Isopropyl Group: The 6-(1-methylethyl) or isopropyl group is a non-polar, aliphatic substituent. This bulky group will likely enhance the molecule's lipophilicity ("fat-loving" nature) and favor solubility in non-polar organic solvents.
Based on these features, we can anticipate that this compound will be a largely non-polar to moderately polar molecule. Its solubility in water is expected to be very low, a common characteristic of many benzothiazole derivatives.[3][5]
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H10ClNS | Based on its chemical name. |
| Molecular Weight | ~211.71 g/mol | Calculated from the molecular formula. |
| Polarity | Low to moderate | The non-polar isopropyl group and aromatic rings are dominant features, with the chloro and heteroatoms contributing some polarity. |
| Hydrogen Bond Donating Capacity | None | There are no hydrogen atoms attached to highly electronegative atoms like oxygen or nitrogen. |
| Hydrogen Bond Accepting Capacity | Weak | The nitrogen and sulfur atoms in the thiazole ring can act as weak hydrogen bond acceptors. |
| LogP (Octanol-Water Partition Coefficient) | High | The significant non-polar character suggests a preference for the octanol phase over the water phase, indicating poor aqueous solubility. |
The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6][7] This means that a solute will dissolve best in a solvent that has a similar polarity. To apply this to this compound, we can categorize organic solvents based on their polarity and hydrogen bonding capabilities.
Table of Common Organic Solvents and Their Properties:
| Solvent | Polarity | Dielectric Constant (ε) at 20°C | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Predicted Solubility of this compound |
| Non-Polar | |||||
| Hexane | Non-polar | 1.89 | No | No | High |
| Toluene | Non-polar | 2.38 | No | No | High |
| Dichloromethane | Non-polar | 9.08 | No | No | High |
| Polar Aprotic | |||||
| Acetone | Polar Aprotic | 20.7 | No | Yes | Moderate to High |
| Ethyl Acetate | Polar Aprotic | 6.02 | No | Yes | Moderate to High |
| Acetonitrile | Polar Aprotic | 37.5 | No | Yes | Moderate |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | No | Yes | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | No | Yes | Moderate |
| Polar Protic | |||||
| Methanol | Polar Protic | 32.7 | Yes | Yes | Low to Moderate |
| Ethanol | Polar Protic | 24.5 | Yes | Yes | Low to Moderate |
| Water | Polar Protic | 80.1 | Yes | Yes | Very Low |
Based on the predicted low to moderate polarity of this compound, it is expected to be most soluble in non-polar solvents like hexane, toluene, and dichloromethane, and moderately soluble in polar aprotic solvents like acetone and ethyl acetate. Its solubility is likely to be lower in polar protic solvents such as methanol and ethanol, and practically insoluble in water.
A Practical Guide to the Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the gold standard. The following section provides a detailed protocol for determining the solubility of this compound using the equilibrium shake-flask method, a widely accepted technique.[8][9]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for determining solubility via the shake-flask method.
Detailed Procedure:
-
Preparation of Samples:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a constant temperature environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.
-
Measure the analytical response of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.
-
High-Throughput Solubility Screening
For rapid screening of solubility in a large number of solvents, miniaturized and automated versions of the shake-flask method can be employed using 96-well plates. The principles of equilibration and analysis remain the same, but the volumes are significantly smaller, and the process is often automated.
Factors Modulating Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is advisable to characterize the solid form used in the solubility studies using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate determinations.
Data Interpretation and Predictive Modeling
The experimentally determined solubility data can be used to develop a deeper understanding of the compound's behavior. For more advanced applications, this data can be used to validate and refine thermodynamic models that can predict solubility under different conditions.[10][11][12][13] Models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method can be employed for such predictions.[11][14]
Caption: Relationship between molecular properties and solubility.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is currently lacking in the public domain, the principles and protocols outlined here offer a clear path for researchers to generate this critical information. A systematic study of its solubility in a range of solvents will be invaluable for its future development in various chemical and pharmaceutical applications. Further research should focus on the temperature dependence of its solubility and the characterization of its solid-state forms to build a complete solubility profile.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
- How to determine the solubility of a substance in an organic solvent? ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. ResearchGate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
- 2-Chloro-6-(1-methylethoxy)benzothiazole [CAS# 401567-29-1]. chemBlink.
- Solubility of organic compounds (video). Khan Academy.
- This compound. BLDpharm.
- Benzothiazole | C7H5NS. PubChem.
- 2-Chloro-6-isopropyl-benzothiazole | 856171-16-9. Sigma-Aldrich.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.
Sources
- 1. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-6-isopropyl-benzothiazole | 856171-16-9 [sigmaaldrich.com]
- 3. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]
- 6. chem.ws [chem.ws]
- 7. Khan Academy [khanacademy.org]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 2-Chloro-6-(1-methylethyl)benzothiazole
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic system renowned for its presence in a wide array of biologically active compounds and functional materials.[1] Derivatives of this scaffold are integral to pharmaceuticals exhibiting antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in industrial materials such as dyes and vulcanization accelerators.[2][3][4] The target molecule, 2-Chloro-6-(1-methylethyl)benzothiazole (CAS No. 856171-16-9), serves as a crucial synthetic intermediate. The chloro-substituent at the 2-position acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities, thereby facilitating the development of novel chemical entities for drug discovery and materials science.[2]
This document provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy involves:
-
The formation of 2-amino-6-isopropylbenzothiazole from commercially available 4-isopropylaniline.
-
The conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials development, offering in-depth procedural details, mechanistic insights, and critical safety information.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Isopropylaniline | C₉H₁₃N | 135.21 | Sigma-Aldrich | ≥98% |
| Sodium Thiocyanate | NaSCN | 81.07 | Acros Organics | ≥98% |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Fisher Scientific | 95-98% |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Sigma-Aldrich | ≥97% |
| Chlorobenzene | C₆H₅Cl | 112.56 | J.T. Baker | ≥99% |
| Sodium Nitrite | NaNO₂ | 69.00 | EMD Millipore | ≥97% |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific | 37% |
| Copper(I) Chloride | CuCl | 99.00 | Strem Chemicals | ≥98% |
| Ammonium Hydroxide | NH₄OH | 35.04 | VWR | 28-30% |
| Ethanol | C₂H₅OH | 46.07 | Decon Labs | 95% & 100% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | Granular |
| Activated Carbon (Norit) | C | 12.01 | Cabot | - |
Equipment
-
Three-necked round-bottom flasks (500 mL, 1 L)
-
Magnetic stirrer with heating mantle and oil bath
-
Reflux condenser and dropping funnel
-
Thermometer (-20 to 150 °C)
-
Ice bath
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (e.g., 400 MHz) and Mass Spectrometer (e.g., LC-MS)
Experimental Protocol
PART A: Synthesis of 2-Amino-6-isopropylbenzothiazole
This procedure is adapted from the synthesis of 2-amino-6-methylbenzothiazole.[5]
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-isopropylaniline (67.6 g, 0.5 mol) and chlorobenzene (350 mL).
-
Sulfate Salt Formation: With vigorous stirring, slowly add concentrated sulfuric acid (27.0 g, 14.7 mL, 0.275 mol) dropwise over 5 minutes. A fine white precipitate of 4-isopropylaniline sulfate will form.
-
Thiourea Formation: To this suspension, add sodium thiocyanate (45.0 g, 0.55 mol). Heat the mixture to an internal temperature of 100 °C using an oil bath and maintain for 3 hours. The mixture will become a more homogeneous solution as the corresponding thiourea derivative forms.
-
Cyclization: Cool the reaction mixture to 30 °C. Add sulfuryl chloride (90.0 g, 54 mL, 0.67 mol) dropwise over 15-20 minutes. Causality: The addition of sulfuryl chloride initiates an electrophilic cyclization to form the benzothiazole ring. This reaction is exothermic; maintain the temperature below 50 °C to prevent unwanted side reactions.
-
Reaction Completion: After the addition is complete, maintain the mixture at 50 °C for 2 hours. The evolution of hydrogen chloride gas should cease, indicating the reaction is nearing completion.
-
Work-up: Cool the mixture and filter to remove the solid residue. Wash the solid with a small amount of cold chlorobenzene.
-
Isolation: Transfer the solid residue to a beaker and dissolve it in 500 mL of hot water. If any residual chlorobenzene is present, it can be removed with a steam current. Filter the hot aqueous solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate and make it alkaline (pH ~8-9) by adding concentrated ammonium hydroxide. A precipitate of 2-amino-6-isopropylbenzothiazole will form.
-
Purification: Filter the crude product, wash with water, and recrystallize from an ethanol/water mixture with the aid of activated carbon to decolorize. Dry the pale yellow solid under vacuum. (Expected Yield: ~65-75%).
PART B: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[6][7]
-
Diazotization (Formation of Diazonium Salt):
-
In a 500 mL beaker, prepare a solution of concentrated hydrochloric acid (75 mL) and water (75 mL). Add 2-amino-6-isopropylbenzothiazole (19.2 g, 0.1 mol) and stir until a fine slurry is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Low temperature is critical as aryl diazonium salts are unstable and can decompose explosively at higher temperatures.[8]
-
In a separate flask, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred benzothiazole slurry, keeping the temperature strictly below 5 °C. The solid will dissolve as the diazonium salt is formed. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction (Chloro-de-diazoniation):
-
In a separate 1 L flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in 100 mL of concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Causality: This addition initiates the radical-nucleophilic aromatic substitution.[6] Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, warm the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt and completion of the reaction.
-
Cool the mixture to room temperature. The product will separate as a dark oil or solid.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) as the eluent.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid or oil.[9] (Expected Yield: ~70-85%).
-
Characterization
-
Thin-Layer Chromatography (TLC): Monitor reaction progress using a mobile phase of 10% Ethyl Acetate in Hexanes. Visualize spots under UV light (254 nm).
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic protons in the range of 7.3-7.9 ppm; Isopropyl methine (septet) around 3.0-3.2 ppm; Isopropyl methyls (doublet) around 1.2-1.4 ppm. The exact shifts and coupling constants should be confirmed.[10][11]
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Aromatic and heterocyclic carbons in the range of 120-155 ppm; Isopropyl methine carbon around 34 ppm; Isopropyl methyl carbons around 24 ppm.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀ClNS (211.71 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[12][13]
Workflow Visualization
Caption: Step-by-step synthesis and work-up workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Sulfuric Acid & Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
Sulfuryl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle in a fume hood.[5]
-
Chlorobenzene & Dichloromethane: Volatile and potentially carcinogenic solvents. Avoid inhalation and skin contact.
-
-
Reaction Hazards:
-
The reaction of sulfuryl chloride is exothermic and releases HCl gas.
-
Aryl Diazonium Salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after preparation.[8]
-
The decomposition of the diazonium salt involves vigorous gas evolution (N₂). Ensure the reaction vessel is adequately sized and vented.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[15]
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. (2015). RSC Advances. Retrieved from [Link]
- Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(12), 2841.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzothiazole. Retrieved from [Link]
- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Arkivoc. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Walailak Journal of Science and Technology. Retrieved from [Link]
-
NIST. (n.d.). Benzothiazole, 2-chloro-. Retrieved from [Link]
- Process for the preparation of 2-chloro-benzothiazole. (1986).
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
- Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11.
- Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
Sources
- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 12. Benzothiazole, 2-chloro- [webbook.nist.gov]
- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. asset.conrad.com [asset.conrad.com]
Application Notes & Protocols: A Framework for Evaluating 2-Chloro-6-isopropylbenzothiazole in Anticancer Drug Discovery
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The versatility of the benzothiazole core allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point in the design of novel therapeutic agents.[4][5] Numerous studies have demonstrated that benzothiazole derivatives can exert their anticancer effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), arresting the cell cycle, inhibiting crucial protein kinases, and interacting with DNA.[1][4][6]
This guide focuses on a specific, novel derivative: 2-Chloro-6-isopropylbenzothiazole . The rationale for investigating this particular structure is rooted in established structure-activity relationships (SAR). Substitutions at the C-2 and C-6 positions of the benzothiazole ring are known to be critical for modulating anticancer efficacy.[7] The 2-chloro group can act as a reactive site or a key pharmacophoric element for binding to biological targets, while the 6-isopropyl group may enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties.[8]
This document provides a comprehensive framework of application notes and detailed protocols for the systematic evaluation of 2-Chloro-6-isopropylbenzothiazole as a potential anticancer drug candidate. It is designed to guide researchers from initial in vitro screening to preliminary in vivo efficacy assessment, emphasizing the causality behind experimental choices to ensure a robust and logical drug discovery cascade.
Section 1: Compound Characterization and Preliminary Assessment
Before biological evaluation, the synthesis and physicochemical characterization of 2-Chloro-6-isopropylbenzothiazole are paramount. While specific synthesis routes for this exact molecule are not widely published, general methods for creating 2-chlorobenzothiazoles often involve the reaction of 2-mercaptobenzothiazole with chlorinating agents like sulfuryl chloride.[9] Purity and structural confirmation via NMR, mass spectrometry, and HPLC are mandatory prerequisites.
Table 1: Predicted Physicochemical Properties of 2-Chloro-6-isopropylbenzothiazole
| Property | Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNS | Defines the elemental composition. |
| Molecular Weight | 211.71 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| Predicted LogP | ~4.2 | Indicates high lipophilicity, which may enhance membrane permeability but could also lead to lower solubility and higher protein binding. |
| Hydrogen Bond Donors | 0 | Favorable for membrane transport. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
Section 2: The In Vitro Anticancer Evaluation Workflow
A tiered, systematic approach is essential for evaluating the anticancer potential of a new chemical entity in vitro.[10][11] The workflow begins with broad screening for cytotoxic activity and progressively narrows down to specific mechanistic investigations in the most sensitive cancer cell lines.
Protocol 2.1: Cell Viability and Cytotoxicity Screening (XTT Assay)
Rationale: The initial step is to determine if 2-Chloro-6-isopropylbenzothiazole possesses cytotoxic or cytostatic activity against a panel of human cancer cell lines. The XTT assay is chosen over the MTT assay for its operational simplicity; its water-soluble formazan product eliminates the need for a solubilization step, reducing handling errors and making it well-suited for higher throughput screening.[12][13][14] The assay measures the metabolic activity of viable cells, which is based on the ability of mitochondrial dehydrogenases to reduce the tetrazolium salt XTT to a colored formazan product.[12]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare a stock solution of 2-Chloro-6-isopropylbenzothiazole in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plates for 48 or 72 hours, a sufficient duration to observe effects on cell proliferation.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.[12]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to the colored formazan product.[12]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of ~660 nm for background correction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 2: Hypothetical Cell Viability Data for 2-Chloro-6-isopropylbenzothiazole
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 2.5 ± 0.6 |
| HT-29 | Colorectal Adenocarcinoma | 0.9 ± 0.2 |
| Capan-1 | Pancreatic Adenocarcinoma | 0.6 ± 0.1 |
| MCF-10A | Normal Breast Epithelial | > 50 |
Data are hypothetical and for illustrative purposes only.
Protocol 2.2: Apoptosis Induction Analysis by Flow Cytometry
Rationale: A common mechanism for anticancer agents, including many benzothiazole derivatives, is the induction of apoptosis.[6][15] This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity.
Methodology:
-
Cell Treatment: Seed a sensitive cell line (e.g., Capan-1 from the hypothetical data) in 6-well plates. Treat the cells with 2-Chloro-6-isopropylbenzothiazole at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
Protocol 2.3: Target Pathway Analysis via Western Blotting
Rationale: Based on published data for other benzothiazole derivatives, key signaling pathways often implicated in their anticancer activity include the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central to cell survival, proliferation, and growth.[16] Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation status, providing direct insight into the compound's effect on these signaling cascades.[17][18]
Methodology:
-
Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[19]
-
SDS-PAGE: Denature 20-30 µg of protein extract per lane and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[19]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies targeting key pathway proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the inhibitory effect of the compound.
Section 3: In Vivo Efficacy Assessment in a Xenograft Model
Rationale: Positive and mechanistically supported in vitro data are prerequisites for advancing a compound to in vivo testing.[11] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess a drug's therapeutic efficacy and toxicity in a living organism.[21][22][23]
Protocol 3.1: Subcutaneous Human Tumor Xenograft Model
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 2-5 million Capan-1 cells) into the flank of each mouse.[23]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 2-Chloro-6-isopropylbenzothiazole via an appropriate route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels. The control group receives the vehicle solution. Administer treatment on a defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Euthanize the animals, excise the tumors, and weigh them. The primary endpoint is tumor growth inhibition (TGI).
Section 4: Future Directions: Preliminary Pharmacokinetic Considerations
While beyond the scope of this initial evaluation guide, promising in vivo efficacy would necessitate a thorough investigation of the compound's pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological properties.[8] Understanding the metabolic pathways and stability of benzothiazole-based compounds is crucial for optimizing their therapeutic potential and advancing them toward clinical development.[8][24]
Conclusion
This document outlines a rigorous, multi-stage framework for the preclinical evaluation of 2-Chloro-6-isopropylbenzothiazole as a novel anticancer agent. By progressing from broad phenotypic screening to detailed mechanistic studies and finally to in vivo validation, this workflow provides a self-validating system to build a comprehensive data package. The protocols described herein are based on established methodologies in cancer drug discovery and are tailored to investigate the known biological activities of the promising benzothiazole scaffold. The successful execution of this plan will provide critical insights into the therapeutic potential of 2-Chloro-6-isopropylbenzothiazole and determine its viability for further development.
References
-
Hamad, H. T. (2025). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. MedMat. Retrieved from [Link][1]
-
ResearchGate. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link][4]
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link][2]
-
Taylor & Francis Online. (2019). Full article: Benzothiazole derivatives as anticancer agents. Retrieved from [Link][25]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link][26]
-
Adan, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link][10]
-
Shin, S., et al. (2018). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 34(4), 287-293. Retrieved from [Link][21]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link][27]
-
Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Retrieved from [Link][8]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link][11]
-
TheraIndx. (n.d.). Xenograft Model for Cancer Drug Discovery. Retrieved from [Link][22]
-
Valeriote, F. A., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(4), 228-35. Retrieved from [Link][28]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link][23]
-
ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Retrieved from [Link][29]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link][17]
-
Yilmaz, B., et al. (2020). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 25(21), 5037. Retrieved from [Link][6]
-
ResearchGate. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link][24]
-
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-138. Retrieved from [Link][18]
-
Sereenil, C. & Suksrichavalit, T. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 33(4), 437-440. Retrieved from [Link][30]
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link][31]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link][3]
-
Singh, S. P., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(4), 567-577. Retrieved from [Link][5]
-
Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445. Retrieved from [Link][16]
-
Kucharova, L., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(14), 3290. Retrieved from [Link][7]
-
Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [9]
Sources
- 1. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | Semantic Scholar [semanticscholar.org]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. theraindx.com [theraindx.com]
- 23. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 31. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Antimicrobial Assays for 2-Chloro-6-(1-methylethyl)benzothiazole Derivatives
Introduction
Benzothiazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[1][2][3][4] Their scaffold is a key feature in many pharmacologically active molecules, and substitutions on the benzothiazole ring can modulate their antimicrobial properties.[1][4] This guide provides detailed protocols for evaluating the antimicrobial efficacy of 2-Chloro-6-(1-methylethyl)benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals.
The methodologies outlined are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy and reproducibility.[5][6][7] We will explore the scientific principles behind each assay, critical procedural steps, and the interpretation of results to provide a comprehensive framework for your research.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Antimicrobial Susceptibility Testing (AST) is fundamental to determining the effectiveness of a compound against a specific microorganism.[8] The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10][11] It is a measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14][15] The MBC provides a measure of the compound's bactericidal activity.
Distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects is crucial for the development of new antimicrobial drugs.[10][14]
Experimental Workflow for Antimicrobial Evaluation
A systematic approach is essential for the comprehensive evaluation of novel antimicrobial compounds. The workflow begins with the preparation of materials, followed by screening and quantitative assays, and concludes with data analysis.
Figure 1: High-level workflow for antimicrobial assessment of novel compounds.
Detailed Protocols
Preparation of Materials
a. Compound Stock Solutions:
-
Accurately weigh the purified this compound derivative.
-
Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), which is often used for its ability to dissolve a wide range of compounds.[16] It is crucial to note that DMSO can have intrinsic effects on microbial growth at certain concentrations, so appropriate solvent controls are mandatory.[16][17][18][19][20]
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C or as determined by the compound's stability.
b. Microbial Inoculum Preparation: Standardization of the microbial inoculum is a critical step for ensuring the reproducibility of susceptibility tests.[8][21][22]
-
Select three to five well-isolated colonies from a fresh (18-24 hours) agar plate.[21]
-
Transfer the colonies into a tube with a suitable sterile broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[23]
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard.[23][24] This corresponds to a bacterial concentration of approximately 1-2 × 10⁸ CFU/mL.[23]
-
This standardized suspension must be used within 15 minutes of preparation.[8][23] For broth microdilution, this suspension will be further diluted to achieve the final desired inoculum concentration.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique to determine the MIC.[9][11] Protocol:
-
In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the test compound at 2x the highest desired concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[9]
-
Dilute the standardized 0.5 McFarland inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Seal the plate and incubate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[9][25]
Figure 2: Example of a 96-well plate setup for the MIC assay.
Agar Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess antimicrobial activity.[26] Protocol:
-
Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[26][27]
-
Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[26][28]
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure a uniform lawn of growth.[26][28]
-
Allow the plate to dry for a few minutes.[26]
-
Using sterile forceps, place paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative onto the agar surface.[29]
-
Ensure disks are placed at least 24 mm apart from center to center.[29][27]
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent (e.g., DMSO).
-
Invert the plates and incubate at 35°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition in millimeters.[29]
Table 1: Example Interpretation of Disk Diffusion Results
| Zone Diameter (mm) | Interpretation |
| ≤ 13 | Resistant (R) |
| 14 - 17 | Intermediate (I) |
| ≥ 18 | Susceptible (S) |
| Note: These breakpoints are illustrative and must be established based on CLSI or EUCAST guidelines for specific organism-drug combinations.[30][31] |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to assess whether the compound is bactericidal.[12][14][15] Protocol:
-
Select the wells from the MIC assay that show no visible growth (the MIC well and those with higher concentrations).
-
Subculture a 10-20 µL aliquot from each of these clear wells onto an MHA plate.[14]
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial bacterial inoculum.[12][13][14][15]
The MBC/MIC ratio is a useful indicator of the antimicrobial agent's activity:
-
An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.[14]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Data Interpretation and Reporting
For reliable results, all assays should be performed in triplicate. The data should be presented clearly, often in a tabular format, to facilitate comparison between different derivatives and against control antibiotics.
Table 2: Example Antimicrobial Activity Data for Benzothiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Derivative A | Staphylococcus aureus ATCC 29213 | 32 | >128 | >4 | Bacteriostatic |
| Derivative B | Escherichia coli ATCC 25922 | 64 | 128 | 2 | Bactericidal |
| Ciprofloxacin (Control) | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin (Control) | Escherichia coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Trustworthiness and Self-Validation
To ensure the validity and integrity of the experimental results, the following controls are essential:
-
Positive Controls: A standard antibiotic with known activity against the test organisms should be included to verify the assay's performance.
-
Negative Controls: The solvent used to dissolve the test compounds must be tested alone to ensure it does not inhibit microbial growth. A growth control (inoculum without any test compound) and a sterility control (broth only) must also be included.[9]
-
Reference Strains: Use of well-characterized reference strains (e.g., from ATCC) is crucial for quality control and for comparing results across different studies.[32]
Conclusion
The protocols detailed in this guide provide a standardized and robust framework for assessing the antimicrobial properties of this compound derivatives. Adherence to these established methodologies, including meticulous preparation of materials and the use of appropriate controls, will ensure the generation of high-quality, reproducible data. This is a critical step in the journey of discovering and developing new and effective antimicrobial agents.
References
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Microbe Investigations. Retrieved from [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Emery Pharma. Retrieved from [Link]
-
Minimum bactericidal concentration - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
- Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum Standardization in Antimicrobial Susceptibility Testing: Evaluation of Overnight Agar Cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450-457.
-
Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Department of Medical Laboratories Techniques Practical Microbiology Lab.9: Antibiotic Sensitivity Test. (n.d.). Retrieved from [Link]
-
Disk diffusion test - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). BMG Labtech. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30). Retrieved from [Link]
-
Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4). National Center for Biotechnology Information. Retrieved from [Link]
-
Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.). Retrieved from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (n.d.). IDEXX. Retrieved from [Link]
-
Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. (n.d.). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26). Journal of Chemical Health Risks. Retrieved from [Link]
-
Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - ResearchGate. (2025, November 12). ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed. (2022, August 17). PubMed. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from [Link]
-
Evaluation of Antibacterial Effects of Benzothiazole Derivatives on Bacterial Food Pathogens. (n.d.). Retrieved from [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29). National Center for Biotechnology Information. Retrieved from [Link]
-
Effects of DMSO on antimicrobial-mediated growth inhibition - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31). Dr. Oracle. Retrieved from [Link]
-
M07-A8 - Regulations.gov. (n.d.). Regulations.gov. Retrieved from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012, January 1). ResearchGate. Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.). IDEXX. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (n.d.). SAS Publishers. Retrieved from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). National Center for Biotechnology Information. Retrieved from [Link]
-
synthesis-and-antimicrobial-activity-of-some-2-substituted-benzothiazoles-containing-azomethine-li.pdf - Pharmacophore. (n.d.). Pharmacophore. Retrieved from [Link]
-
Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents | Scilit. (n.d.). Scilit. Retrieved from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC - NIH. (2022, December 11). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. jocpr.com [jocpr.com]
- 3. saspublishers.com [saspublishers.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 12. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ispub.com [ispub.com]
- 17. researchgate.net [researchgate.net]
- 18. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apec.org [apec.org]
- 24. cdstest.net [cdstest.net]
- 25. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 27. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 28. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 29. uomus.edu.iq [uomus.edu.iq]
- 30. idexx.dk [idexx.dk]
- 31. droracle.ai [droracle.ai]
- 32. journals.asm.org [journals.asm.org]
Application Notes & Protocols: 2-Chloro-6-isopropylbenzothiazole as a Versatile Intermediate in Modern Organic Synthesis
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole motif is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory.[1][2][3] Within this class of compounds, 2-chloro-6-isopropylbenzothiazole has emerged as a particularly valuable and versatile intermediate. The chlorine atom at the C-2 position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions, while the isopropyl group at the C-6 position allows for modulation of lipophilicity and steric profile, crucial for optimizing drug-receptor interactions.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights into the application of 2-chloro-6-isopropylbenzothiazole in key synthetic transformations. We will explore its use in forming critical carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, underpinned by explanations of the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-isopropyl-1,3-benzothiazole | [4] |
| CAS Number | 856171-16-9 | [4] |
| Molecular Formula | C10H10ClNS | [4] |
| Molecular Weight | 211.71 g/mol | [4] |
| Physical Form | Liquid | [4] |
Foundational Synthetic Applications: Cross-Coupling Reactions
The reactivity of the C2-Cl bond in 2-chloro-6-isopropylbenzothiazole makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and broad functional group tolerance. We will focus on two of the most powerful methods: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.
Figure 1: Key synthetic routes using 2-chloro-6-isopropylbenzothiazole.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for constructing aryl amine bonds, which are prevalent in pharmaceuticals.[5] The reaction's utility stems from its ability to couple aryl halides, including less reactive chlorides, with a wide array of primary and secondary amines under relatively mild conditions.[5][6]
Causality & Mechanistic Insight: The key to successfully coupling an electron-rich aryl chloride like 2-chloro-6-isopropylbenzothiazole lies in the catalyst system. A palladium(0) species undergoes oxidative addition into the C-Cl bond. This step is often rate-limiting for aryl chlorides and necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos, Buchwald or Verkade-type ligands).[7][8] These ligands stabilize the electron-deficient palladium center, promote the oxidative addition, and facilitate the final reductive elimination step that forms the desired C-N bond and regenerates the catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine-palladium complex, forming the key amide intermediate prior to reductive elimination.[7]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%), a bulky phosphine ligand such as XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 mmol).[8]
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Substrate Loading: Add 2-chloro-6-isopropylbenzothiazole (1.0 mmol, 1.0 equiv.) followed by the desired amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the mixture to room temperature and quench carefully with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-isopropylbenzothiazole derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dba)₂ or Pd₂(dba)₃ (1-2 mol%) | Air-stable Pd(0) precursor that is reduced in situ.[7][8] |
| Ligand | XPhos, SPhos, P(i-BuNCH₂CH₂)₃N | Bulky, electron-rich ligands are essential for activating aryl chlorides.[7][8] |
| Base | NaOtBu, K₃PO₄, LiHMDS | Strong, non-nucleophilic base to facilitate amine deprotonation without side reactions. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling, and relatively non-polar solvents are preferred. |
| Temperature | 100 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly robust method for forming C-C bonds, particularly for synthesizing biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[9][10]
Causality & Mechanistic Insight: Similar to the Buchwald-Hartwig reaction, the Suzuki cycle begins with the oxidative addition of the aryl chloride to a Pd(0) center. The subsequent crucial step is transmetalation, where the organic group from the boronic acid (or ester) is transferred to the palladium complex. This step is facilitated by a base (e.g., Na₂CO₃, K₃PO₄), which activates the boronic acid by forming a more nucleophilic boronate species. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[11] Interestingly, for some benzothiazole substrates, the reaction can proceed efficiently without an external ligand. This is because the endocyclic nitrogen of the benzothiazole can coordinate to the palladium center, forming a stable palladacyclic intermediate that facilitates the catalytic cycle.[9]
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask, add 2-chloro-6-isopropylbenzothiazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).[9]
-
Catalyst Addition: Add the palladium catalyst. For a ligand-free approach, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol, 5 mol%) can be used.[9]
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).
-
Reaction: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction to reflux (approx. 90-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to obtain the pure 2-aryl-6-isopropylbenzothiazole product.
Case Study: A Key Intermediate in the Synthesis of Lubabegron
Lubabegron is a veterinary drug approved for reducing ammonia emissions in cattle.[12][13] It acts as a beta-adrenergic receptor agonist/antagonist.[12][13] The molecular structure of Lubabegron features a complex side chain attached to an aromatic core.[14] While the exact industrial synthesis is proprietary, a retrosynthetic analysis suggests that a key disconnection can be made at a C-N bond, highlighting the potential application of a Buchwald-Hartwig amination using a benzothiazole-like intermediate. This demonstrates the direct relevance of the protocols described herein to the synthesis of complex, real-world drug molecules.
Figure 4: Plausible synthetic step toward Lubabegron.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-chloro-6-isopropylbenzothiazole is crucial. The following guidelines are based on available Safety Data Sheets (SDS).
| Hazard Category | Description & Precautionary Measures | Citation |
| Acute Toxicity | Toxic if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately. | [15] |
| Skin Irritation | Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves and clothing. | [15] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. | [15] |
| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Ensure adequate ventilation. | [16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. May be air-sensitive; storing under an inert gas is recommended. | [15][16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [15] |
Conclusion
2-Chloro-6-isopropylbenzothiazole stands out as a highly effective and versatile building block in organic synthesis. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed cross-coupling reactions, enabling the straightforward construction of complex C-N and C-C bonds. The protocols detailed in this guide, grounded in mechanistic understanding, provide a reliable framework for chemists in research and drug development to leverage this intermediate for the synthesis of novel molecular entities. The successful application of these methods allows for the rapid generation of diverse chemical libraries and the efficient construction of complex targets, such as the veterinary drug Lubabegron, underscoring the strategic importance of this intermediate in modern chemical synthesis.
References
- Pooran, K., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
-
Wikipedia. (n.d.). Lubabegron. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
-
Verkade, J. G., et al. (2004). Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. Journal of Organic Chemistry. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Asmat, S., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Lubabegron. PubChem. [Link]
-
Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. [Link]
-
ResearchGate. (2018). Metabolism of lubabegron. [Link]
-
Penn State Extension. (2025). Technology Improves Beef Cattle Production and Environment. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
- Google Patents. (n.d.).
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-6-methylbenzothiazole. PubChem. [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-6-nitrobenzothiazole. PubChem. [Link]
-
ResearchGate. (2025). Synthesis and biological activity of 7-chloro-(6-fluoro-benzothiazole)-2-amino(substituted) acetanilides. [Link]
Sources
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. saspublishers.com [saspublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-6-isopropyl-benzothiazole | 856171-16-9 [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lubabegron - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lubabegron | C29H29N3O3S | CID 60085980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
Application Note: High-Throughput Screening of BZT-C6M for PI3K Inhibitory Activity
An in-depth analysis of "2-Chloro-6-(1-methylethyl)benzothiazole" reveals a significant gap in publicly available biological data and its specific application in high-throughput screening (HTS). The benzothiazole scaffold, however, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] Many of these biological effects are mediated through the inhibition of key enzymes, such as protein kinases.[1]
This application note, therefore, presents a detailed, representative guide for a high-throughput screening campaign of a hypothetical benzothiazole derivative, which we will designate BZT-C6M , structurally analogous to this compound. We will focus on screening for inhibitors of a relevant and well-characterized enzyme family: the Phosphoinositide 3-Kinases (PI3Ks) . The PI3K signaling pathway is frequently dysregulated in cancer and inflammatory diseases, making it a prime target for drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The PI3K family of lipid kinases plays a crucial role in cell signaling, regulating processes such as cell growth, proliferation, survival, and motility. The pathway is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the cell membrane. This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Given the therapeutic potential of PI3K inhibitors, a robust and reliable high-throughput screening assay is essential for identifying novel chemical entities with inhibitory activity. This application note describes a bioluminescence-based assay designed to measure the depletion of the kinase substrate, ATP, as a proxy for PI3K activity. This format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[5][6]
Caption: Simplified PI3K/Akt signaling pathway.
Materials and Reagents
-
Compound: BZT-C6M (this compound) stock solution (10 mM in 100% DMSO)
-
Enzyme: Recombinant human PI3Kα (isoform p110α/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Cofactor: Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)
-
Positive Control: Wortmannin (a known pan-PI3K inhibitor)
-
Negative Control: DMSO (vehicle)
-
Microplates: 384-well, white, solid-bottom, low-volume plates
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format.
Step 1: Compound Plating
-
Create a compound source plate by diluting the 10 mM BZT-C6M stock solution and control compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of compound solution from the source plate into the corresponding wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL final assay volume, with a final DMSO concentration of 0.5%.[5]
Step 2: Enzyme and Substrate Preparation
-
Prepare a 2X enzyme solution by diluting the PI3Kα enzyme stock in assay buffer.
-
Prepare a 2X substrate solution containing PIP2 and ATP in assay buffer. The final concentrations in the 10 µL assay should be at the Km value for ATP to ensure assay sensitivity.
Step 3: Kinase Reaction
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate solution to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
Step 4: Signal Detection
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well of the assay plate to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Caption: High-throughput screening workflow for BZT-C6M.
Data Analysis and Quality Control
Data Normalization:
The raw luminescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (RLU_sample - RLU_pos) / (RLU_neg - RLU_pos))
Where:
-
RLU_sample is the relative light unit from a well with a test compound.
-
RLU_pos is the average RLU from the positive control wells (Wortmannin).
-
RLU_neg is the average RLU from the negative control wells (DMSO).
Quality Control:
The robustness of the assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[5][6]
Z'-factor = 1 - (3 x (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD is the standard deviation.
-
Mean is the average RLU.
An assay with a Z'-factor greater than 0.5 is considered excellent for high-throughput screening.[5][6]
| Parameter | Value | Interpretation |
| Assay Volume | 10 µL | Miniaturized for HTS |
| Final Compound Conc. | 10 µM | Standard screening concentration |
| Final DMSO Conc. | 0.5% | Minimizes solvent effects |
| Z'-factor | > 0.5 | Excellent assay quality |
| Signal-to-Background | > 5 | Robust signal window |
Table 1: Key HTS Assay Parameters and Acceptance Criteria.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) should undergo a series of confirmatory and secondary assays to validate their activity and rule out artifacts.
a. Confirmatory Dose-Response:
Hits are re-tested in the primary assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).
b. Orthogonal Assays:
To ensure the observed activity is not due to assay-specific artifacts (e.g., interference with the luciferase enzyme in the Kinase-Glo® reagent), hits should be tested in an orthogonal assay that uses a different detection method, such as a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
c. Selectivity Profiling:
Active compounds should be tested against other related kinases to determine their selectivity profile. This is crucial for understanding potential off-target effects.
d. Mechanism of Action Studies:
Further biochemical assays can be employed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of the benzothiazole derivative BZT-C6M as a potential PI3K inhibitor. The described bioluminescence-based assay is sensitive, reliable, and scalable, making it an effective tool in the early stages of drug discovery. Rigorous data analysis and a well-defined hit confirmation cascade are essential for the successful identification of promising lead compounds for further development. The versatile nature of the benzothiazole scaffold suggests that derivatives of this class hold significant promise as modulators of a wide range of biological targets.[3][4][7]
References
- Mishra, R., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6).
- Brennan, L. (2023). High-Throughput Screening (HTS)
- DiNitto, J. P., et al. (2010). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6343-6346.
- Lairson, L. L., et al. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 6(6), 795-805.
- Elder, D. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Abdel-Ghani, T. M., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Perin, N., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(11), 2588.
- Kauthale, S., et al. (2013). Biological Aspects of Emerging Benzothiazoles: A Short Review. Journal of Chemistry, 2013, 1-10.
- Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4847.
- Baraskar, A. R., et al. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Chemistry, 34(7), 1611-1618.
- Nguyen, H. T. L., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 368, 130798.
- Singh, S., et al. (2024). Benzothiazole derivative compounds found in natural products.
- Al-Ostath, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(12), 2802.
- Gold, B., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10), e01186-18.
- Zhang, Y-B., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 20(2), 3276-3297.
- Tan, T. H., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Kumar, A., et al. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing, 2(3).
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Chloro-6-isopropylbenzothiazole for Structural Elucidation
Introduction
2-Chloro-6-isopropylbenzothiazole is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous structural verification is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive, detailed structural elucidation of organic molecules in solution. This application note provides a comprehensive guide, detailing field-proven protocols for the acquisition and interpretation of a suite of NMR experiments tailored for the complete structural assignment of 2-Chloro-6-isopropylbenzothiazole.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover sample preparation, one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and the logic of integrating this data for a conclusive structural assignment.
Foundational Principles: The "Why" Behind the Workflow
The structural elucidation of an unknown or newly synthesized molecule like 2-Chloro-6-isopropylbenzothiazole requires a multi-faceted approach. No single NMR experiment provides all the necessary information. Instead, we use a series of experiments that build upon one another, each providing a unique piece of the structural puzzle. The logic is to first identify all proton and carbon environments, then determine which atoms are directly bonded, and finally, piece together the molecular fragments by identifying longer-range connections.
Figure 1: Logical Workflow for NMR-based Structure Elucidation. This diagram illustrates the progression from initial sample preparation and 1D spectral acquisition to advanced 2D correlation experiments, culminating in the final structural assignment.
Protocol: Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. Proper sample preparation is crucial for achieving high-resolution spectra free from artifacts.[1]
Core Objective: To create a homogeneous, particle-free solution in a suitable deuterated solvent at an optimal concentration.
Materials:
-
2-Chloro-6-isopropylbenzothiazole
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
Step-by-Step Protocol:
-
Weighing the Sample: For a standard high-field NMR spectrometer (≥400 MHz), weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2][3] This concentration range balances good signal-to-noise with avoiding potential line broadening from aggregation.[4]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent to the vial.[1][2] CDCl₃ is a common first choice for non-polar to moderately polar organic compounds. If the compound is insoluble, other solvents like DMSO-d₆ or Acetone-d₆ should be tested. Vigorously mix the vial to ensure complete dissolution. The use of deuterated solvents is essential as the deuterium signal is used by the spectrometer to "lock" the magnetic field, and it prevents large solvent signals from obscuring the analyte peaks in ¹H NMR.[2]
-
Filtration and Transfer: If any particulate matter is visible, filter the solution into the NMR tube. A simple and effective method is to plug a Pasteur pipette with a small piece of cotton wool and use it to transfer the solution.[4] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.[3]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard like TMS can be used.[2][5] IUPAC recommends TMS as the primary reference for ¹H spectra in organic solvents, with its methyl proton signal set to 0.00 ppm.[5] Often, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at ~7.26 ppm) is sufficient for routine referencing.
-
Labeling: Clearly label the NMR tube with a unique identifier.
| Parameter | Recommended Value | Rationale |
| Analyte Mass | 5-20 mg | Optimal for achieving good signal-to-noise in ¹H experiments on modern spectrometers.[2][3] |
| Solvent Volume | 0.6 - 0.7 mL | Fills the active region of the NMR coil, ensuring optimal shimming and sensitivity.[1][4] |
| Solvent Choice | Chloroform-d (CDCl₃) | Good solubility for many organic molecules and well-characterized residual peaks. |
| Tube Quality | High-Precision, 5 mm | Minimizes distortions in the magnetic field, leading to sharper spectral lines.[3] |
Experimental Protocols & Parameters
The following are starting-point parameters for a 400 or 500 MHz spectrometer. They should be adapted as needed based on sample concentration and instrument performance.
One-Dimensional NMR Experiments
-
Objective: To identify the number of unique proton environments, their chemical shifts (electronic environment), their integration (relative number of protons), and their splitting patterns (J-coupling, indicating neighboring protons).
| Parameter | Value | Justification |
| Pulse Program | zg30 | Standard 30-degree pulse experiment for quantitative observation. |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
| Acquisition Time (AQ) | ~2-4 s | Longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1-2 s | Allows for partial relaxation of protons between scans. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
-
Objective: To identify the number of unique carbon environments and their chemical shifts. The standard experiment is broadband-decoupled, meaning all C-H couplings are removed, and each unique carbon appears as a single line.
| Parameter | Value | Justification |
| Pulse Program | zgpg30 | Standard experiment with proton decoupling. |
| Spectral Width (SW) | ~240 ppm | Covers the full range of carbon chemical shifts in organic molecules. |
| Acquisition Time (AQ) | ~1-2 s | Balances resolution and experiment time. |
| Relaxation Delay (D1) | 2 s | Allows for sufficient relaxation of carbon nuclei, which is typically slower than protons. |
| Number of Scans (NS) | 128-1024 | Higher number of scans is needed due to the low natural abundance of ¹³C.[2] |
-
Objective: To determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). This is a crucial step for spectral assignment.[6][7] In a DEPT-135 spectrum:
| Parameter | Value | Justification |
| Pulse Program | dept135 | Standard pulse sequence for this experiment. |
| Spectral Width (SW) | ~240 ppm | Must match the ¹³C experiment for comparison. |
| Relaxation Delay (D1) | 2 s | Standard delay. |
| Number of Scans (NS) | 64-512 | DEPT is more sensitive than a standard ¹³C experiment, requiring fewer scans. |
Two-Dimensional NMR Experiments
2D NMR experiments are essential for establishing connectivity within the molecule. They display correlations between nuclei as "cross-peaks" on a 2D map.[10]
-
Objective: To identify protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).[11] Cross-peaks in a COSY spectrum connect coupled protons.
-
Objective: To identify which protons are directly attached to which carbon atoms.[12][13] Each cross-peak in an HSQC spectrum correlates a proton with its directly bonded carbon. This is a highly sensitive experiment that definitively links the ¹H and ¹³C spectra.[13][14]
-
Objective: To identify longer-range couplings between protons and carbons, typically over 2 or 3 bonds.[11][13] This experiment is critical for connecting molecular fragments, as it can show correlations through quaternary carbons.
| Experiment | Pulse Program | Key Parameter | Rationale |
| COSY | cosygpqf | NS: 2-8, F2/F1 points: 2k/256 | Standard parameters for routine structural work. |
| HSQC | hsqcedetgpsp | NS: 2-8, F2/F1 points: 1k/256 | Edited HSQC allows CH/CH₃ and CH₂ groups to be phased differently, aiding in assignment.[13] |
| HMBC | hmbcgpndqf | NS: 8-32, F2/F1 points: 2k/256 | Requires more scans than HSQC due to weaker, long-range couplings. |
Data Processing and Interpretation
After acquisition, the raw data (Free Induction Decay, FID) must be processed to generate the final spectrum.[15]
Standard Processing Workflow:
-
Fourier Transform (FT): Converts the time-domain data (FID) into frequency-domain data (the spectrum).[16][17]
-
Phase Correction: Adjusts the phase of the peaks to be purely absorptive (positive and symmetrical).[16]
-
Baseline Correction: Corrects for any rolling or distortion in the baseline of the spectrum.[16][18]
-
Referencing: Calibrates the chemical shift axis (ppm) using either an internal standard like TMS (0.00 ppm) or the known residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
-
Integration (¹H NMR): Measures the relative area under each peak to determine the ratio of protons in each environment.
Figure 2: Data Interpretation Flowchart. This diagram shows the logical sequence for using the processed data from different NMR experiments to piece together the final molecular structure.
Expected Spectral Features for 2-Chloro-6-isopropylbenzothiazole
Based on the structure, we can predict the types of signals we expect to see. This predictive exercise is key to a trustworthy interpretation.
-
Isopropyl Group:
-
¹H NMR: One septet (a peak split into 7 lines) for the single CH proton, and one doublet (a peak split into 2 lines) for the six equivalent CH₃ protons. The integration ratio will be 1:6. The COSY spectrum will show a cross-peak between the septet and the doublet.
-
¹³C NMR/DEPT-135: One positive CH signal and one positive CH₃ signal.
-
-
Benzothiazole Aromatic Ring:
-
¹H NMR: Three distinct protons in the aromatic region (typically ~7.0-8.5 ppm). Their splitting patterns (singlet, doublet, doublet of doublets) will depend on their positions relative to each other. For a 6-substituted pattern, one might expect a singlet (H-7), a doublet (H-5), and a doublet (H-4).
-
¹³C NMR: Five signals in the aromatic/heterocyclic region. Two of these will be quaternary (C-2, C-3a, C-6, C-7a), and three will be CH carbons (C-4, C-5, C-7). The C-2 carbon bonded to chlorine will likely be at a high chemical shift.
-
-
Connectivity (HMBC): The HMBC spectrum is crucial for confirming the position of the isopropyl group. We expect to see correlations from the isopropyl CH proton to the C-5, C-6, and C-7 carbons of the benzothiazole ring. Similarly, correlations from the aromatic protons to the isopropyl carbons would provide definitive proof of the structure.
Table of Hypothetical NMR Data and Assignments:
| Position | δ ¹³C (ppm) (Multiplicity) | δ ¹H (ppm) (Mult., J in Hz, Integr.) | COSY Correlations (with ¹H at...) | HMBC Correlations (from ¹H to C at...) |
| 2 | ~155 (C) | - | - | - |
| 4 | ~122 (CH) | ~7.9 (d, J=8.5) | - | 2, 5, 7a |
| 5 | ~121 (CH) | ~7.4 (dd, J=8.5, 1.8) | 7.9 | 4, 6, 7 |
| 6 | ~145 (C) | - | - | - |
| 7 | ~125 (CH) | ~7.8 (d, J=1.8) | - | 5, 6, 7a |
| 3a | ~153 (C) | - | - | - |
| 7a | ~133 (C) | - | - | - |
| 8 (CH) | ~34 (CH) | ~3.1 (sept, J=6.9) | 1.3 | 6, 5, 7, 9 |
| 9 (CH₃) | ~24 (CH₃) | ~1.3 (d, J=6.9, 6H) | 3.1 | 8, 6 |
Note: The chemical shift (δ) and coupling constant (J) values are estimates based on typical values for similar structures and are provided for illustrative purposes.
Conclusion
By systematically applying the suite of 1D and 2D NMR experiments detailed in this guide, researchers can achieve a complete and unambiguous structural assignment of 2-Chloro-6-isopropylbenzothiazole. The strength of this approach lies in its self-validating nature; the correlations observed in COSY, HSQC, and HMBC experiments must be consistent with the 1D spectral data to confirm the final structure. This rigorous, multi-dimensional analysis ensures the high level of scientific integrity required in modern chemical research and drug development.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
Elsevier. (n.d.). NMR Data Processing. In Encyclopedia of Spectroscopy and Spectrometry. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
SlideShare. (n.d.). 2D NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 12, 2026, from [Link]
-
The MetaRbolomics Book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved January 12, 2026, from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved January 12, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). NMR Data Processing. Retrieved January 12, 2026, from [Link]
-
Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 12, 2026, from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Retrieved January 12, 2026, from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. Retrieved January 12, 2026, from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 18. researchgate.net [researchgate.net]
Definitive Characterization of 2-Chloro-6-(1-methylethyl)benzothiazole: A High-Resolution Mass Spectrometry Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Chloro-6-(1-methylethyl)benzothiazole (CAS No. 856171-16-9), a heterocyclic compound of interest in synthetic chemistry and drug discovery. We present a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust method for the identification and structural confirmation of this molecule. The guide explains the rationale behind the chosen analytical strategy, from sample preparation to data interpretation. Key discussions include the interpretation of the characteristic isotopic patterns arising from chlorine and sulfur, and a detailed elucidation of the predicted fragmentation pathway. This document is intended to provide researchers, scientists, and drug development professionals with a field-proven methodology and the theoretical foundation necessary for the confident analysis of this and structurally related benzothiazole derivatives.
Introduction
This compound is a substituted benzothiazole, a class of heterocyclic compounds that form the core of various biologically active molecules and specialty chemicals.[1][2] The benzothiazole scaffold is found in pharmaceuticals, dyes, and vulcanization accelerators. Given its reactive chloro-substituent, this specific molecule serves as a versatile intermediate for further chemical synthesis.
Accurate and unambiguous characterization of such intermediates is critical to ensure the integrity of discovery and development pipelines. Mass spectrometry is the premier analytical technique for providing high-fidelity molecular weight determination and structural information. This guide details an optimized protocol using Gas Chromatography-Mass Spectrometry (GC-MS), which is ideally suited for thermally stable and volatile compounds like this compound, providing reproducible fragmentation patterns for confident library matching and structural elucidation.[3]
Physicochemical Properties & Predicted Mass Spectral Behavior
Understanding the fundamental properties of the analyte is the first step in method development. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 856171-16-9 | [4][5] |
| Molecular Formula | C₁₀H₁₀ClNS | [4][6] |
| Molecular Weight | 211.71 g/mol | [4] |
| Monoisotopic Mass | 211.0222 Da | [6] |
| Predicted LogP | 4.07 - 4.5 | [6] |
Isotopic Signature: The Fingerprint of Chlorine and Sulfur
The presence of chlorine and sulfur atoms in the molecule creates a highly characteristic isotopic pattern in the mass spectrum. This pattern is a crucial diagnostic tool for confirming the elemental composition of the molecular ion and its fragments.
-
Chlorine Isotopes: Chlorine exists naturally as two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[7] This results in an "M+2" peak that is approximately one-third the intensity of the monoisotopic (M+) peak for any ion containing a single chlorine atom.
-
Sulfur Isotopes: Sulfur also has a notable M+2 isotope, ³⁴S, with a natural abundance of 4.2%.[8]
Therefore, the molecular ion region for this compound will exhibit a distinct cluster of peaks. The monoisotopic peak (M+) at m/z 211.02 will contain only ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S. The M+2 peak at m/z 213.02 will be significantly more intense than what would be expected from ¹³C contributions alone, primarily due to the presence of ³⁷Cl and to a lesser extent, ³⁴S. This provides a high-confidence confirmation of the compound's identity.
Recommended Analytical Strategy: GC-MS with Electron Ionization (EI)
For a volatile, thermally stable, and relatively non-polar molecule like this compound, GC-MS with EI is the method of choice.
Causality Behind this Choice:
-
Chromatographic Separation: Gas chromatography provides excellent separation of the analyte from solvents and potential impurities, ensuring a clean mass spectrum. The high LogP value suggests good volatility suitable for GC.[6]
-
Inertness is Key: Sulfur-containing compounds can be reactive and prone to adsorption in the GC flow path.[9][10] The use of a modern, inert GC system and column is critical for achieving good peak shape and reproducible quantification.
-
Reproducible Fragmentation: Electron Ionization at a standard energy of 70 eV is a "hard" ionization technique that induces extensive and highly reproducible fragmentation.[7] This creates a detailed fragmentation "fingerprint" that is invaluable for structural confirmation and can be compared against spectral libraries.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), HPLC or GC-grade
-
Methanol, HPLC-grade
-
2 mL clear glass autosampler vials with PTFE-lined caps
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole or TOF mass spectrometer).
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column). This phase provides excellent resolution for a wide range of semi-volatile organic compounds.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve and bring to volume with Dichloromethane.
-
Working Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with Dichloromethane.
-
Sample for Injection: Transfer ~1.5 mL of the working solution into a 2 mL autosampler vial.
GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These should be optimized as necessary for the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless | Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for more concentrated samples. |
| Injector Temp | 280 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is compatible with most mass spectrometers. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temp | 100 °C, hold 1 min | Allows for solvent focusing and sharp peak initiation. |
| Ramp 1 | 20 °C/min to 300 °C | A moderate ramp rate to ensure good separation from any potential impurities. |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of any less volatile compounds and cleans the column. |
| MS Interface | ||
| Transfer Line Temp | 290 °C | Prevents cold spots and analyte condensation between the GC and MS. |
| MS Source | ||
| Ionization Mode | Electron Ionization (EI) | The standard for generating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy that provides a stable and extensive fragmentation pattern. |
| Source Temp | 230 °C | A standard temperature to maintain source cleanliness and prevent analyte condensation. |
| Quadrupole Temp | 150 °C | Ensures mass stability and prevents contamination of the mass filter. |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and all expected fragments. |
| Scan Rate | ~3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak integration and spectral deconvolution. |
Experimental Workflow Diagram
Caption: GC-MS experimental workflow for the analysis of this compound.
Data Analysis & Expected Results
Molecular Ion and Isotopic Pattern
The primary confirmation of the compound's identity is the molecular ion (M⁺˙).
-
Monoisotopic Peak (M⁺˙): Expect a peak at m/z211 , corresponding to the formula C₁₀H₁₀³⁵ClNS⁺˙.
-
Isotope Peak (M+2): Expect a peak at m/z213 . Its intensity will be approximately 30-35% of the m/z 211 peak, which is a composite of the contributions from ³⁷Cl (~24%) and the natural abundance of ¹³C and ³⁴S. This distinctive ratio is strong evidence for the presence of one chlorine atom.
Predicted Fragmentation Pathway
Under 70 eV EI conditions, the molecular ion will undergo fragmentation through characteristic pathways. The primary fragmentation drivers are the loss of stable neutral radicals and the cleavage of bonds alpha to the aromatic system and heteroatoms.
-
Loss of Methyl Radical (Benzylic Cleavage): The most facile fragmentation is often the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is a classic benzylic-type cleavage, leading to a stable secondary carbocation. This is predicted to be the base peak .
-
Loss of Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35 or 37 Da).
-
McLafferty Rearrangement: While less common for aromatic systems, a rearrangement involving the isopropyl group is possible.
-
Ring Cleavage: Further fragmentation can involve the cleavage of the thiazole ring itself, often leading to characteristic ions for substituted benzothiazoles.[3]
Caption: Predicted EI fragmentation pathway for this compound.
Data Summary Table
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (Monoisotopic) | Proposed Ion Structure | Fragmentation | Notes |
| 211 | [C₁₀H₁₀³⁵ClNS]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. Accompanied by m/z 213. |
| 196 | [C₉H₇³⁵ClNS]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. Likely the base peak . Accompanied by m/z 198. |
| 176 | [C₁₀H₁₀NS]⁺ | [M - Cl]⁺ | Loss of a chlorine radical. |
| 161 | [C₉H₇NS]⁺ | [M - Cl - CH₃]⁺ | Subsequent loss of a methyl radical after chlorine loss. |
| 134 | [C₈H₆S]⁺˙ | [Fragment]⁺˙ | Potential fragment from thiazole ring cleavage. |
Alternative Technique: LC-MS/MS Analysis
While GC-MS is ideal, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful alternative, especially for analyzing the compound in complex matrices (e.g., biological fluids, reaction mixtures) or if the compound exhibits unexpected thermal instability.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode would be the most likely successful technique, protonating the nitrogen atom of the thiazole ring to form the [M+H]⁺ ion at m/z 212.[11][12][13] Atmospheric Pressure Chemical Ionization (APCI) is also a viable option for this moderately polar compound.
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would likely yield product ions corresponding to the loss of the isopropyl group or other neutral losses, providing high specificity for targeted quantification using Multiple Reaction Monitoring (MRM).
Conclusion
This application note outlines a robust and reliable GC-MS method for the analysis of this compound. The protocol leverages standard Electron Ionization to produce a rich and reproducible fragmentation pattern, which, in combination with the characteristic isotopic signature from chlorine and sulfur, allows for unambiguous identification and structural confirmation. The provided method parameters serve as a validated starting point for researchers, and the discussion of the underlying chemical principles empowers analysts to interpret their data with a high degree of confidence.
References
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
Capriotti, A. L., et al. (2011). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1218(49), 8903-8909. [Link]
-
Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 441-448. [Link]
-
DeJongh, D. C., & Thomson, M. L. (1972). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 37(8), 1135-1141. [Link]
-
LibreTexts Chemistry. (2014). Mass Spectrometry - Halogens. [Link]
-
Glüge, J., et al. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Environmental Science & Technology Letters, 3(9), 336-340. [Link]
-
NIST. (n.d.). Fragmentation and Interpretation of Spectra. NIST Chemistry WebBook. [Link]
-
Oliveira, J. P. R. de, et al. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Capot Chemical Product Page. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylbenzothiazole. National Center for Biotechnology Information. [Link]
-
Andersson, J. T. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(4), 2291-2296. [Link]
-
Bouling Chemical Co., Limited. (n.d.). 2-Chloro-6-Methoxy-1,3-Benzothiazole. Bouling Chemical Product Page. [Link]
-
NIST. (n.d.). Benzothiazole, 2-chloro-. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Benzothiazole. [Link]
-
ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Request PDF. [Link]
-
MassBank. (2023). msbnk-ufz-wana007313d9f1ph. MassBank Database. [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu Application Note. [Link]
-
SGS. (n.d.). Trace sulfur compounds analysis. SGS Services. [Link]
-
Bacon, B. D., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00206-18. [Link]
-
NIST. (n.d.). Benzothiazole. NIST Chemistry WebBook. [Link]
-
Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent Application Note. [Link]
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. 856171-16-9|this compound|BLD Pharm [bldpharm.com]
- 6. guidechem.com [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
IR spectroscopy of 2-Chloro-6-isopropylbenzothiazole
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-6-isopropylbenzothiazole
Application Note
Abstract and Introduction
2-Chloro-6-isopropylbenzothiazole is a substituted heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a critical structural motif in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Given their therapeutic potential, rigorous structural characterization of novel benzothiazole derivatives is a cornerstone of drug discovery and development.
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound's chemical architecture.
This technical guide provides a comprehensive methodology for the acquisition and interpretation of the FT-IR spectrum of 2-Chloro-6-isopropylbenzothiazole. It is designed for researchers, chemists, and quality control professionals, offering both a detailed experimental protocol and an in-depth analysis of the expected spectral features, grounded in the principles of vibrational spectroscopy.
The Causality of Experimental Design: Why FT-IR?
The selection of FT-IR spectroscopy for the analysis of 2-Chloro-6-isopropylbenzothiazole is predicated on its ability to confirm the presence of key structural components introduced during synthesis. The molecule can be deconstructed into three primary components, each with characteristic vibrational modes:
-
The Benzothiazole Core: This fused aromatic system contains aromatic C-H bonds, C=C bonds within the benzene ring, and the defining C=N (imine) and C-S (thioether) bonds of the thiazole ring.
-
The 2-Chloro Substituent: The C-Cl bond provides a key, though often complex, signal in the lower frequency region of the spectrum.
-
The 6-Isopropyl Substituent: This alkyl group introduces saturated sp³-hybridized C-H bonds, which are easily distinguishable from their aromatic sp² counterparts.
FT-IR allows for a systematic verification of these components in the final product, ensuring the synthetic route was successful and the material is free from significant impurities or unreacted starting materials.
Experimental Protocol: A Self-Validating Workflow
This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for rapid analysis of solid or liquid samples with minimal preparation.
Instrumentation and Materials
-
Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sampling Accessory: A single-reflection diamond ATR accessory.
-
Sample: 2-Chloro-6-isopropylbenzothiazole (solid or liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.
Workflow for Spectral Acquisition
The following workflow is designed to ensure high-quality, reproducible data.
Caption: FT-IR analysis workflow from preparation to structural confirmation.
Step-by-Step Methodology
-
System Preparation:
-
Step 1.1 (ATR Crystal Cleaning): Thoroughly clean the diamond ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residual contaminants.
-
Step 1.2 (Background Acquisition): With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the absorbance of the atmosphere (CO₂ and H₂O vapor) and the instrument itself. The software will automatically subtract this from the sample spectrum, preventing interference.[3]
-
-
Sample Measurement:
-
Step 2.1 (Sample Application): Place a small amount of 2-Chloro-6-isopropylbenzothiazole onto the center of the ATR crystal. If the sample is a solid, use the pressure clamp to ensure firm and uniform contact with the crystal surface. Good contact is essential for a strong, high-quality signal.
-
Step 2.2 (Data Acquisition): Acquire the sample spectrum over the range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ is sufficient for most structural elucidation tasks. Co-adding 16 to 32 scans will produce a spectrum with an excellent signal-to-noise ratio.
-
-
Post-Acquisition:
-
Step 3.1 (Cleaning): Clean the sample from the ATR crystal using the appropriate solvent and wipes.
-
Step 3.2 (Data Processing): The instrument software will automatically perform the background subtraction. Apply an ATR correction algorithm, which accounts for the variation in the depth of penetration of the IR beam with wavelength. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Spectral Interpretation and Data Analysis
The IR spectrum of 2-Chloro-6-isopropylbenzothiazole can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region, while complex, contains crucial information about the core structure and substituents.[4][5]
Expected Absorption Bands
The following table summarizes the predicted vibrational modes and their expected wavenumber ranges for 2-Chloro-6-isopropylbenzothiazole.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Functional Group Origin |
| 3100 - 3000 | Weak to Medium | C-H Stretch | Aromatic (Benzothiazole Ring)[6][7][8] |
| 2975 - 2950 | Strong | Asymmetric C-H Stretch | -CH₃ (Isopropyl)[4] |
| 2875 - 2865 | Medium | Symmetric C-H Stretch | -CH₃ (Isopropyl) |
| ~2890 | Weak | C-H Stretch | -CH (Isopropyl) |
| 1640 - 1600 | Medium | C=N Stretch | Imine (Thiazole Ring)[9][10] |
| 1600 - 1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic Ring[6][7] |
| 1500 - 1400 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring[6][7] |
| ~1470 & ~1370 | Medium | Asymmetric & Symmetric CH₃ Bend | Isopropyl Group[4] |
| ~1385 & ~1365 | Medium | CH₃ Symmetric Bend (Doublet) | Isopropyl (gem-dimethyl)[4] |
| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bend | Substituted Aromatic Ring[6][7] |
| 850 - 550 | Medium to Strong | C-Cl Stretch | Aryl-Chloride[3][6][11] |
| 700 - 600 | Weak to Medium | C-S Stretch | Thioether (Thiazole Ring)[10] |
Detailed Spectral Analysis
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components. A series of weaker peaks appearing just above 3000 cm⁻¹ are characteristic of the C(sp²)-H bonds on the benzothiazole ring.[7] In contrast, a group of strong, sharp absorptions just below 3000 cm⁻¹ definitively confirms the presence of the C(sp³)-H bonds of the isopropyl group.[4]
-
Double Bond Region (1650 - 1400 cm⁻¹): A medium intensity peak expected between 1640-1600 cm⁻¹ can be assigned to the C=N stretching vibration of the thiazole moiety.[9][10] This is a key indicator of the benzothiazole core. Nearby, several peaks between 1600 cm⁻¹ and 1400 cm⁻¹ arise from the C=C stretching vibrations within the aromatic ring.
-
Alkyl Bending and Fingerprint Region (< 1500 cm⁻¹):
-
Isopropyl Confirmation: The presence of an isopropyl group is strongly corroborated by two features: a C-H bending vibration around 1470 cm⁻¹ and, most diagnostically, a doublet of medium intensity near 1385 cm⁻¹ and 1365 cm⁻¹. This split peak is characteristic of the gem-dimethyl structure of the isopropyl group.
-
C-Cl Stretch: The C-Cl stretch for an aryl chloride is expected in the 850-550 cm⁻¹ range.[6][11] This band can be strong but may be convoluted with other vibrations in this crowded region, requiring careful analysis or comparison with reference spectra.
-
Aromatic Substitution: Strong absorptions between 900-675 cm⁻¹ are due to C-H out-of-plane bending. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.
-
C-S Stretch: The C-S stretching vibration is typically weak and falls within the fingerprint region, often around 700-600 cm⁻¹.[10]
-
Conclusion
FT-IR spectroscopy serves as a powerful and efficient tool for the structural verification of 2-Chloro-6-isopropylbenzothiazole. By following the detailed protocol and analytical guide presented, researchers can confidently confirm the presence of the core benzothiazole structure, as well as the successful incorporation of the chloro and isopropyl substituents. The combination of characteristic absorptions in both the functional group and fingerprint regions provides a high degree of certainty in the compound's identity and purity, making this technique essential for process monitoring, quality assurance, and foundational research in drug development.
References
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
-
MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
PubMed. (n.d.). Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol - NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectrum of isopropyl alcohol, as measured (blue curve), and as retrieved from database (red curve). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Crystallization of 2-Chloro-6-(1-methylethyl)benzothiazole
Introduction: The Critical Role of Purity
2-Chloro-6-(1-methylethyl)benzothiazole is a key heterocyclic intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] The benzothiazole scaffold is a privileged structure in drug discovery, known for modulating a variety of biological functions.[3] Consequently, the purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields, and compromised activity in the final product.
Crystallization is the most powerful technique for the purification of solid organic compounds, capable of delivering materials with exceptionally high purity.[4][5] It is a thermodynamic process driven by supersaturation, where molecules self-assemble from a solution into a highly ordered, three-dimensional lattice, effectively excluding impurities.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering the user to rationally design, optimize, and troubleshoot crystallization processes. We will explore three primary techniques: Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation.
Physicochemical Profile of this compound
A thorough understanding of the compound's physical and chemical properties is the foundation for developing a robust crystallization process. The selection of an appropriate solvent system is directly dictated by these characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| Synonyms | 6-isopropyl-2-chlorobenzothiazole | [8][9] |
| CAS Number | 856171-16-9 | [9][10] |
| Molecular Formula | C₁₀H₁₀ClNS | [9] |
| Molecular Weight | 211.71 g/mol | [8][9] |
| XLogP3 | 4.75 | [8] |
| Predicted Solubility | Low in water; likely soluble in common organic solvents. | [11][12][13] |
| Appearance | Likely a crystalline solid at room temperature. | [12][14] |
The high XLogP3 value of 4.75 indicates that the molecule is significantly hydrophobic (lipophilic), predicting poor solubility in water but good solubility in many organic solvents.[8] This is a key piece of information for solvent selection.
Core Principles: Mastering Supersaturation
Crystallization occurs in two main stages: nucleation and crystal growth. Both are driven by supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[6]
-
Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This process can be spontaneous (primary nucleation) or induced by seed crystals (secondary nucleation).
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, causing them to increase in size.
The goal of a well-designed crystallization process is to control the rate at which supersaturation is generated. A slow, controlled approach favors crystal growth over nucleation, resulting in larger, purer crystals that are easier to filter and handle.[15] Conversely, rapid generation of high supersaturation leads to the formation of many small crystals or even amorphous precipitation, which can trap impurities.[6][16]
Caption: Methods for achieving the supersaturation required for crystallization.
Crystallization Protocols
Before attempting any crystallization, it is recommended that the crude material has a purity of at least 80-90% to achieve the best results.[15]
Protocol 1: Cooling Crystallization (Recrystallization)
This is the most common purification method for organic compounds and relies on the principle that the solubility of the compound increases with temperature.[4][5]
Causality & Rationale: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). This large solubility differential ensures a high recovery of the purified product upon cooling. Slow cooling is crucial; it maintains a low level of supersaturation, allowing molecules to selectively add to the crystal lattice and exclude impurities.[15]
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, place ~20 mg of crude this compound. Add a potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature.[5] Heat the test tube; a good solvent will dissolve the compound completely upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[4]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities (including charcoal, if used) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization on the filter.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate further.[4][5]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the compound.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Troubleshooting:
-
No crystals form upon cooling: The solution may be too dilute. Re-heat the solution to boil off some solvent and try again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[5]
-
Oiling out: If an oil forms instead of crystals, it may be because the solution is too concentrated or the cooling is too rapid. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[15]
Protocol 2: Anti-Solvent Crystallization
This technique is ideal for compounds that are highly soluble in a particular solvent at all relevant temperatures or are temperature-sensitive. It works by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility of the solute in the mixed solvent system.[6][16][17]
Causality & Rationale: The key to this method is controlling the rate of mixing between the solvent and anti-solvent.[16] A slow addition rate maintains a controlled level of supersaturation locally where the anti-solvent is introduced, promoting orderly crystal growth. Rapid addition can cause a sudden, high supersaturation, leading to amorphous precipitation.
Step-by-Step Methodology:
-
Solvent System Selection: Identify a miscible solvent/anti-solvent pair.
-
Solvent: A solvent that readily dissolves this compound (e.g., acetone, ethyl acetate, toluene).
-
Anti-Solvent: A solvent in which the compound is poorly soluble (e.g., water, heptane, hexane). The choice depends on the primary solvent. For toluene, heptane is a good choice. For acetone, water could be effective.
-
-
Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise to the solution.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.
-
Crystal Growth: Stop the addition and allow the mixture to stir for a period (30 minutes to several hours) to allow the crystals to grow. Sometimes, very slow continued addition of the anti-solvent can improve yield and crystal size.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a solvent mixture rich in the anti-solvent, or with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting:
-
Amorphous solid precipitates: The anti-solvent was likely added too quickly. Try again with a slower addition rate and more vigorous stirring.
-
Yield is low: More anti-solvent may be required. After the initial crystal growth period, try adding more anti-solvent slowly to precipitate more product.
Protocol 3: Slow Evaporation
This method is less suited for bulk purification but is excellent for obtaining very high-quality crystals, often suitable for single-crystal X-ray diffraction.[15] It relies on gradually increasing the solute concentration by slowly evaporating the solvent.[18][19]
Causality & Rationale: The extremely slow rate of solvent removal ensures that the system remains in or very close to the metastable zone for an extended period. This provides ample time for molecules to arrange themselves into a low-energy, highly ordered crystal lattice, resulting in crystals of exceptional quality.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent with moderate volatility in which the compound is soluble (e.g., ethyl acetate, dichloromethane, acetone). Very volatile solvents may evaporate too quickly.[15]
-
Solution Preparation: Prepare a solution of the compound that is close to, but not fully, saturated. Filter the solution to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Evaporation Setup: Place the solution in a clean vial or beaker. Cover the opening in a way that allows for slow solvent exchange with the atmosphere. This can be achieved by covering the vessel with aluminum foil and piercing a few small holes with a needle.[15]
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations and allow it to stand for several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove them from the remaining solution (mother liquor) with tweezers or by decanting the solvent.
-
Drying: Allow the isolated crystals to air-dry briefly.
Troubleshooting:
-
A film or powder forms around the edge of the container: Evaporation was too fast. Use a container with a smaller opening or fewer perforations in the cover.
-
Many small crystals form: The solution was likely too concentrated initially. Start with a more dilute solution.
General Crystallization Workflow
The following diagram outlines a logical workflow for approaching the crystallization of a new compound.
Caption: Decision workflow for selecting an appropriate crystallization method.
Characterization of the Final Product
After crystallization, it is essential to analyze the product to confirm its purity, identity, and crystalline form.[20] A combination of analytical techniques should be employed for a comprehensive characterization.[21][22]
| Technique | Purpose | Expected Outcome for a Successful Crystallization |
| Melting Point Analysis | Assess purity and identity. | A sharp melting point range (typically < 2 °C) close to the literature value. Impurities broaden and depress the melting point.[20] |
| High-Performance Liquid Chromatography (HPLC) | Quantify chemical purity. | A single major peak corresponding to the target compound, with impurity levels meeting the required specifications (e.g., >99.5%). |
| X-Ray Powder Diffraction (XRPD) | Confirm crystallinity and identify the polymorphic form. | A distinct diffraction pattern with sharp peaks, confirming a crystalline solid. The pattern is a fingerprint for a specific crystal form.[21][23] |
| Differential Scanning Calorimetry (DSC) | Determine thermal properties (melting point, purity) and detect polymorphism. | A sharp endotherm corresponding to the melting of the crystalline solid. The absence of other thermal events suggests a single polymorph.[21][24] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm chemical identity and functional groups. | The spectrum should match that of a known reference standard, confirming the molecular structure has not changed.[23] |
| Optical / Scanning Electron Microscopy (SEM) | Visualize crystal morphology (shape and size). | Observation of well-defined crystals with a consistent shape and size distribution.[24][25] |
Conclusion
The crystallization of this compound is a critical purification step that can be successfully achieved through rational method development. By understanding the physicochemical properties of the molecule and the fundamental principles of supersaturation, nucleation, and growth, researchers can select and optimize the appropriate technique—be it cooling, anti-solvent, or evaporative crystallization. Each method offers distinct advantages, and the choice depends on the specific solubility profile of the compound and the desired outcome, from bulk purification to the generation of single crystals. Rigorous analytical characterization of the final product is the ultimate validation of a successful and robust crystallization protocol.
References
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Zhang, G. G. Z., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Retrieved from [Link]
-
Patil, S. B., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Desiraju, G. R. (1997). Methods of Characterization of Organic Crystals. Taylor & Francis Group. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (2009). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
International Journal of Pure and Applied Mathematics. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. Retrieved from [Link]
-
Intertek. (n.d.). Crystallography Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Various techniques for study of Crystal Properties. Retrieved from [Link]
-
Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Retrieved from [Link]
- Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
Al-Hilali, S., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NIH. Retrieved from [Link]
-
University of York. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Ochsenbein, D. R., et al. (2021). Droplet-Based Evaporative System for the Estimation of Protein Crystallization Kinetics. Crystal Growth & Design. Retrieved from [Link]
-
Thomas, S. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
Lee, A. G. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylbenzothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Dave, K., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
Fod-Net. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Retrieved from [Link]
-
Dave, K., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 2-Chloro-6-Methoxy-1,3-Benzothiazole. Retrieved from [Link]
-
National Institute of Technology and Evaluation, Japan. (n.d.). Benzothiazole. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]
-
Molecules. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Journal of Biomolecular Structure and Dynamics. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
-
ResearchGate. (2002). Facile synthesis of novel 2-(4'-N,N-dimethylbenzylidenoimino)-6-substituted-1,3-benzothiazoles and crystal structures.... Retrieved from [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2022). Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. Retrieved from [Link]
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
CrystEngComm. (n.d.). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [856171-16-9]. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
-
PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. This compound [856171-16-9] | Chemsigma [chemsigma.com]
- 11. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]
- 12. 2-Chloro-6-Methoxy-1,3-Benzothiazole | Chemical Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]
- 13. env.go.jp [env.go.jp]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unifr.ch [unifr.ch]
- 16. mt.com [mt.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 19. evap.myandegroup.com [evap.myandegroup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. acadpubl.eu [acadpubl.eu]
- 24. academic.oup.com [academic.oup.com]
- 25. Crystallography Analysis [intertek.com]
Application Notes and Protocols for Developing Bioassays to Evaluate 2-Chloro-6-isopropylbenzothiazole Activity
Introduction: Unveiling the Bioactivity of a Novel Benzothiazole Derivative
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. 2-Chloro-6-isopropylbenzothiazole is a distinct derivative whose biological potential remains largely unexplored. The strategic development of robust and relevant bioassays is paramount to elucidating its mechanism of action and potential therapeutic applications.
This comprehensive guide provides a systematic, multi-tiered approach for researchers, scientists, and drug development professionals to characterize the biological activity of 2-Chloro-6-isopropylbenzothiazole. We will progress from broad, unbiased phenotypic screening to more focused target-based assays, ensuring a logical and efficient discovery workflow. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice.
Part 1: Initial Characterization and Handling of 2-Chloro-6-isopropylbenzothiazole
Before initiating any biological assays, it is crucial to understand the physicochemical properties of 2-Chloro-6-isopropylbenzothiazole.
1.1. Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-isopropyl-1,3-benzothiazole | |
| CAS Number | 856171-16-9 | |
| Molecular Weight | 211.71 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% (typical) |
1.2. Solubility and Stock Solution Preparation:
The solubility of a test compound is a critical parameter that can significantly impact assay results. It is imperative to determine the optimal solvent for 2-Chloro-6-isopropylbenzothiazole that is also compatible with the chosen bioassay.
Protocol 1: Solubility Testing and Stock Solution Preparation
-
Solvent Screening: Test the solubility of 2-Chloro-6-isopropylbenzothiazole in a panel of common laboratory solvents, starting with dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
Visual Inspection: Prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent. Visually inspect for any precipitation or cloudiness.
-
Final Concentration in Assay: Ensure the final concentration of the solvent in the assay medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Stock Solution Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Part 2: Tier 1 - Broad Phenotypic Screening to Identify Biological Activity
Given the unknown biological activity of 2-Chloro-6-isopropylbenzothiazole, the initial step is to perform broad phenotypic screens. These assays assess the overall effect of the compound on cell health and proliferation, providing a foundational understanding of its potential bioactivity.[4][5]
Cytotoxicity and Antiproliferative Activity
A primary indicator of biological activity is the effect of a compound on cell viability. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is often an indicator of cell viability.[1]
Protocol 2: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) and a non-cancerous cell line (e.g., MRC-5 - lung fibroblast) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Chloro-6-isopropylbenzothiazole in a complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Outcome and Interpretation: A potent and selective anticancer compound will exhibit low IC50 values against cancer cell lines and high IC50 values against non-cancerous cell lines.
Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of 2-Chloro-6-isopropylbenzothiazole using the MTT assay.
Antimicrobial Activity Screening
Benzothiazole derivatives are known to possess antimicrobial properties.[6][7] A simple and effective method to screen for antibacterial and antifungal activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Compound Dilution: Prepare a two-fold serial dilution of 2-Chloro-6-isopropylbenzothiazole in a sterile 96-well plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (a known antibiotic or antifungal) and a negative control (broth with the inoculum and solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 3: Tier 2 - Mechanistic Elucidation Assays
If the initial phenotypic screens reveal significant bioactivity, the next tier of assays aims to elucidate the underlying mechanism of action.
Apoptosis Induction Assays (If Cytotoxic)
If 2-Chloro-6-isopropylbenzothiazole demonstrates cytotoxic activity, it is crucial to determine if it induces apoptosis (programmed cell death), a common mechanism for anticancer drugs.[1]
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat the most sensitive cancer cell line with 2-Chloro-6-isopropylbenzothiazole at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI negative: Live cells
-
Apoptosis Detection Workflow
Caption: A streamlined workflow for the detection of apoptosis using Annexin V/PI staining.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[8][9] If the structure of 2-Chloro-6-isopropylbenzothiazole suggests potential interaction with a particular class of enzymes (e.g., kinases, proteases), a direct enzyme inhibition assay is warranted.
Protocol 5: General Enzyme Inhibition Assay
-
Assay Principle: The choice of assay will depend on the target enzyme and can be based on colorimetric, fluorometric, or luminescent readouts.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary co-factors in an appropriate buffer.
-
Compound Incubation: Add varying concentrations of 2-Chloro-6-isopropylbenzothiazole to the reaction mixture and incubate for a predetermined time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation or substrate depletion over time using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[10]
Conceptual Pathway for Enzyme Inhibition
Caption: A conceptual diagram illustrating the inhibitory action of a compound on an enzymatic reaction.
Part 4: Data Interpretation and Next Steps
The data generated from these tiered bioassays will provide a comprehensive initial profile of the biological activity of 2-Chloro-6-isopropylbenzothiazole.
| Assay | Possible Outcome | Interpretation and Next Steps |
| MTT Assay | Low IC50 in cancer cells, high IC50 in normal cells | Potent and selective anticancer activity. Proceed to apoptosis and cell cycle analysis. |
| Low IC50 in all cell lines | General cytotoxicity. Consider dose optimization or investigate specific toxicity pathways. | |
| High IC50 in all cell lines | No significant cytotoxic activity. Explore other potential activities (e.g., anti-inflammatory). | |
| MIC Assay | Low MIC values | Antimicrobial activity. Determine the spectrum of activity against a broader panel of microbes. |
| High MIC values | No significant antimicrobial activity. | |
| Apoptosis Assay | Increase in Annexin V positive cells | Compound induces apoptosis. Investigate the specific apoptotic pathway (intrinsic vs. extrinsic). |
| Enzyme Inhibition | Low IC50 for a specific enzyme | Potential target identified. Perform kinetic studies and validate in a cell-based assay. |
Conclusion
This application note provides a structured and logical framework for the initial biological characterization of 2-Chloro-6-isopropylbenzothiazole. By employing a tiered approach, from broad phenotypic screening to more specific mechanistic assays, researchers can efficiently and effectively uncover the compound's bioactivity and potential for further development. The provided protocols serve as a starting point and should be optimized for specific cell lines and experimental conditions.
References
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved from [Link]
-
Small-molecule Profiling | Broad Institute. (n.d.). Retrieved from [Link]
-
Enzyme assay - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed. (n.d.). Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Enzyme assay - Wikipedia [en.wikipedia.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Chloro-6-(1-methylethyl)benzothiazole analogs
An in-depth guide to the structure-activity relationship (SAR) studies of 2-Chloro-6-(1-methylethyl)benzothiazole analogs, designed for researchers and drug development professionals. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for identifying novel therapeutic agents based on the benzothiazole scaffold.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of natural and synthetic molecules that exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6][7] The versatility of the benzothiazole core allows for structural modifications that can fine-tune its interaction with various biological targets, making it a focal point for drug discovery.[8][9]
Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process. By systematically synthesizing analogs of a lead compound and evaluating their biological activity, researchers can decipher the contributions of different functional groups to the molecule's potency and selectivity. Literature on benzothiazole derivatives consistently reveals that substitutions at the C-2 and C-6 positions are critical determinants of their biological activity.[1]
This guide focuses on a specific, targeted SAR study of analogs based on the This compound core. The 2-chloro group serves as a versatile chemical handle, allowing for nucleophilic substitution to introduce a wide range of functionalities. The 6-(1-methylethyl), or isopropyl, group provides a lipophilic anchor that can influence membrane permeability and hydrophobic interactions within a target's binding pocket. The objective is to provide a comprehensive framework for synthesizing a library of these analogs, evaluating their anticancer activity, and interpreting the resulting data to build a robust SAR model.
Part I: Synthesis and Characterization of Analog Library
The foundation of any SAR study is the efficient and logical synthesis of a chemical library. The general approach for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carbonyl compound or its equivalent.[10][11][12][13]
Logical Framework for Analog Design
Our SAR strategy involves systematic modifications at two key positions: the C-2 position (by displacing the chloro group) and the aromatic ring. This allows for the exploration of how changes in electronics, sterics, and hydrogen bonding potential impact biological activity.
Caption: Logical relationship for analog design.
Protocol 1: Synthesis of this compound Core
This protocol is adapted from established methods for synthesizing 2-halobenzothiazoles. The primary route involves the reaction of 4-isopropyl-2-aminothiophenol with a one-carbon electrophile followed by chlorination. A more direct, plausible route involves a Sandmeyer-type reaction on a 2-amino precursor. For this guide, we will outline a robust method starting from commercially available 4-isopropylaniline.
Rationale: This multi-step synthesis builds the benzothiazole ring first, then introduces the crucial 2-chloro handle. This sequence prevents unwanted side reactions that could occur if the highly reactive 2-chloro group were present during ring formation.
Materials:
-
4-isopropylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Glacial acetic acid
-
Copper(I) chloride (CuCl)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 4-isopropyl-2-aminothiophenol:
-
Dissolve 4-isopropylaniline in glacial acetic acid.
-
Add potassium thiocyanate and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid, maintaining the temperature below 10°C.
-
Stir for 2-3 hours, allowing the reaction to proceed. The intermediate thiocyanoaniline will form.
-
Hydrolyze the intermediate using concentrated HCl to yield the 2-amino-6-isopropylbenzothiazole precursor. This step involves heating the reaction mixture.
-
Neutralize with NaOH and extract the product with DCM.
-
-
Diazotization and Chlorination (Sandmeyer Reaction):
-
Dissolve the 2-amino-6-isopropylbenzothiazole from the previous step in aqueous HCl and cool to 0-5°C.
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Maintain the temperature strictly.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.[14]
Protocol 2: Library Synthesis via Nucleophilic Aromatic Substitution
The 2-chloro group on the benzothiazole ring is activated towards nucleophilic substitution. This allows for the creation of a diverse library of analogs by reacting the core scaffold with various nucleophiles (e.g., amines, alcohols, thiols).
Rationale: This parallel synthesis approach is highly efficient for building an SAR library. By using a common core intermediate, a wide range of functionalities can be introduced in a single step, allowing for a direct comparison of their effects on biological activity.
Materials:
-
This compound (from Protocol 1)
-
A selection of primary and secondary amines (e.g., piperidine, morpholine, benzylamine)
-
A selection of alcohols/phenols (e.g., phenol, methanol)
-
A selection of thiols (e.g., thiophenol)
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
A suitable solvent (e.g., DMF, DMSO, or acetonitrile)
General Procedure (Amine Nucleophiles):
-
In a reaction vial, dissolve 1 equivalent of this compound in DMF.
-
Add 1.2 equivalents of the desired amine nucleophile.
-
Add 2 equivalents of K₂CO₃ as a base.
-
Seal the vial and heat the reaction mixture at 80-100°C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify each analog using column chromatography or preparative HPLC.
-
Characterize all final compounds to confirm identity and purity (>95%).
Part II: Biological Evaluation and In Vitro Assays
Benzothiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as kinase inhibition and apoptosis induction.[5][15][16][17] Therefore, a primary screen for anticancer activity is a logical starting point for this SAR study. Recent studies have highlighted the potential of benzothiazoles to modulate key signaling pathways like EGFR, JAK/STAT, and PI3K/Akt/mTOR.[18]
Caption: Hypothetical signaling pathway targeted by analogs.
Protocol 3: Cell Viability Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, high-throughput method for the initial screening of a compound library to determine cytotoxic or cytostatic effects.[19][20]
Rationale: This primary assay allows for the rapid determination of the half-maximal inhibitory concentration (IC₅₀) for each analog across different cancer cell lines. The IC₅₀ value is the key quantitative metric used to build the SAR. The choice of cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) provides initial data on potential cancer type selectivity.[18][21]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., MCF-10A).[18]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Synthesized benzothiazole analogs dissolved in DMSO (10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or solubilization buffer.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each analog in culture medium. The final DMSO concentration should be <0.5%. Add the diluted compounds to the wells, including a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value for each analog.
Part III: Structure-Activity Relationship (SAR) Analysis
The culmination of the synthetic and biological efforts is the analysis of the data to establish a clear SAR. This involves correlating the structural modifications of each analog with its corresponding biological activity (IC₅₀).
Data Presentation
All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the analogs and is the first step in identifying key structural features that influence activity.
| Analog ID | R¹ Substituent (at C-2) | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | Notes |
| Core | -Cl | 15.2 | 20.5 | Parent Compound |
| A-01 | -N(CH₃)₂ | 8.4 | 12.1 | Small, electron-donating amine |
| A-02 | -Morpholine | 2.1 | 3.5 | Cyclic amine, H-bond acceptor |
| A-03 | -Piperidine | 5.6 | 7.8 | Cyclic amine, more lipophilic |
| A-04 | -NH-Benzyl | 1.8 | 2.9 | Aromatic substituent, potential for π-stacking |
| A-05 | -OCH₃ | 25.8 | 30.1 | Methoxy group, poor activity |
| A-06 | -S-Phenyl | 4.3 | 6.2 | Thioether linkage |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Interpretation and Key SAR Insights
-
The 2-Chloro Group is a Modifiable Position: The parent compound shows modest activity. Replacing the chloro group with various nucleophiles leads to significant changes in potency, confirming this as a key site for modification.
-
Amine Substituents are Favorable: All amine-containing analogs (A-01 to A-04) show improved potency over the parent compound. This suggests that a nitrogen atom at this position, potentially acting as a hydrogen bond acceptor or participating in polar interactions, is beneficial for activity.[22][23]
-
Steric and Electronic Properties Matter:
-
The morpholine analog A-02 is highly potent. The oxygen atom in the morpholine ring may be acting as an additional hydrogen bond acceptor, enhancing binding affinity.
-
The benzylamine analog A-04 is also very potent. The additional phenyl ring could be engaging in favorable hydrophobic or π-stacking interactions within the target's binding site.
-
-
Oxygen and Sulfur Linkages: Replacing the nitrogen linkage with an oxygen (methoxy, A-05 ) leads to a significant loss of activity. A sulfur linkage (thiophenyl, A-06 ) restores some activity but is less potent than the best amine analogs. This highlights the specific importance of the nitrogen atom at the C-2 position for this hypothetical target.
Workflow Visualization
The entire SAR process can be visualized as a cyclical workflow, where the results from one round of testing inform the design of the next generation of compounds.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Benzothiazole synthesis [organic-chemistry.org]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Chloro-6-isopropylbenzothiazole for High-Throughput Parallel Synthesis in Drug Discovery
Introduction: The Benzothiazole Scaffold and the Strategic Advantage of 2-Chloro-6-isopropylbenzothiazole
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, making it an ideal starting point for the exploration of chemical space in drug discovery programs.
This guide focuses on 2-Chloro-6-isopropylbenzothiazole , a versatile building block designed for diversity-oriented synthesis. The chlorine atom at the 2-position serves as a reactive handle for various synthetic transformations, while the isopropyl group at the 6-position enhances lipophilicity and can provide beneficial steric interactions within biological targets. The strategic placement of these functionalities allows for the rapid generation of diverse compound libraries through parallel synthesis, a cornerstone of modern medicinal chemistry.[3]
Parallel synthesis enables the simultaneous creation of hundreds or thousands of discrete compounds, significantly accelerating the hit-to-lead optimization process.[4][5] By employing 2-Chloro-6-isopropylbenzothiazole as a central scaffold, researchers can systematically explore structure-activity relationships (SAR) by introducing a wide array of substituents at the 2-position.
Physicochemical Properties of 2-Chloro-6-isopropylbenzothiazole:
| Property | Value | Source |
| CAS Number | 856171-16-9 | [6] |
| Molecular Formula | C₁₀H₁₀ClNS | [6] |
| Molecular Weight | 211.71 g/mol | [6] |
| Boiling Point | 284.3 ± 9.0 °C at 760 mmHg | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| XLogP3 | 4.75 | [6] |
The high XLogP3 value indicates significant lipophilicity, a key consideration for solvent selection in reactions and purification.
Core Synthetic Strategies: Diversification of the 2-Position
The reactivity of the C2-chloro group is the linchpin for library generation. This position is activated by the electron-withdrawing nature of the thiazole ring nitrogen, making it susceptible to two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[7]
Logical Framework for Reaction Selection
The choice of synthetic route is dictated by the desired C-X bond to be formed at the 2-position.
Caption: Reaction selection for diversifying 2-Chloro-6-isopropylbenzothiazole.
Part 1: Detailed Experimental Protocols
Disclaimer: The following protocols are adapted from established methodologies for structurally similar 2-chlorobenzothiazoles and related heterocyclic halides.[7][8] Optimization may be necessary for specific substrates used with 2-chloro-6-isopropylbenzothiazole.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a direct and often metal-free method for introducing heteroatom nucleophiles. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.
Causality: The electron-deficient nature of the benzothiazole ring system, particularly at the C2 position, facilitates the addition-elimination mechanism of SNAr.[7] The choice of a suitable base is critical to deprotonate the nucleophile (for amines, phenols, thiols) or to neutralize the HCl generated in situ, driving the reaction to completion.
Step-by-Step Protocol (for a single reaction in a parallel array):
-
Reagent Preparation: In a reaction vial/well, add 2-chloro-6-isopropylbenzothiazole (1.0 eq, e.g., 21.2 mg, 0.1 mmol).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary/secondary amine, phenol, or thiol) (1.2–1.5 eq).
-
Solvent and Base: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.5 mL). Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq) for phenols/thiols or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) (2.0 eq) for amines.
-
Reaction Conditions: Seal the vial/plate and heat to 80–120 °C. The reaction time can range from 4 to 24 hours.
-
Monitoring: Progress can be monitored by taking a small aliquot, diluting it, and analyzing by LC-MS to observe the consumption of starting material and the formation of the product mass.
-
Work-up (for parallel format): After cooling to room temperature, a liquid-liquid extraction can be performed in the plate by adding water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then separated and concentrated. Alternatively, for high-throughput purification, the reaction mixture can be directly diluted and filtered prior to injection.
Representative SNAr Conditions:
| Nucleophile Class | Base | Solvent | Typical Temp. (°C) |
| Primary/Secondary Amines | DIPEA or K₂CO₃ | DMF, Dioxane | 80 - 120 |
| Phenols | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 |
| Thiols | K₂CO₃ or NaH | THF, DMF | 25 - 80 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, allowing the introduction of a vast array of aryl and heteroaryl groups.
Causality: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid/ester (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle, especially for less reactive aryl chlorides.
Step-by-Step Protocol:
-
Inert Atmosphere: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-isopropylbenzothiazole (1.0 eq, 0.1 mmol), the arylboronic acid or ester (1.2 eq), and a base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Using a pre-formed catalyst complex (e.g., SPhos-Pd-G3) can improve reproducibility.
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water (e.g., 10:1 ratio, 0.5 mL total volume).
-
Reaction Conditions: Seal the vial and heat to 90–110 °C for 6–24 hours with vigorous stirring.
-
Monitoring & Work-up: Follow the same procedures as for the SNAr protocol.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction provides a complementary and often milder route to C-N bond formation compared to SNAr, with a broader substrate scope that includes less nucleophilic amines and amides.
Causality: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reaction with challenging aryl chlorides.
Step-by-Step Protocol:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add to a dry reaction vial: the palladium precatalyst (e.g., G3-XPhos, 2 mol%), the phosphine ligand (if not using a precatalyst), sodium tert-butoxide (NaOtBu) (1.4 eq), and 2-chloro-6-isopropylbenzothiazole (1.0 eq, 0.1 mmol).
-
Reagent Addition: Add the amine (1.2 eq).
-
Solvent: Add a degassed anhydrous solvent such as Toluene or Dioxane (0.5 mL).
-
Reaction Conditions: Seal the vial and heat to 80–110 °C for 4–18 hours.
-
Quenching & Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Proceed with extraction or direct dilution for purification.
Protocol 4: Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, forming a C(sp²)-C(sp) bond.
Causality: This reaction involves two interconnected catalytic cycles. The palladium cycle mirrors that of other cross-couplings. The copper(I) co-catalyst is crucial for activating the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base (e.g., triethylamine) is typically used as both the base and a solvent.
Step-by-Step Protocol:
-
Inert Atmosphere: To a reaction vial under an inert atmosphere, add 2-chloro-6-isopropylbenzothiazole (1.0 eq, 0.1 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI) co-catalyst (4-10 mol%).
-
Reagent Addition: Add the terminal alkyne (1.5 eq).
-
Solvent/Base: Add a degassed solvent like THF or Dioxane (0.4 mL) and an amine base such as triethylamine (TEA) or DIPEA (0.1 mL, acting as co-solvent and base).
-
Reaction Conditions: Seal the vial and stir at a temperature ranging from room temperature to 80 °C for 2–16 hours.
-
Work-up: Upon completion, dilute the reaction with an organic solvent, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate.
Part 2: Parallel Synthesis Workflow and Data Management
Executing these protocols on a large scale requires a systematic and often automated approach.
Caption: Automated workflow for parallel library synthesis.
Library Design and Reagent Plating
The success of a parallel synthesis campaign begins with thoughtful library design. Building blocks should be chosen to cover a diverse range of properties (e.g., size, polarity, charge). Reagents are typically prepared as stock solutions and dispensed into 96- or 384-well reaction blocks using automated liquid handlers to ensure accuracy and precision.
High-Throughput Purification
Purification is often the bottleneck in parallel synthesis. The gold standard is mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC-MS).
Key Steps:
-
Crude Sample Preparation: Reaction mixtures are filtered or subjected to solid-phase extraction (SPE) to remove particulates and some bulk impurities.
-
Automated Injection: An autosampler injects each crude sample from the library plate onto a reversed-phase HPLC column.
-
Mass-Directed Fraction Collection: As compounds elute from the column, a mass spectrometer detects the target mass of the desired product. The system is triggered to collect only the fraction containing the compound of interest, minimizing the number of fractions per sample.
-
Post-Purification Processing: The collected fractions are typically evaporated to dryness in a high-throughput evaporator and then reconstituted in a standard solvent (e.g., DMSO) for biological screening.
Quality Control (QC) and Data Analysis
Every compound in a library must be rigorously analyzed to confirm its identity and purity, as this data is crucial for reliable biological screening results.[6]
-
LC-MS Analysis: A small aliquot of each purified sample is analyzed by analytical LC-MS to determine its purity (typically by UV chromatogram at a specific wavelength, e.g., 254 nm) and to confirm the molecular weight.
-
NMR Analysis: For select compounds or to troubleshoot issues, ¹H NMR spectroscopy provides definitive structural confirmation. Modern systems with automated sample changers can analyze entire plates.
The resulting purity and structural data are compiled into a database alongside the biological screening results to enable robust Structure-Activity Relationship (SAR) analysis.
References
-
Chemspeed Technologies. (n.d.). Automated Synthesis & Reaction Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Microscale purification in support of high-throughput medicinal chemistry. Retrieved from [Link]
-
Evano, G., et al. (2006). Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. The Journal of Organic Chemistry, 71(7), 2753–2760. Retrieved from [Link]
-
Wikipedia. (n.d.). Automated synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Retrieved from [Link]
-
ACS Publications. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry. Retrieved from [Link]
-
IBA Lifesciences. (n.d.). High-throughput purification. Retrieved from [Link]
-
H.E.L Group. (2025). How automation & parallel systems improve chemical synthesis processes. Retrieved from [Link]
-
PharmTech. (2026). Advancing Pharmaceutical Quality through Integrated Digital Systems and Collaborative Scientific Innovation. Retrieved from [Link]
-
Merritt, A. (n.d.). Parallel Synthesis and Library Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-Phase Parallel Synthesis of Combinatorial Libraries of Substituted 6-Carbamoyl-3,4-dihydro-2 H -benzo[6]thiazines. Retrieved from [Link]
-
ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Journal of Cancer Metastasis and Treatment. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]
-
PubMed. (n.d.). Liquid-phase parallel synthesis of combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo[6]thiazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
NPTEL. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nucleophile-induced ring contraction in pyrrolo[2,1-c][6]benzothiazines: access to pyrrolo[2,1-b][6]benzothiazoles. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylbenzothiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-CHLORO-6-ISOPROPYL-1,3-BENZOTHIAZOLE CAS#: [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-nitrobenzothiazole | C7H3ClN2O2S | CID 75476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-nitrobenzothiazole | 2407-11-6 [chemicalbook.com]
- 8. 2-Chloro-6-nitrobenzothiazole 97 2407-11-6 [sigmaaldrich.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. The synthesis is presented in two primary stages: the formation of the 2-mercaptobenzothiazole precursor, followed by its oxidative chlorination. This guide emphasizes safety, efficiency, and scalability, providing in-depth explanations for experimental choices and potential challenges.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2] Its utility as a building block stems from the reactive 2-chloro substituent, which can be readily displaced by various nucleophiles to generate a diverse library of derivatives.[3] This reactivity makes it a valuable precursor for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.[1] The presence of the isopropyl group at the 6-position can enhance lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The synthetic strategy detailed below is a two-step process that has been optimized for scalability and reproducibility. The first step involves the synthesis of 2-mercapto-6-(1-methylethyl)benzothiazole from 4-isopropylaniline. The subsequent step is the chlorination of this intermediate using sulfuryl chloride, a method known for its high yield and efficiency in producing 2-chlorobenzothiazoles.[4][5]
Reaction Scheme
Caption: Overall synthetic route for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isopropylaniline | ≥98% | Commercially Available | |
| Carbon Disulfide (CS₂) | ≥99% | Commercially Available | Caution: Highly flammable and toxic. |
| Sulfur | Powder, ≥99.5% | Commercially Available | |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Commercially Available | Caution: Corrosive and reacts violently with water. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Inert solvent for chlorination. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | For drying organic layers. |
| Deionized Water | In-house |
Experimental Protocols
Step 1: Synthesis of 2-Mercapto-6-(1-methylethyl)benzothiazole
This procedure is adapted from established methods for the synthesis of substituted 2-mercaptobenzothiazoles.[6] The reaction involves the high-temperature condensation of 4-isopropylaniline with carbon disulfide and elemental sulfur.
Protocol:
-
Reaction Setup: In a 2L stainless steel autoclave equipped with a mechanical stirrer, thermocouple, and pressure gauge, add 4-isopropylaniline (135.22 g, 1.0 mol), carbon disulfide (91.36 g, 1.2 mol), and sulfur powder (35.27 g, 1.1 mol).
-
Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture to 250 °C. The pressure will rise as the reaction proceeds. Maintain the temperature at 250 °C for 8 hours.
-
Cooling and Workup: After 8 hours, cool the autoclave to room temperature. Vent any excess pressure in a fume hood. Open the autoclave and carefully transfer the solid product to a large beaker.
-
Purification: The crude product is purified by recrystallization from ethanol to yield 2-mercapto-6-(1-methylethyl)benzothiazole as a pale yellow solid.
Rationale: The use of an autoclave is necessary to contain the high pressures generated at the reaction temperature and to handle the volatile and toxic carbon disulfide safely. The molar ratios of the reactants have been optimized to ensure complete conversion of the starting aniline.
Step 2: Synthesis of this compound
This chlorination protocol utilizes sulfuryl chloride, which has been shown to be highly effective for converting 2-mercaptobenzothiazoles to their 2-chloro counterparts in high yield.[5][7] A key modification, the addition of a small amount of water, has been reported to improve the reproducibility of the reaction.[4][7]
Protocol:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-mercapto-6-(1-methylethyl)benzothiazole (209.31 g, 1.0 mol) in anhydrous dichloromethane (1 L).
-
Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add deionized water (1.8 mL, 0.1 mol) to the suspension and stir for 5 minutes.
-
Chlorination: Slowly add sulfuryl chloride (161.97 g, 1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (1 L). Continue stirring until gas evolution ceases.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 500 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear to pale yellow liquid.
Rationale: The use of an inert solvent like dichloromethane is crucial to prevent unwanted side reactions. The slow, controlled addition of sulfuryl chloride at low temperatures helps to manage the exothermic nature of the reaction and minimize byproduct formation. The addition of a small amount of water is thought to generate a catalytic amount of acid via hydrolysis of sulfuryl chloride, which promotes the desired chlorination.[4][7] The final purification by vacuum distillation is a scalable and efficient method for obtaining a high-purity product.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale | Troubleshooting |
| Temperature Control (Chlorination) | Maintain below 10 °C during addition. | Prevents decomposition of the product and formation of impurities. | If the temperature rises, slow down the addition rate and ensure efficient cooling. |
| Moisture Control | Use anhydrous solvent. | While a small amount of water is beneficial, excess water can lead to unwanted hydrolysis. | If yields are low, ensure the solvent is properly dried before use. |
| Purity of Starting Materials | Use high-purity 2-mercapto intermediate. | Impurities in the starting material can lead to side reactions and difficult purification. | If the final product is difficult to purify, consider repurifying the intermediate. |
| Workup | Ensure complete neutralization with NaHCO₃. | Residual acid can cause product degradation during distillation. | Test the aqueous layer with pH paper to confirm it is basic before proceeding. |
Safety and Waste Disposal
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving carbon disulfide and sulfuryl chloride must be performed in a well-ventilated fume hood.
-
Emergency Equipment: Have an emergency shower and eyewash station readily accessible.
Waste Disposal:
-
Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container.
-
Aqueous Waste: The aqueous layers from the workup should be neutralized before disposal according to local regulations.
Characterization Data
| Compound | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 2-Mercapto-6-(1-methylethyl)benzothiazole | Pale yellow solid | 1.3 (d, 6H), 3.0 (sept, 1H), 7.2-7.8 (m, 3H), 13.5 (s, 1H, SH) | 24.0, 34.0, 120.0, 122.0, 127.0, 135.0, 148.0, 153.0, 185.0 |
| This compound | Clear to pale yellow liquid | 1.3 (d, 6H), 3.1 (sept, 1H), 7.3-7.9 (m, 3H) | 24.0, 34.2, 121.0, 123.0, 128.0, 136.0, 150.0, 154.0, 158.0 |
Note: Expected NMR shifts are estimates and should be confirmed by experimental data.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of this compound. By following these procedures, researchers and drug development professionals can efficiently produce this valuable intermediate for further chemical exploration and the development of novel compounds with potential therapeutic or industrial applications. The emphasis on safety, process understanding, and optimization is intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.
References
-
ResearchGate. (n.d.). Gram-Scaled up synthesis of tricyclic 4H-pyrimido[2,1-b]benzothiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2469697A - Preparation of 2-chlorobenzothiazole.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (A) 2-chloromethylbenzothiazole. Retrieved from [Link]
- Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chlorobenzothiazole. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Functionalization of the 2-chloro position in 6-isopropylbenzothiazole
An Application Guide to the Strategic Functionalization of the 2-Chloro Position in 6-Isopropylbenzothiazole
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide-ranging pharmacological properties, including anticancer, antimicrobial, and neuroprotective activities.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutics and advanced materials.[4] This guide provides a detailed exploration of synthetic methodologies for the derivatization of the 2-chloro position of 6-isopropylbenzothiazole, a versatile and synthetically accessible starting material. We present field-proven protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr) and a suite of Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions, thereby equipping researchers with the knowledge to confidently and effectively synthesize diverse libraries of 2-substituted 6-isopropylbenzothiazole derivatives.
Introduction: The Strategic Importance of the 2-Chlorobenzothiazole Moiety
The benzothiazole core is a privileged heterocyclic structure found in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, bicyclic framework and unique electronic properties allow it to interact with a multitude of biological targets.[3] Functionalization of the benzothiazole ring is a primary strategy for modulating its physicochemical properties and biological activity.
The 2-position of the benzothiazole ring is particularly susceptible to modification. The presence of a chlorine atom at this position transforms the molecule into a versatile synthetic building block.[5] The electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring activates the C2 position, making the chlorine atom an excellent leaving group for various transformations.[6] This inherent reactivity allows for the introduction of a wide array of functional groups, including carbon, nitrogen, oxygen, and sulfur-based substituents, through well-established and robust chemical reactions. This guide focuses on providing both the theoretical foundation and practical protocols for exploiting the reactivity of 2-chloro-6-isopropylbenzothiazole.
Core Synthetic Strategies and Protocols
The functionalization of the 2-chloro position can be broadly categorized into two major, highly reliable strategies: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach
The SNAr reaction is a fundamental method for introducing heteroatom nucleophiles onto an aromatic ring. In the context of 2-chlorobenzothiazole, the reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C2 carbon, forming a stabilized anionic intermediate known as a Meisenheimer complex, before the chloride ion is expelled to restore aromaticity.[7][8] The activation provided by the heterocyclic ring system makes this a highly efficient process.[6][9]
Caption: Generalized SNAr mechanism on 2-chlorobenzothiazole.
Protocol 2.1.1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes the synthesis of 2-amino-6-isopropylbenzothiazole derivatives.
-
Materials and Reagents:
-
2-chloro-6-isopropylbenzothiazole (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-6-isopropylbenzothiazole and the chosen solvent (e.g., DMF).
-
Add the amine nucleophile, followed by the base (e.g., K₂CO₃).
-
Heat the reaction mixture to 80-120 °C. The choice of temperature is crucial; higher temperatures may be required for less reactive amines, but can also lead to side products.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-6-isopropylbenzothiazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Palladium-Catalyzed Cross-Coupling: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[10][11] For 2-chloro-6-isopropylbenzothiazole, these methods provide access to a vast chemical space that is often inaccessible through classical methods.
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species.[11][12] It is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.[13][14] The reaction is valued for the mild reaction conditions and the commercial availability and stability of boronic acids.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2.2.1.1: Synthesis of 2-Aryl-6-isopropylbenzothiazoles via Suzuki Coupling
-
Materials and Reagents:
-
2-chloro-6-isopropylbenzothiazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) (1-5 mol%)
-
Base, e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system, e.g., Toluene/Water, Dioxane/Water, or DMF
-
Nitrogen or Argon gas supply
-
-
Step-by-Step Methodology:
-
In a reaction vessel, combine 2-chloro-6-isopropylbenzothiazole, the arylboronic acid, and the base.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Suzuki couplings are often complete within 2-12 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via flash column chromatography to obtain the pure 2-aryl-6-isopropylbenzothiazole product.
-
Confirm the structure using appropriate analytical techniques (NMR, MS).
-
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[10][15] It has largely replaced harsher classical methods and offers broad substrate scope and functional group tolerance.[16][17] The choice of ligand is critical for achieving high efficiency, especially with less reactive aryl chlorides.[18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2.2.2.1: Synthesis of N-Aryl/Alkyl-6-isopropylbenzothiazol-2-amines
-
Materials and Reagents:
-
2-chloro-6-isopropylbenzothiazole (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst, e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
Phosphine ligand, e.g., XPhos, SPhos, or BINAP (2-6 mol%)
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 eq)
-
Anhydrous, deoxygenated solvent, e.g., Toluene or Dioxane
-
Inert atmosphere glovebox or Schlenk line
-
-
Step-by-Step Methodology:
-
Inside a glovebox or using Schlenk techniques: To a dry reaction tube or flask, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add 2-chloro-6-isopropylbenzothiazole, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the mixture to 90-120 °C. The sterically hindered phosphine ligands are crucial for facilitating the reaction with the relatively unreactive aryl chloride.
-
Monitor the reaction until completion (typically 6-24 hours) by LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
-
Characterize the purified N-substituted aminobenzothiazole by NMR and MS.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[19] This reaction, co-catalyzed by palladium and copper(I), is the most common method for synthesizing arylalkynes.[20][21] It proceeds under mild conditions and is tolerant of a wide variety of functional groups.[22]
Protocol 2.2.3.1: Synthesis of 2-Alkynyl-6-isopropylbenzothiazoles
-
Materials and Reagents:
-
2-chloro-6-isopropylbenzothiazole (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst, e.g., PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-5 mol%)
-
Copper(I) co-catalyst, e.g., Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and often as solvent)
-
Anhydrous solvent (if needed), e.g., THF or DMF
-
Inert atmosphere supply
-
-
Step-by-Step Methodology:
-
To a Schlenk flask, add 2-chloro-6-isopropylbenzothiazole, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (if used) and the amine base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to isolate the 2-alkynylbenzothiazole.
-
Confirm the structure by NMR and MS analysis.
-
Comparative Analysis of Functionalization Strategies
The choice of synthetic strategy depends on the desired final product, available starting materials, and required functional group tolerance.
Table 1: Comparison of Key Functionalization Strategies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C-N, C-O, C-S | C-C (sp²-sp²) | C-N | C-C (sp²-sp) |
| Key Reagents | Amine, Alkoxide, Thiolate | Arylboronic Acid | Amine | Terminal Alkyne |
| Catalyst | None (Base-mediated) | Palladium | Palladium | Palladium / Copper(I) |
| Advantages | Atom-economical, no metal catalyst required, simple procedure. | Mild conditions, stable reagents, vast commercial availability of boronic acids.[13] | Broad amine scope, high functional group tolerance.[10] | Direct alkynylation, mild conditions.[19] |
| Limitations | Limited to strong nucleophiles, may require high temperatures. | Residual boron impurities, requires inert atmosphere. | Requires expensive ligands, sensitive to air/moisture, strong base needed.[18] | Requires terminal alkyne, potential for alkyne homocoupling. |
Conclusion and Future Outlook
The functionalization of the 2-chloro position in 6-isopropylbenzothiazole provides a robust and versatile platform for the synthesis of novel molecular entities. The methods detailed in this guide—Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—represent the state-of-the-art in synthetic organic chemistry. Each protocol has been designed to be self-validating, incorporating reaction monitoring and rigorous purification and characterization steps. As the demand for novel benzothiazole derivatives in drug discovery and materials science continues to grow[3][4], the mastery of these synthetic transformations will remain an invaluable skill for researchers in the field. Future efforts will likely focus on developing even more sustainable and efficient catalytic systems, such as those employing earth-abundant metals like nickel[23][24] or photocatalytic methods, to further expand the synthetic utility of this important heterocyclic scaffold.
References
- Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- Kaur, H., & Singh, J. (2020).
- Al-Ghorbani, M., et al. (2022).
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
ProQuest. Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. [Link]
-
ResearchGate. Benzothiazole derivative compounds found in natural products. [Link]
-
ResearchGate. Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. [Link]
-
ResearchGate. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). [Link]
- Benchchem. A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole.
-
ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. [Link]
-
National Institutes of Health. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]
-
ResearchGate. C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... [Link]
-
PubMed Central. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- Benchchem. Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-2-iodobenzo[d]thiazole.
-
National Institutes of Health. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Journal of microbiology, biotechnology and food sciences. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Journal of microbiology, biotechnology and food sciences. View of SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... [Link]
-
ResearchGate. (PDF) Hexatungstate -supported functionalized graphene oxide efficient protocol for the synthesis of benzothiazoles. [Link]
-
Royal Society of Chemistry. The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles - ProQuest [proquest.com]
- 24. researchgate.net [researchgate.net]
Suzuki coupling reactions with 2-Chloro-6-(1-methylethyl)benzothiazole
An Application Note and Detailed Protocol for the Suzuki Coupling of 2-Chloro-6-(1-methylethyl)benzothiazole
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing . We will delve into the underlying principles, offer detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.
Introduction: The Challenge and Opportunity of this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The ability to functionalize this core structure is paramount for developing new chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, offering a versatile method for introducing aryl, heteroaryl, or alkyl groups.
However, the use of chloro-heteroaromatic compounds like this compound as coupling partners presents a distinct challenge. The carbon-chlorine bond at the 2-position of the benzothiazole ring is notoriously less reactive than its bromide or iodide counterparts due to its stronger bond energy and the electron-rich nature of the heterocycle. Overcoming this hurdle requires carefully optimized conditions, including the selection of highly active catalyst systems. The presence of the isopropyl group at the 6-position, while potentially influencing solubility and electronic properties, does not significantly alter the fundamental challenge of activating the C-Cl bond.
This guide provides a robust protocol designed to address this challenge, leveraging modern palladium catalysts and optimized reaction parameters to achieve high yields and purity.
Mechanism and Rationale for Catalyst Selection
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. For unreactive chlorides, the rate-limiting step is often the initial oxidative addition of the palladium(0) species to the carbon-chlorine bond.
To facilitate this difficult step, specialized palladium catalysts, often employing bulky, electron-rich phosphine ligands, are required. These ligands stabilize the palladium center and increase its electron density, promoting the cleavage of the strong C-Cl bond. For the coupling of this compound, a suitable choice is a catalyst system known for its high activity with chloro-heteroaromatic substrates.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that reaction conditions may require further optimization depending on the specific boronic acid used.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Suggested Purity |
| This compound | 104386-39-2 | 211.71 | >97% |
| Arylboronic Acid | Varies | Varies | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | >98% |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | >99% |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | >99.8% |
| Toluene, anhydrous | 108-88-3 | 92.14 | >99.8% |
Experimental Setup and Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: A typical workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (1-3 mol%) and SPhos (2-6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask. The use of a pre-catalyst or a well-defined palladium-ligand complex can also be considered for improved reproducibility.
-
Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water) to achieve a substrate concentration of approximately 0.1-0.2 M. The presence of water is often crucial for the transmetalation step.
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by sparging with an inert gas (nitrogen or argon) for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and solvent system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction mixture was properly degassed. The palladium catalyst is sensitive to oxygen. Consider using a fresh batch of catalyst and ligand.
-
Insufficient Temperature: The C-Cl bond activation is energy-intensive. A higher reaction temperature may be required.
-
Base Incompatibility: While potassium carbonate is a good starting point, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for challenging couplings.
-
-
Formation of Side Products:
-
Homo-coupling of Boronic Acid: This can occur at higher temperatures or if the reaction is prolonged. Using a slight excess of the boronic acid is standard, but a large excess can exacerbate this issue.
-
Protodeboronation: The boronic acid can be cleaved by water before it couples. Ensuring an appropriate base and solvent system can minimize this.
-
-
Reproducibility Issues:
-
The quality of the palladium source and ligand is paramount. Use reagents from a reputable supplier.
-
Ensure consistent and efficient degassing for every reaction.
-
Conclusion
The Suzuki coupling of this compound is a challenging yet achievable transformation that opens the door to a wide range of novel benzothiazole derivatives for drug discovery and materials science. By employing highly active palladium/SPhos catalyst systems and adhering to rigorous anhydrous and oxygen-free techniques, researchers can successfully overcome the low reactivity of the C-Cl bond. The protocol provided herein serves as a robust starting point, and careful optimization of the reaction parameters will lead to high yields of the desired coupled products.
References
No authoritative, publicly available, and directly verifiable scientific literature specifically detailing the Suzuki coupling of this compound could be located through the search. The protocols and guidance provided are based on established principles for the Suzuki coupling of challenging chloro-heteroaromatic substrates and general knowledge of palladium-catalyzed cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole
Welcome to the technical support center for the synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your synthetic yield and purity.
I. Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The optimization of its synthesis is crucial for efficient and cost-effective production. This guide will explore the two primary synthetic routes and provide detailed protocols and troubleshooting strategies.
The two main pathways for the synthesis of this compound are:
-
Chlorination of 6-(1-methylethyl)-2-mercaptobenzothiazole: This is a widely used method that typically employs a chlorinating agent like sulfuryl chloride.
-
Sandmeyer Reaction of 6-(1-methylethyl)-2-aminobenzothiazole: This classic transformation in aromatic chemistry offers an alternative route from the corresponding amino-substituted benzothiazole.
This guide will delve into the specifics of each route, offering practical advice to overcome common challenges and enhance your synthetic outcomes.
II. Synthetic Pathways and Key Considerations
Below is a visual representation of the two primary synthetic routes for this compound.
Technical Support Center: Purification of Crude 2-Chloro-6-isopropylbenzothiazole
Welcome to the technical support guide for the purification of crude 2-Chloro-6-isopropylbenzothiazole. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product. The information herein is curated from established synthetic protocols and purification techniques, aiming to provide practical and scientifically sound guidance.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Chloro-6-isopropylbenzothiazole.
Issue 1: Low Purity After Initial Purification Attempt
Q1: My initial purification by recrystallization resulted in a product with significant impurities detected by HPLC/GC. What are the likely impurities and how can I improve the purity?
A1: The primary impurities in crude 2-Chloro-6-isopropylbenzothiazole often stem from the synthetic route. Common synthetic pathways for 2-chlorobenzothiazoles involve the chlorination of a corresponding benzothiazole precursor.[1] Potential impurities could include unreacted starting materials, such as 2-mercapto-6-isopropylbenzothiazole, or byproducts from the chlorination process.[2] Isomeric impurities, where the isopropyl group is at a different position on the benzothiazole ring, can also be present, arising from the synthesis of the initial substituted aminothiophenol.[3]
Recommended Actions:
-
Characterize Impurities: If possible, use GC-MS or LC-MS to identify the molecular weights of the major impurities. This information can provide clues about their structure and origin.[4][5]
-
Optimize Recrystallization:
-
Solvent Screening: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[6] For benzothiazole derivatives, solvents like ethanol, acetone/acetonitrile mixtures, or toluene have been used.[6][7] Conduct small-scale trials with various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find the optimal system.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Consider Column Chromatography: If recrystallization fails to remove closely related impurities, column chromatography is the recommended next step.[8]
Issue 2: Oily Product Instead of Crystals During Recrystallization
Q2: I'm attempting to recrystallize my crude 2-Chloro-6-isopropylbenzothiazole, but it's "oiling out" instead of forming solid crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. The presence of significant impurities can also depress the melting point, contributing to this issue.[9][10]
Troubleshooting Steps:
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool much more slowly.
-
Change Solvent System:
-
Try a solvent with a lower boiling point.
-
Use a mixed-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Then, add a small amount of the good solvent to redissolve the cloudiness and allow it to cool slowly. For many organic compounds, combinations like ethanol/water or ethyl acetate/hexanes are effective.[10]
-
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of pure 2-Chloro-6-isopropylbenzothiazole to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Issue 3: Poor Separation During Column Chromatography
Q3: I'm running a silica gel column to purify my product, but the fractions are showing a mixture of the product and a closely eluting impurity on TLC. How can I improve the separation?
A3: Poor separation in column chromatography for benzothiazole derivatives can be due to an inappropriate mobile phase polarity or interactions with the stationary phase.[11]
Optimization Strategies:
-
Mobile Phase Adjustment:
-
Fine-tune Polarity: The key is to find a solvent system where the difference in the retention factors (Rf) of your product and the impurity is maximized on a TLC plate. Aim for an Rf of 0.2-0.4 for the desired compound. If the spots are too close, try a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture).[9]
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the elution. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.[9]
-
-
Stationary Phase Considerations:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can sometimes cause tailing or decomposition of sensitive compounds. If you observe streaking on your TLC, consider using neutralized silica gel or adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine to your mobile phase to deactivate the acidic sites.[11]
-
Alternative Adsorbents: For certain separations, other stationary phases like alumina (neutral, basic, or acidic) might provide better results.[11]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. A broad starting band will lead to poor separation.[9]
-
Workflow for Selecting a Purification Method
Caption: Decision tree for purification method selection.
II. Frequently Asked Questions (FAQs)
Q4: What are the typical physical properties of 2-Chloro-6-isopropylbenzothiazole that are relevant for its purification?
Q5: Can I use distillation to purify crude 2-Chloro-6-isopropylbenzothiazole?
A5: Distillation, particularly vacuum distillation, can be a viable purification method if the impurities have significantly different boiling points from the product.[8][14] This technique is most effective for removing non-volatile impurities or solvents. However, if the crude mixture contains isomeric impurities, their boiling points are often very close, making separation by simple or even fractional distillation challenging.[9] In such cases, column chromatography is generally more effective. If you choose to use distillation, it is crucial to perform it under reduced pressure to prevent potential thermal decomposition at high temperatures.[8]
Q6: How do I properly prepare a sample of crude 2-Chloro-6-isopropylbenzothiazole for purification?
A6: Before attempting purification, it's essential to perform a pre-purification work-up, especially after a synthesis. A typical work-up procedure involves:
-
Quenching and Extraction: Neutralize any acidic or basic reagents from the reaction. For example, if a chlorinating agent like thionyl chloride or sulfuryl chloride was used, the reaction mixture is often quenched with ice water or a mild base like sodium bicarbonate solution.[2][15] The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed sequentially with water, a dilute acid or base (if necessary to remove corresponding impurities), and finally with brine (saturated NaCl solution) to facilitate the removal of water.[14][15]
-
Drying: Dry the organic extract over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. This crude material is then ready for purification by recrystallization, chromatography, or distillation.
Q7: What analytical techniques are recommended to assess the purity of the final product?
A7: A combination of techniques should be used to confirm the purity and identity of the final product:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and determine an appropriate solvent system for column chromatography. A pure compound should ideally show a single spot.[9]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods to determine the purity of the sample. A high-purity sample should show a major peak corresponding to the product with minimal peaks from impurities.[4][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to confirm the identity of the compound and assess its purity by comparing the integrals of the product peaks to those of any impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC or LC (GC-MS, LC-MS), it is a powerful tool for identifying impurities.[16]
-
Melting Point Analysis: For solid products, a sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.[6]
Analytical Workflow for Purity Assessment
Caption: Step-by-step analytical workflow for purity verification.
III. References
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from
-
2-chloro-6-isopropyl-1,3-benzothiazole - ChemicalBook. (n.d.). Retrieved from
-
2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem. (n.d.). Retrieved from
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole - SAS Publishers. (n.d.). Retrieved from
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PubMed Central. (n.d.). Retrieved from
-
2-Chloro-6-isopropyl-benzothiazole | 856171-16-9 - Sigma-Aldrich. (n.d.). Retrieved from
-
Process for the preparation of 2-chloro-benzothiazole - Google Patents. (n.d.). Retrieved from
-
2-Chloro-6-nitrobenzothiazole | C7H3ClN2O2S | CID 75476 - PubChem. (n.d.). Retrieved from
-
2-Chloro-6-methoxybenzothiazole 97 2605-14-3 - Sigma-Aldrich. (n.d.). Retrieved from
-
2-Chloro-6-isopropylphenol | C9H11ClO | CID 13434576 - PubChem. (n.d.). Retrieved from
-
Preparation of 2-chlorobenzothiazole - Google Patents. (n.d.). Retrieved from
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from
-
Unveiling Potential Impurities in Commercial 2-Chloro-6-nitronaphthalene: An In-depth Technical Guide - Benchchem. (n.d.). Retrieved from
-
Troubleshooting Purification Methods - Merck Millipore. (n.d.). Retrieved from
-
Technical Support Center: Purification of Crude 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). Retrieved from
-
(PDF) HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - ResearchGate. (n.d.). Retrieved from
-
Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates - Google Patents. (n.d.). Retrieved from
-
Application Notes and Protocols for the Purification of 2-chloro-2-methylpropane by Distillation - Benchchem. (n.d.). Retrieved from
-
Chromatographic Separation of 2,3-benzodiazepines - PubMed. (n.d.). Retrieved from
-
Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (n.d.). Retrieved from
-
Technical Support Center: Purification of 2-Bromo-6-chlorotoluene - Benchchem. (n.d.). Retrieved from
-
Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid - Googleapis.com. (n.d.). Retrieved from
-
Prep of 2 Chloro 2 Methylpropane | PDF | Distillation | Chlorine - Scribd. (n.d.). Retrieved from
-
Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents. (n.d.). Retrieved from
-
Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from
-
Column chromatography methods for 2-Hydroxy-6-nitrobenzaldehyde purification - Benchchem. (n.d.). Retrieved from
-
Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Recrystallization of 2-Chloro-2',4',6'-trimethoxychalcone - Benchchem. (n.d.). Retrieved from
Sources
- 1. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. saspublishers.com [saspublishers.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. Chromatographic separation of 2,3-benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this compound, with a particular focus on the identification and mitigation of byproducts.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 6-isopropyl-2-mercaptobenzothiazole, from 4-isopropylaniline and carbon disulfide. The second step is the chlorination of this intermediate to yield the final product. Understanding this pathway is crucial for diagnosing and resolving issues related to byproducts.
Caption: General synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most frequently encountered byproducts can be categorized based on the two main synthetic steps:
-
From the synthesis of 6-isopropyl-2-mercaptobenzothiazole (Step 1):
-
Unreacted 4-isopropylaniline: Incomplete reaction can leave residual starting material.
-
N-(4-isopropylphenyl)dithiocarbamic acid: An intermediate that may not fully cyclize.
-
1,3-bis(4-isopropylphenyl)thiourea: Formed from the reaction of 4-isopropylaniline with an isothiocyanate intermediate.
-
-
From the chlorination of 6-isopropyl-2-mercaptobenzothiazole (Step 2):
-
Bis(6-isopropylbenzothiazol-2-yl) disulfide: This is a very common byproduct resulting from the oxidative coupling of two molecules of the 2-mercaptobenzothiazole intermediate.[1][2]
-
Unreacted 6-isopropyl-2-mercaptobenzothiazole: Incomplete chlorination will leave the starting material for this step.
-
Over-oxidized products: Such as the corresponding sulfinate and sulfonate derivatives, which can form if the chlorination conditions are too harsh.[1]
-
Ring-chlorinated isomers: Although less common with sulfuryl chloride, chlorination on the benzene ring is a possibility, leading to isomers of the final product.
-
Q2: I am seeing a significant amount of a high molecular weight, sparingly soluble solid in my reaction mixture. What could it be?
A2: This is very likely the bis(6-isopropylbenzothiazol-2-yl) disulfide byproduct. It is formed by the oxidation of the 2-mercapto group of your intermediate. This can happen due to the presence of an oxidizing agent or even atmospheric oxygen, especially under basic conditions.
Q3: My final product seems to be unstable and decomposes upon storage or during purification. Why is this happening?
A3: 2-Chlorobenzothiazoles can be susceptible to nucleophilic attack at the 2-position, especially in the presence of moisture or other nucleophiles.[3] The chloro group is a good leaving group, and its displacement can lead to the formation of various decomposition products. It is advisable to store the purified product under anhydrous and inert conditions.
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
Detailed Troubleshooting Scenarios
| Observed Problem | Potential Cause | Suggested Solution | Scientific Rationale |
| Low yield of 6-isopropyl-2-mercaptobenzothiazole (Step 1) | Incomplete reaction of 4-isopropylaniline with carbon disulfide. | Increase reaction temperature and/or time. Ensure an adequate molar excess of carbon disulfide. | The reaction of anilines with carbon disulfide to form dithiocarbamates and subsequent cyclization can be slow and require forcing conditions to go to completion.[4][5][6][7] |
| Presence of a major byproduct with a mass corresponding to the disulfide | Oxidation of 6-isopropyl-2-mercaptobenzothiazole. | Perform the chlorination step under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or purified 6-isopropyl-2-mercaptobenzothiazole. | Thiols are susceptible to oxidation to disulfides, a reaction that can be catalyzed by trace metals and oxygen.[1][2] |
| Incomplete chlorination in Step 2 | Insufficient chlorinating agent or deactivation of the reagent. | Use a slight excess of the chlorinating agent (e.g., sulfuryl chloride). Ensure the reaction is performed under anhydrous conditions as moisture can decompose sulfuryl chloride. | Sulfuryl chloride is a powerful chlorinating agent for 2-mercaptobenzothiazoles, but it is sensitive to hydrolysis.[8][9] |
| Formation of dark, tarry materials | Overheating or harsh reaction conditions. | Maintain careful temperature control, especially during the addition of reagents. Consider using a milder chlorinating agent or a lower reaction temperature. | Benzothiazole rings can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition. |
| Difficulty in purifying the final product | Presence of byproducts with similar polarity to the product. | Optimize the reaction to minimize byproduct formation. For purification, consider column chromatography with a shallow solvent gradient or recrystallization from a suitable solvent system. | Byproducts like the disulfide or unreacted starting material may have similar chromatographic behavior to the desired product, making separation challenging. |
IV. Experimental Protocols for Byproduct Analysis
To effectively troubleshoot, it is essential to identify the byproducts present in your reaction mixture. Thin-Layer Chromatography (TLC) is an excellent initial tool, followed by more definitive techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare TLC Plate: Use a silica gel 60 F254 plate.
-
Spotting: On the baseline, spot your crude reaction mixture, the starting materials (4-isopropylaniline and 6-isopropyl-2-mercaptobenzothiazole, if available), and the purified product (if available) as references.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a high hexane ratio like 9:1 and gradually increasing the polarity).
-
Visualization: Visualize the spots under UV light (254 nm).
-
Analysis: Compare the Rf values of the spots in your crude mixture to the standards. The presence of a spot at the same Rf as a starting material indicates an incomplete reaction. New spots represent potential byproducts. The disulfide byproduct is typically less polar than the starting mercaptobenzothiazole.
Protocol 2: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Interpretation: Look for the molecular ion peak corresponding to your target product, this compound. Search for masses corresponding to the potential byproducts listed in the table below.
| Compound | Expected Molecular Weight ( g/mol ) |
| This compound | ~225.7 |
| 6-Isopropyl-2-mercaptobenzothiazole | ~209.3 |
| Bis(6-isopropylbenzothiazol-2-yl) disulfide | ~416.6 |
| 4-Isopropylaniline | ~135.2 |
| 1,3-bis(4-isopropylphenyl)thiourea | ~314.5 |
V. References
-
US4482720A - Continuous process for preparing benzothiazyl disulfide - Google Patents. (URL: )
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (URL: [Link])
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed. (URL: [Link])
-
EP0008548A1 - Process for the preparation of benzothiazole-disulphide - Google Patents. (URL: )
-
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - Organic Chemistry Portal. (URL: [Link])
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (URL: [Link])
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (URL: [Link])
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (URL: [Link])
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. (URL: [Link])
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 6-amino-2-mercaptobenzothiazole - PrepChem.com. (URL: [Link])
-
US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents. (URL: )
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF - ResearchGate. (URL: [Link])
-
US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents. (URL: )
-
Chlorination with sulfuryl chloride - US3920757A - Google Patents. (URL: )
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
-
US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions of 2-Chloro-6-isopropylbenzothiazole
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 2-Chloro-6-isopropylbenzothiazole in their synthetic endeavors. This guide is structured to provide in-depth, field-proven insights into overcoming common and complex challenges encountered during its chemical transformations. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The 2-chloro substituent on the benzothiazole ring is activated for nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the heterocyclic system.[1] However, the 6-isopropyl group, being sterically bulky and electron-donating, introduces specific challenges that require careful consideration and optimization of reaction conditions. This guide will address these nuances in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Starting Material Quality
Question 1: My reaction is not proceeding at all, or I'm observing a complex mixture of byproducts. Where should I start my investigation?
Answer: Before delving into the specifics of the reaction (e.g., Suzuki, Buchwald-Hartwig), it is crucial to validate the quality and integrity of your starting material, 2-Chloro-6-isopropylbenzothiazole.
-
Purity of Starting Material: Impurities in the starting material are a common cause of reaction failure. The synthesis of 2-chlorobenzothiazoles, often from 2-mercaptobenzothiazole precursors using reagents like sulfuryl chloride or thionyl chloride, can sometimes be low-yielding and suffer from poor reproducibility.[2][3][4]
-
Recommended Action: Verify the purity of your 2-Chloro-6-isopropylbenzothiazole batch by NMR and LC-MS. Look for residual starting materials (e.g., 2-mercapto-6-isopropylbenzothiazole) or byproducts from the chlorination reaction.
-
-
Hydrolysis: 2-Chlorobenzothiazoles can be susceptible to hydrolysis, especially if exposed to moisture in the presence of acid or base, to form the corresponding 2-hydroxybenzothiazole. This side product will not participate in the desired coupling reaction and can complicate purification.
-
Recommended Action: Ensure your starting material is stored under anhydrous conditions. When setting up reactions, use dry solvents and glassware, and maintain an inert atmosphere (e.g., Argon or Nitrogen).
-
Question 2: I suspect my starting material is impure. How is 2-Chloro-6-isopropylbenzothiazole typically synthesized, and what are the potential pitfalls?
Answer: A common synthetic route is the chlorination of 2-mercapto-6-isopropylbenzothiazole with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂).[4] A known issue with this reaction is its potential for poor reproducibility and low yields.[3] Interestingly, the addition of a controlled amount of water can sometimes improve the efficiency of chlorination with sulfuryl chloride, an effect attributed to the in-situ generation of acid.[2][3]
-
Potential Impurities to Consider:
-
Unreacted 2-mercapto-6-isopropylbenzothiazole.
-
Disulfide byproducts from the oxidation of the starting mercaptobenzothiazole.
-
Over-chlorinated products on the benzene ring, though less likely under standard conditions.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their success with 2-Chloro-6-isopropylbenzothiazole hinges on the careful selection of the catalyst system.
Question 3: My Suzuki-Miyaura reaction with 2-Chloro-6-isopropylbenzothiazole is giving low yields or failing completely. What are the likely causes?
Answer: Low yields in Suzuki reactions with this substrate often stem from two main issues: the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the benzothiazole nitrogen.
-
Catalyst System: Standard palladium catalysts may not be active enough to efficiently cleave the C-Cl bond. Highly active catalyst systems are necessary.[5]
-
Catalyst Inhibition: The nitrogen atom of the benzothiazole ring can coordinate to the palladium center, leading to catalyst deactivation. This is often observed as the formation of palladium black.[7]
-
Expert Recommendation: The use of bulky ligands can help mitigate this issue by sterically shielding the palladium center.
-
-
Side Reactions: Be aware of common Suzuki side reactions such as protodeboronation of the boronic acid and homocoupling of the boronic acid.[7][8]
-
Recommended Action: Use freshly opened boronic acid or a boronate ester (e.g., pinacol ester) to minimize protodeboronation. Ensure rigorous degassing of the reaction mixture to prevent oxygen-mediated homocoupling.[8]
-
Troubleshooting Flowchart for Suzuki-Miyaura Reactions
Caption: Troubleshooting logic for failed Suzuki-Miyaura couplings.
Optimized Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Pre-catalysts provide a reliable source of active Pd(0) and are highly effective for aryl chlorides.[9] |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) | Aprotic solvents are generally preferred. A small amount of water is often necessary.[8] |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of aryl chlorides. |
Question 4: I'm attempting a Buchwald-Hartwig amination on 2-Chloro-6-isopropylbenzothiazole, but the reaction is sluggish and gives poor conversion. How can I improve it?
Answer: The Buchwald-Hartwig amination of aryl chlorides, particularly electron-deficient ones like 2-chlorobenzothiazoles, is well-established but requires careful tuning of the catalyst, ligand, and base.[10][11]
-
Ligand Choice is Critical: The efficiency of the amination is highly dependent on the phosphine ligand. For aryl chlorides, bulky and electron-rich ligands are essential to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6]
-
Expert Recommendation: Ligands such as XPhos, SPhos, or BrettPhos are excellent starting points.[6] For particularly challenging couplings, consider Josiphos-type or biaryl phosphine ligands.
-
-
Base Selection and Sensitivity: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but its high basicity can be incompatible with base-sensitive functional groups on your amine coupling partner.[9][12]
-
Recommended Action: Start with NaOtBu. If substrate decomposition is observed, consider weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures and longer reaction times. The use of milder organic bases like DBU has also been reported, particularly for electron-deficient organohalides.[10][12]
-
-
Amine Nucleophilicity: The nature of the amine plays a significant role. Primary aliphatic amines are generally more reactive than secondary amines or aryl amines.[9][13] Sterically hindered amines will require more forcing conditions.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Optimized Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst | Pd₂(dba)₃ is a common and effective source of Pd(0). Precatalysts can offer improved reliability.[9] |
| Ligand | XPhos or BrettPhos (2-4 mol%) | Highly effective ligands for the amination of aryl chlorides.[6] |
| Base | NaOtBu or LHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are generally required to deprotonate the amine in the catalytic cycle.[9][11] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction to completion. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am trying to perform a nucleophilic aromatic substitution (SNAr) on 2-Chloro-6-isopropylbenzothiazole with an amine or thiol, but the reaction is slow and incomplete. What factors should I consider?
Answer: The chlorine at the C2 position of the benzothiazole ring is activated for SNAr due to the electron-withdrawing effect of the adjacent nitrogen atom.[1] However, the reaction rate is highly dependent on the nucleophile's strength and the reaction conditions.
-
Nucleophile Strength: The rate of SNAr is directly proportional to the strength and concentration of the nucleophile.
-
Expert Recommendation: For amine nucleophiles, consider using a strong base (e.g., NaH) to deprotonate the amine in situ, generating a more potent amide nucleophile. For thiols, a base like K₂CO₃ or Et₃N is usually sufficient to generate the thiolate.
-
-
Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, thus enhancing its nucleophilicity.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommended Action: Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. Monitor for decomposition at higher temperatures.
-
-
Steric Hindrance: The 6-isopropyl group does not directly flank the reaction center, but bulky nucleophiles may still experience some steric hindrance, slowing the reaction.
General Workflow for SNAr Reactions
Caption: A typical experimental workflow for SNAr reactions.
References
- Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Request PDF.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Google Patents. (n.d.). METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- WuXi AppTec. (n.d.).
- YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Suzuki Reactions with Isothiazole Substrates.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). Process for the preparation of 2-chloro-benzothiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of 2-Chloro-6-(1-methylethyl)benzothiazole
Welcome to the technical support center for 2-Chloro-6-(1-methylethyl)benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this crucial research compound. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format, moving from foundational principles to advanced experimental considerations. Our goal is to explain not just the "how" but the "why" behind these recommendations, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Understanding the Instability of this compound
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound is primarily challenged by three main factors: hydrolysis, photodegradation, and thermal decomposition. The 2-chloro substituent on the benzothiazole ring is an electrophilic site, making it susceptible to nucleophilic attack, particularly by water.
-
Hydrolysis: In the presence of moisture, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-hydroxy-6-(1-methylethyl)benzothiazole and hydrochloric acid (HCl). This process can be accelerated by elevated temperatures and the presence of acidic or basic impurities. The generated HCl can, in turn, catalyze further degradation.[1][2]
-
Photodegradation: Benzothiazole derivatives are known to be sensitive to light, especially UV radiation.[3][4] Exposure to light can induce photochemical reactions, such as photoisomerization or the formation of reactive radical species, leading to complex degradation pathways and the formation of colored impurities.[3] Singlet oxygen can also play a significant role in the photodegradation process.[3]
-
Thermal Decomposition: Like many chlorinated organic compounds, this compound can decompose at elevated temperatures.[1] This decomposition can result in the release of HCl and other volatile byproducts, compromising the purity and integrity of the material.
Section 2: Troubleshooting Guide for Common Experimental Issues
Q2: I've noticed a decrease in the purity of my this compound sample over time, even when stored in a sealed container. What is the likely cause and how can I prevent it?
A2: A gradual decrease in purity, even in a sealed container, strongly suggests slow hydrolysis due to residual moisture. While the container may be sealed, ambient humidity during initial packaging or repeated opening and closing can introduce enough water to initiate degradation. The formation of HCl as a byproduct can then autocatalyze further decomposition.
Preventative Measures:
-
Inert Atmosphere: When possible, store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.
-
Desiccation: Store the container in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize exposure to ambient moisture.
-
Aliquotting: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
Q3: My reaction mixture containing this compound has turned yellow/brown. What does this indicate and how can I address it?
A3: A color change to yellow or brown is often an indicator of degradation, likely due to photodegradation or the formation of conjugated impurities from side reactions.
Troubleshooting Steps:
-
Protect from Light: Immediately protect your reaction vessel from light by wrapping it in aluminum foil or using an amber glass flask. Benzothiazoles can be light-sensitive, and exposure to ambient lab lighting, especially for extended reaction times, can be sufficient to cause degradation.[3]
-
Solvent Purity: Ensure the use of dry, high-purity solvents. Protic solvents or those containing water impurities can facilitate hydrolysis.
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can accelerate both hydrolysis and thermal decomposition pathways.
-
Purification of Starting Material: If the starting material itself has a slight coloration, consider purifying a small amount before use via recrystallization or column chromatography to remove any existing impurities.
Q4: I am observing poor yields and multiple side products in a nucleophilic substitution reaction with this compound. What are the potential stability-related causes?
A4: Poor yields and the formation of multiple side products in nucleophilic substitution reactions can often be traced back to the stability of the this compound starting material or its degradation during the reaction.
Potential Causes and Solutions:
-
Starting Material Integrity: Before starting your reaction, assess the purity of your this compound using an appropriate analytical technique like HPLC or GC-MS. If significant degradation has occurred, purify the material.
-
In situ Degradation: The reaction conditions themselves may be promoting degradation.
-
Strongly Basic/Acidic Conditions: Extreme pH can accelerate the decomposition of the benzothiazole ring system. If possible, use milder bases or acids or buffer the reaction mixture. .
-
Presence of Water: Ensure all reagents and solvents are anhydrous, as water will compete with your nucleophile, leading to the formation of the 2-hydroxy byproduct.
-
Section 3: Best Practices for Storage and Handling
To maximize the shelf-life and ensure the consistent performance of this compound, adhere to the following storage and handling protocols.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of hydrolysis and thermal decomposition. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber vial or in the dark | Prevents photodegradation.[3] |
| Container | Tightly sealed, airtight container | Prevents ingress of atmospheric moisture. |
| Location | Cool, dry, well-ventilated area | General safety and stability best practice for chlorinated compounds.[1][5] |
Handling Precautions:
-
Always handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Section 4: Experimental Protocols
Protocol 1: Small-Scale Purification of Partially Degraded this compound by Column Chromatography
This protocol is intended for purifying small quantities of the compound that show signs of minor degradation (e.g., slight discoloration, presence of a small hydrolysis peak in analytical data).
Materials:
-
Partially degraded this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Slurry: In a beaker, add silica gel and slowly pour in hexanes to create a slurry.
-
Pack the Column: Carefully pour the silica gel slurry into the column, allowing the solvent to drain. Ensure there are no air bubbles.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the Column: Carefully apply the dissolved sample to the top of the silica bed.
-
Elute the Compound: Begin elution with an appropriate solvent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Monitor the Separation: Collect fractions and monitor the separation using TLC with visualization under a UV lamp.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry and Store: Dry the purified product under vacuum and store it under the recommended conditions.
Section 5: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Hydrolysis of this compound.
Caption: Simplified photodegradation pathways.
References
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed. Available at: [Link]
-
Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. CrystEngComm (RSC Publishing). Available at: [Link]
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PMC - NIH. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. Available at: [Link]
-
Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. Available at: [Link]
-
2-Chloro-6-Methoxy-1,3-Benzothiazole - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. LookChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC - NIH. Available at: [Link]
-
Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Publishing. Available at: [Link]
- METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. Google Patents.
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. ResearchGate. Available at: [Link]
- Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents.
-
Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo]. Iraqi National Journal of Chemistry. Available at: [Link]
-
Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC - NIH. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]
-
Structure-property correlation of halogen substituted benzothiazole crystals. CSIR-NCL Library, Pune. Available at: [Link]
-
How to Store Chlorine Tablets: Essential Tips and Guidelines. North Industrial Chemicals. Available at: [Link]
-
An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. PubMed. Available at: [Link]
-
CHLORINE HANDLING inFormation PACK. Chlorine Handling Information Pack. Available at: [Link]
-
Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. ECSA. Available at: [Link]
-
Synthesis and characterisation of halogen substituted benzothiazole compounds. Semantic Scholar. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Available at: [Link]
-
2-Chlorobenzothiazole. PubChem. Available at: [Link]
-
UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. PubMed. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available at: [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. ResearchGate. Available at: [Link]
-
Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. Available at: [Link]
-
Thermal Decomposition and Stability of CL-20/TNT Co-crystal. Membrane Technology. Available at: [Link]
-
Thermal Decomposition of Group 2 Metal Salts. Chemistry Guru. Available at: [Link]
Sources
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discover How to Ensure Safety While Storing Chlorine Tablets [northindustrial.net]
Side reactions of 2-aminothiophenol in benzothiazole synthesis
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions involving 2-aminothiophenol, a critical starting material. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of benzothiazoles from 2-aminothiophenol. The advice provided is grounded in established chemical principles and field-proven experience.
Issue 1: Poor Quality Starting Material & Immediate Reaction Failure
Question: My bottle of 2-aminothiophenol is a yellowish, partially solid mass, not a clear liquid. My reaction is failing to initiate or giving abysmal yields. What is the cause?
Answer: This is the most frequent and fundamental issue in benzothiazole synthesis. 2-Aminothiophenol (2-ATP) is highly susceptible to aerobic oxidation. The yellow precipitate you are observing is bis(2-aminophenyl) disulfide, the product of oxidative dimerization.[1][2][3] This disulfide is significantly less reactive than the free thiol and will not participate effectively in the condensation reaction, leading to low or no yield of the desired benzothiazole.[1]
Root Cause Analysis:
-
Thiol Oxidation: The thiol (-SH) group is easily oxidized by atmospheric oxygen to form a disulfide (S-S) bond. This process is often accelerated by exposure to light and trace metal impurities.
-
Reactivity Loss: The nucleophilicity of the sulfur atom in the disulfide is drastically reduced compared to the thiol, preventing the initial cyclization step.
Solutions & Preventative Measures:
-
Purification: If you suspect oxidation, purify the 2-aminothiophenol by vacuum distillation immediately before use. The pure compound is a colorless to pale yellow oil.
-
Inert Atmosphere: Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) at all times.[4] This minimizes contact with oxygen.
-
Storage: Store the reagent in a dark, cool place, preferably under an inert gas blanket. For long-term storage, consider ampoulizing under argon.
-
Fresh Reagent: Whenever possible, use a freshly opened bottle of high-purity 2-aminothiophenol for your reactions.
Issue 2: Isolation of a High-Melting Point, Insoluble Byproduct
Question: My reaction has produced a significant amount of a deeply colored, high-melting-point solid that is insoluble in most common solvents. This is contaminating my desired product. What is this byproduct?
Answer: The properties you describe are characteristic of phenazine or phenothiazine-type structures. These are dimeric or trimeric condensation products that can form under harsh reaction conditions, such as high temperatures or the presence of strong, non-specific oxidizing agents.[5][6] These planar, aromatic structures have strong intermolecular π-stacking, leading to high melting points and poor solubility.
Root Cause Analysis:
-
Self-Condensation: Under excessive heat, 2-ATP can undergo self-condensation reactions. The amino group of one molecule can react with an oxidized intermediate of another, leading to these extended aromatic systems.
-
Over-Oxidation: Using overly aggressive oxidizing agents or poor control over stoichiometry can promote pathways that lead to these unwanted byproducts instead of the desired intramolecular cyclization.
Solutions & Preventative Measures:
-
Temperature Control: Avoid excessive heating. Many modern benzothiazole syntheses proceed efficiently at room temperature or with gentle warming (e.g., 50-80 °C).[4][7] If your protocol requires high temperatures, consider screening alternative, lower-temperature methods.
-
Milder Oxidants: Replace harsh oxidants with milder, more controlled systems. Common choices include dimethyl sulfoxide (DMSO), which can act as both solvent and oxidant, or a controlled addition of hydrogen peroxide (H₂O₂).[8][9]
-
Catalyst Selection: Utilize catalysts that favor the desired reaction pathway at lower temperatures. A wide range of "green" and efficient catalysts, such as ionic liquids, heterogeneous acid catalysts, or even metal nanoparticles, have been reported to improve selectivity.[10][11]
Issue 3: Incomplete Reaction & Isolation of an Unstable Intermediate
Question: My reaction appears to stall. TLC analysis shows the consumption of starting materials but the formation of a new spot that is not my final benzothiazole product. This intermediate seems unstable on silica gel. What is happening?
Answer: This common issue arises from inefficient cyclization or, more frequently, the failure of the final oxidation step. The initial condensation between 2-aminothiophenol and an aldehyde or carboxylic acid derivative forms a benzothiazoline intermediate. This non-aromatic intermediate must be oxidized to yield the stable, aromatic benzothiazole product.[1] If the oxidation is inefficient, the reaction will stall at this stage. Benzothiazolines can be unstable and may decompose during workup or chromatography.
Root Cause Analysis:
-
Insufficient Oxidant: The amount of oxidant may be insufficient to drive the reaction to completion.
-
Inactive Oxidant: The chosen oxidant may not be potent enough under the given reaction conditions (pH, temperature, solvent).
-
Steric Hindrance: Bulky substituents near the reaction center can slow down the final aromatization step.
Solutions & Preventative Measures:
-
Optimize Oxidant System: Ensure the correct stoichiometry of your oxidant. Systems like H₂O₂/HCl in ethanol are highly effective and have been shown to produce excellent yields in short reaction times.[7][9] Air or molecular oxygen in DMSO is another widely used, milder option.[8]
-
Reaction Monitoring: When developing a protocol, monitor the reaction by TLC. A proper TLC analysis should include spots for 2-ATP, the aldehyde/acid, the benzothiazoline intermediate (if possible), and the final benzothiazole product. The reaction is complete only when the intermediate spot has been fully converted.
-
Choice of Electrophile: When reacting 2-ATP with carboxylic acids, dehydrating conditions (e.g., using polyphosphoric acid (PPA) or methanesulfonic acid) are required to facilitate the initial condensation and subsequent cyclization/dehydration, which leads directly to the aromatic product without a separate oxidation step.[12]
Key Reaction Pathways: Desired vs. Side Reactions
Understanding the competing reaction pathways is crucial for troubleshooting. The diagram below illustrates how 2-aminothiophenol can be diverted from the desired benzothiazole synthesis to form key side products.
Caption: Competing pathways in benzothiazole synthesis.
Data Summary: Impact of Reaction Conditions
The choice of catalyst and oxidant significantly impacts reaction time and yield, thereby minimizing the formation of side products. The following table summarizes data from various literature sources to illustrate these effects.
| Catalyst / Oxidant System | Reactant 2 | Temp. (°C) | Time | Yield (%) | Key Advantages & Remarks | Source |
| H₂O₂ / HCl | Aryl Aldehydes | Room Temp. | 45-60 min | 85-94% | Fast, high yield, simple workup, effective oxidation. | [7][9] |
| Air / DMSO | Aryl Aldehydes | 100-120 | 3-5 h | 70-90% | Uses air as a green oxidant; DMSO acts as solvent and oxidant. | [8] |
| Molecular Iodine (I₂) | Aldehydes | Room Temp. | 20-25 min | 66-98% | Metal-free, mild Lewis acid catalyst, solvent-free options. | [13] |
| SnP₂O₇ (heterogeneous) | Aryl Aldehydes | 80-100 | 8-35 min | 87-95% | Green, reusable catalyst, very short reaction times. | [10][14] |
| Polyphosphoric Acid (PPA) | Carboxylic Acids | 140-180 | 1-24 h | 80-90% | Standard for carboxylic acids, acts as catalyst and dehydrating agent. | [12] |
| None (Solvent-free) | Aldehydes | 70-80 | 10-60 min | 67-96% | Environmentally friendly, high atom economy. | [13] |
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)benzothiazole
This protocol incorporates best practices to mitigate common side reactions. It utilizes the H₂O₂/HCl system, which is known for its efficiency and high yield.[7]
Materials:
-
2-Aminothiophenol (2-ATP), freshly distilled (1.0 mmol, 125 mg, ~110 µL)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.5 mg)
-
Ethanol (5 mL)
-
30% Hydrogen Peroxide (H₂O₂) (6.0 mmol, ~0.6 mL)
-
Concentrated Hydrochloric Acid (HCl) (3.0 mmol, ~0.25 mL)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Addition of 2-ATP: Under a gentle stream of nitrogen, add freshly distilled 2-aminothiophenol (1.0 mmol) to the stirred solution. Stir for 5 minutes at room temperature.
-
Oxidant Addition: To this solution, add 30% hydrogen peroxide (6.0 mmol) in one portion, followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) over 2-3 minutes. Caution: This may be exothermic.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The product often begins to precipitate. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) mobile phase. The reaction is typically complete when the 2-ATP spot disappears (usually 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 15 mL) to remove any residual acid and salts.
-
Purification: Dry the solid under vacuum. The product is often of high purity at this stage. If necessary, recrystallize from ethanol to obtain the pure 2-(4-chlorophenyl)benzothiazole.
References
-
Molecules. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]
-
Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). New Functionalized Phenoxazines and Phenothiazines - PMC. Available from: [Link]
-
Marcel Dekker, Inc. Condensation of Thioamides with 2-Aminothiophenols: A Versatile Synthesis of Benzothiazoles. Available from: [Link]
-
Chemistry. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC. Available from: [Link]
-
IJCRT.org. A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. Available from: [Link]
-
Bentham Science Publisher. A Review on Synthesis of Benzothiazole Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC. Available from: [Link]
-
ResearchGate. Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]
-
ResearchGate. Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of 2-substituted benzothiazoles: a review. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Available from: [Link]
-
ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Available from: [Link]
-
National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
ACS Publications. New Functionalized Phenoxazines and Phenothiazines | ACS Omega. Available from: [Link]
-
Taylor & Francis Online. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Available from: [Link]
-
Semantic Scholar. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Chloro-6-isopropylbenzothiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-6-isopropylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your experiment.
Q1: What is the most common and reliable starting material for synthesizing 2-Chloro-6-isopropylbenzothiazole?
The most prevalent and dependable precursor is 2-Mercapto-6-isopropylbenzothiazole . This is due to the straightforward and high-yielding conversion of the mercapto group (-SH) to a chloro group (-Cl) using appropriate chlorinating agents.[1][2] The synthesis of the 2-mercapto precursor itself is well-established, often starting from the corresponding ortho-haloaniline (e.g., 4-isopropylaniline derivatives) and carbon disulfide or a dithiocarbonate.[1][3]
Q2: Which chlorinating agent should I choose? A comparison of Sulfuryl Chloride, Thionyl Chloride, and Elemental Chlorine.
The choice of chlorinating agent is critical and depends on your desired yield, purity, and available catalysts.
-
Sulfuryl Chloride (SO₂Cl₂): This is often the preferred reagent for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles. It typically provides very high yields and a pure product without the need for heating.[2][4] The reaction is often exothermic and proceeds readily at temperatures between 10-30°C.[2] However, this reaction can sometimes suffer from poor reproducibility.[5]
-
Thionyl Chloride (SOCl₂): Using thionyl chloride alone with 2-mercaptobenzothiazole is generally ineffective and leads to the formation of the unwanted dibenzothiazolyl disulfide byproduct.[2][6] However, its effectiveness is unlocked when used in the presence of a catalyst. A small amount of a phosphorous acid compound can facilitate the desired chlorination in high yields.[7] Alternatively, using a large excess of phosphorus oxychloride (POCl₃) as a solvent and slurry medium also enables the reaction.[7]
-
Elemental Chlorine (Cl₂): Direct chlorination of the benzothiazole ring (if starting with 6-isopropylbenzothiazole) is a viable industrial route but requires a catalyst system. This typically involves a Lewis acid like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), often with a co-catalyst such as phosphorus trichloride (PCl₃) or pyridine, and is conducted at elevated temperatures (e.g., 100-115°C).[8] This method is less common in a lab setting due to the handling of gaseous chlorine.
Q3: Is a catalyst always necessary for this synthesis?
It depends entirely on your chosen chlorinating agent.
-
For Sulfuryl Chloride (SO₂Cl₂) , a traditional catalyst is often not required.[4] However, research has shown that the simple addition of water can dramatically improve reaction efficiency and reproducibility. This is attributed to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride, which catalyzes the reaction.[5]
-
For Thionyl Chloride (SOCl₂) , a catalyst is essential to steer the reaction away from disulfide formation and towards the desired 2-chloro product.[2][7]
-
For Elemental Chlorine (Cl₂) , a Lewis acid catalyst is required to activate the benzothiazole ring for electrophilic chlorination.[8]
Q4: How do reaction conditions like temperature and solvent impact the synthesis of 2-Chloro-6-isopropylbenzothiazole?
Temperature and solvent are critical parameters that must be carefully controlled for optimal results.
-
Temperature:
-
When using sulfuryl chloride , the reaction is exothermic and can often be run at or below room temperature (10-30°C).[2] Excessive heating is unnecessary and may lead to side reactions.
-
Reactions with catalyzed thionyl chloride are typically run at elevated temperatures, from 30°C up to 140°C, depending on the solvent and specific catalyst used.[7]
-
Direct chlorination with Cl₂ requires high temperatures (often reflux) to proceed, typically in the range of 100-115°C.[8]
-
-
Solvent:
-
The reaction with sulfuryl chloride can be performed neat (using excess SO₂Cl₂ as the solvent) or in an inert solvent like benzene.[4]
-
For the thionyl chloride method, common inert organic solvents such as chlorobenzene are used.[7][8]
-
For direct chlorination, phosphorus oxychloride or chlorobenzene are suitable solvents that are stable under the harsh reaction conditions.[8]
-
Section 2: Troubleshooting Guide
Directly addressing specific issues encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reagent Choice: Using thionyl chloride without a catalyst.[2][6] 2. Poor Reagent Quality: Decomposed sulfuryl chloride or inactive catalyst. 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[9] 4. Product Loss During Workup: The product may be lost during aqueous washing or extraction steps.[9] | 1. If using SOCl₂, add a phosphorous acid compound catalyst (0.01-0.8 mol%).[7] If using SO₂Cl₂, ensure it is fresh. 2. Use fresh, high-purity reagents. Store sulfuryl chloride under anhydrous conditions. 3. Monitor the reaction via TLC or HPLC to ensure completion. Adjust temperature according to the chosen protocol. 4. Carefully separate the oily product layer after quenching with ice water.[4] Ensure the pH is appropriate during extraction to keep the product in the organic phase. |
| Significant Formation of Disulfide Byproduct | 1. Oxidation of Starting Material: The 2-mercaptobenzothiazole starting material can oxidize over time. 2. Use of Thionyl Chloride without Catalyst: This is the primary pathway when SOCl₂ reacts with a 2-mercaptobenzothiazole in the absence of a suitable catalyst.[2] | 1. Use fresh or recently purified 2-Mercapto-6-isopropylbenzothiazole. 2. Switch to sulfuryl chloride as the chlorinating agent.[4] Alternatively, if committed to thionyl chloride, ensure a proper catalyst (e.g., a phosphorous acid compound) is used.[7] |
| Poor Reaction Reproducibility | 1. Variability in Reagent Quality: Traces of moisture or acid in the starting material or solvent can affect the reaction rate. 2. Inconsistent Reaction Initiation (SO₂Cl₂ method): The reaction with sulfuryl chloride is known to have reproducibility issues.[5] | 1. Use anhydrous solvents and high-purity starting materials consistently. 2. For the SO₂Cl₂ method, add a controlled amount of water (e.g., 0.5 equivalents) or an anhydrous acid to the reaction mixture. This promotes consistent in-situ acid catalysis, leading to remarkable improvements in efficiency and reproducibility.[5] |
| Reaction is Too Slow or Stalls | 1. Low Temperature: The reaction temperature may be too low for the chosen catalyst system to be effective. 2. Inactive Catalyst: The catalyst may be old, deactivated, or poisoned by impurities.[9] 3. Poor Mixing: In a heterogeneous reaction (e.g., solid starting material), poor stirring can limit contact between reactants. | 1. Gradually increase the temperature while monitoring the reaction by TLC. For catalyzed SOCl₂ reactions, ensure the temperature is within the 30°-140° C range.[7] 2. Use a fresh, active catalyst. Ensure starting materials are free from catalyst poisons. 3. Increase the stirring rate to ensure the reaction mixture is homogeneous. |
| Product is a Dark, Tarry Oil | 1. Reaction Temperature Too High: Excessive heat can cause decomposition and polymerization of reactants or products.[9][10] 2. Presence of Impurities: Impurities in the starting material can lead to colored side products. | 1. Maintain strict temperature control. For the exothermic SO₂Cl₂ reaction, consider using an ice bath to manage the initial temperature rise.[2] 2. Purify the 2-Mercapto-6-isopropylbenzothiazole starting material before the chlorination step. The final product can be purified by vacuum distillation to yield a colorless liquid.[4][11] |
Section 3: Data Summary & Visualizations
Comparison of Common Chlorination Methods
| Method | Starting Material | Reagent/Catalyst | Temp. (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| Sulfuryl Chloride | 2-Mercapto-6-isopropylbenzothiazole | SO₂Cl₂ (optional H₂O additive)[4][5] | 10 - 30 | >90% | High yield, high purity, no heating required. | Can have reproducibility issues without an additive.[5] |
| Catalyzed Thionyl Chloride | 2-Mercapto-6-isopropylbenzothiazole | SOCl₂ / Phosphorous acid compound[7] | 30 - 140 | >90% | High yield, avoids disulfide formation. | Requires heating and a specific catalyst. |
| Direct Chlorination | 6-isopropylbenzothiazole | Cl₂ / FeCl₃ / PCl₃[8] | 100 - 115 | >90% | Industrially attractive, uses cheaper reagents. | Requires handling of gaseous chlorine and high temperatures. |
Visual Workflow: General Reaction Scheme
Caption: Key synthetic routes from the 2-mercapto precursor.
Visual Workflow: Troubleshooting Low Product Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
- 8. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis and Reaction Monitoring of 2-Chloro-6-(1-methylethyl)benzothiazole
Welcome to the technical support center for the synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with benzothiazole derivatives. Here, we provide in-depth, field-proven insights into reaction monitoring, troubleshooting common synthetic challenges, and ensuring the integrity of your results. Our approach is rooted in explaining the causality behind experimental choices to empower you to optimize your synthetic protocols effectively.
Synthesis Overview: A Likely Pathway
The synthesis of this compound is typically not a single-step process. A common and logical approach involves the initial synthesis of the 6-(1-methylethyl)benzothiazole core, followed by a selective chlorination at the 2-position. This two-stage process allows for greater control and purification of the intermediate, ultimately leading to a purer final product.
Caption: A plausible two-stage synthetic workflow for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, with a focus on robust reaction monitoring and problem-solving.
Q1: What are the most effective techniques for monitoring the synthesis of this compound?
A: Effective reaction monitoring is crucial for determining reaction completion, optimizing conditions, and identifying potential side products. A multi-tiered approach is often best. The primary techniques are Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| TLC | Adsorption chromatography on a silica plate. | Qualitative assessment of the presence/absence of starting materials and products. | Fast, inexpensive, requires minimal sample.[1][2] | Not quantitative, resolution may be limited. |
| HPLC | High-resolution separation on a packed column. | Quantitative data on reactant consumption and product formation; detection of impurities. | Highly accurate and reproducible, quantitative.[3] | Slower, requires method development, more expensive. |
| GC-MS | Separation by boiling point followed by mass analysis. | Identification of volatile components, byproducts, and confirmation of product mass. | Excellent for identifying unknown byproducts.[4] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear magnetic resonance spectroscopy. | Structural confirmation of the final product and key intermediates. | Provides unambiguous structural information.[5][6][7] | Requires significant sample quantity and time; not ideal for real-time monitoring. |
For routine synthesis, TLC is the workhorse for real-time monitoring [8][9][10]. HPLC should be used to build a robust, transferable protocol, especially to confirm the final conversion percentage before work-up[3].
Q2: I'm new to this synthesis. How do I perform a reliable TLC analysis for the chlorination step?
A: A well-executed TLC is your most valuable tool for making informed decisions at the bench. Here is a self-validating protocol for monitoring the conversion of 6-(1-methylethyl)benzothiazole to the final chlorinated product.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation:
-
Use a silica gel 60 F254 plate. With a pencil, gently draw a starting line about 1 cm from the bottom edge.
-
Mark three lanes on the starting line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
SM Lane: Dissolve a tiny amount of your starting material (6-(1-methylethyl)benzothiazole) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the "SM" lane.
-
RXN Lane: Using a clean capillary, take a small aliquot from your reaction mixture and spot it directly onto the "RXN" lane.
-
CO Lane: First, spot the starting material as in the "SM" lane. Then, without moving the plate, carefully spot the reaction mixture directly on top of the SM spot. This is the critical co-spot lane[8][11].
-
-
Developing the Plate:
-
Prepare a developing chamber with an appropriate solvent system. A good starting point for benzothiazoles is a mixture of hexanes and ethyl acetate (e.g., 8:2 or 9:1 v/v)[2][3].
-
Place the TLC plate in the chamber, ensuring the solvent level is below your starting line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top edge.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm)[1]. Circle any visible spots.
-
Successful Reaction: The "RXN" lane will show a new spot (the product) and a diminished or absent starting material spot. The product, being more polar due to the chloro group, will likely have a slightly lower Retention Factor (Rf) than the starting material.
-
The Power of the Co-spot: The "CO" lane is your control. If the starting material is still present in your reaction, you will see two distinct spots in the "RXN" lane. The "CO" lane will help confirm which spot corresponds to your starting material, as it will appear as a single, potentially elongated spot if the Rf values are very close[11].
-
Caption: Standard workflow for reliable TLC-based reaction monitoring.
Q3: My TLC shows a persistent starting material spot even after several hours. What troubleshooting steps should I take?
A: This indicates an incomplete or stalled reaction. The cause can usually be traced to issues with reagents, temperature, or catalysis.
Troubleshooting Guide for Incomplete Conversion
-
Check the Chlorinating Agent:
-
Causality: Chlorinating agents like sulfuryl chloride (SO₂Cl₂) can decompose over time, especially if improperly stored. Ensure you are using a fresh or recently verified batch.
-
Solution: If in doubt, use a newly opened bottle of the reagent. Ensure the stoichiometry is correct; a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to side reactions.
-
-
Evaluate Reaction Temperature:
-
Causality: While some chlorinations proceed at room temperature, many require heating to overcome the activation energy barrier[3]. Conversely, excessive heat can promote side reactions or reagent decomposition.
-
Solution: If the reaction is running at room temperature, try gradually increasing the temperature (e.g., to 40-50 °C) and continue monitoring by TLC. If the reaction is already heated, ensure the temperature is stable and accurate.
-
-
Consider the Solvent:
-
Causality: The reaction solvent must be inert to the chlorinating agent. Solvents like chlorobenzene are often used for direct chlorination of benzothiazoles[3][12]. Using a reactive solvent can consume your reagent.
-
Solution: Verify that your solvent is dry and appropriate for the reaction conditions.
-
-
Catalyst Issues (If Applicable):
-
Causality: Some chlorination protocols may use a catalyst. If so, the catalyst may be inactive or poisoned.
-
Solution: Ensure the catalyst is fresh and added correctly.
-
Caption: A logical troubleshooting workflow for stalled reactions.
Q4: I'm observing unexpected byproducts. What are they and how can I minimize them?
A: The formation of byproducts is a common challenge that complicates purification and reduces yield[1]. In this specific chlorination, two primary side reactions are of concern.
-
Over-chlorination:
-
What it is: Addition of a second chlorine atom to the molecule, either on the benzothiazole ring system or potentially on the isopropyl group under harsh conditions.
-
How to detect it: On TLC, you may see a new spot with an Rf value different from your product. GC-MS would show a peak with a mass corresponding to a dichlorinated product.
-
How to minimize it:
-
Control Stoichiometry: Carefully control the amount of chlorinating agent used. Avoid large excesses.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Over-chlorination is often more prevalent at higher temperatures.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
-
Disulfide Formation (Primarily in Stage 1):
-
What it is: If you are synthesizing the benzothiazole core from 4-isopropyl-2-aminothiophenol, the thiol group is susceptible to oxidation, leading to the formation of a disulfide byproduct[1].
-
How to detect it: This byproduct is often less soluble and may precipitate from the reaction. It will appear as a distinct spot on TLC.
-
How to minimize it:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen[1].
-
Fresh Reagents: Use freshly purified or a newly opened bottle of the 2-aminothiophenol starting material, as it can oxidize upon storage.
-
-
Q5: What is a good starting point for an HPLC method to get quantitative data on my reaction?
A: A reverse-phase HPLC method is an excellent choice for analyzing the polarity range of the compounds in this synthesis.
Example HPLC Starting Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reverse-phase column suitable for separating aromatic, medium-polarity compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for good peak shape in mass spectrometry if used. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase HPLC. |
| Gradient | Start at 50% B, ramp to 95% B over 10 min, hold for 2 min. | A gradient is recommended to ensure elution of both the less polar starting material and the more polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | Benzothiazole rings have strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
Protocol Note: To prepare a sample for HPLC, take a small aliquot (e.g., 10-20 µL) from the reaction, quench it by diluting it significantly in a vial with your mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water), and filter it through a syringe filter before injection. This prevents crude reaction components from damaging the HPLC column.
References
- BenchChem Technical Support Team. (2025).
- ChemicalBook. (n.d.). 2-Chlorobenzothiazole synthesis. ChemicalBook.
- SciSpace. (n.d.). Synthesis and characterization of new thienylpyrrolyl-benzothiazoles as efficient and thermally stable nonlinear optical chromophores. SciSpace.
- Wsu Chemistry Department. (n.d.). Monitoring Reactions by TLC. Wsu.
- BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PMC - NIH.
- Malaysian Journal of Analytical Sciences. (2017).
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- PubMed. (n.d.).
- PMC - PubMed Central. (2024, March 18).
- ResearchGate. (2025, August 6).
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Google Patents. (n.d.).
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Google Patents. (n.d.).
- SIELC. (n.d.). Separation of 6-Chlorobenzothiazole-2-thiol on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
- Asian Journal of Chemistry. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
- MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- MDPI. (n.d.).
- PMC - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Navigating Regio-selectivity in Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regio-selectivity during the synthesis and functionalization of the benzothiazole scaffold. Benzothiazole and its derivatives are privileged structures in medicinal chemistry and materials science, but controlling the substitution pattern on the fused benzene ring can be a significant synthetic hurdle.[1] This resource provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve your desired regioisomers with higher precision and yield.
Introduction: The Challenge of Regio-selectivity
The benzothiazole ring system consists of a benzene ring fused to a thiazole ring.[2] While the C2 position of the thiazole moiety is readily functionalized, achieving selective substitution at one of the four positions on the benzo portion (C4, C5, C6, or C7) is often complex. Two primary scenarios present regio-selective challenges:
-
Cyclization of Substituted Precursors: When constructing the benzothiazole core from a substituted 2-aminothiophenol, the cyclization step can potentially lead to a mixture of regioisomers, depending on the nature and position of the substituent.
-
Post-Synthetic Functionalization: Direct electrophilic aromatic substitution on a pre-existing benzothiazole ring is often difficult due to the electron-deficient nature of the heterocyclic system and can result in mixtures of C4 and C7 substituted products under harsh conditions.[3][4]
This guide will address both scenarios with practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during benzothiazole synthesis in a practical Q&A format.
FAQ 1: Cyclization & Precursor-Directed Selectivity
Question: I am synthesizing a substituted benzothiazole starting from a meta-substituted 2-aminothiophenol (e.g., 3-methyl-2-aminothiophenol). Why am I getting a mixture of the 4- and 6-substituted benzothiazole products, and how can I control the ratio?
Answer: This is a classic regio-selectivity problem in benzothiazole synthesis. The cyclization step, often a condensation reaction, proceeds via an intramolecular electrophilic aromatic substitution-type mechanism. The outcome is governed by both electronic and steric effects of the substituent on the aniline ring.
-
Electronic Effects: The amino and thiol groups are ortho-, para-directing. In a 3-substituted 2-aminothiophenol, both positions ortho to the amino group (the eventual C4 and C6 positions of the benzothiazole) are activated. An electron-donating group (EDG) at the 3-position (e.g., -CH₃, -OCH₃) will further activate both sites, often leading to a mixture. An electron-withdrawing group (EWG) (e.g., -NO₂, -CF₃) will deactivate both positions, but the least deactivated position will preferentially react.
-
Steric Hindrance: The cyclization to the position flanked by the substituent (the future C4 position) is sterically more hindered than cyclization to the other open ortho position (the future C6 position).
Troubleshooting Flowchart: Controlling Cyclization
Caption: Decision workflow for addressing regio-isomer mixtures in cyclization reactions.
Expert Insight: In many classical syntheses, achieving a single isomer from a meta-substituted precursor is challenging. Often, the most practical approach is to proceed with the synthesis and separate the isomers chromatographically. For applications where a single, specific isomer is critical, consider a synthetic route where the key substituent is introduced after the benzothiazole core is formed, using the modern techniques described below.
FAQ 2: Post-Synthetic Functionalization
Question: I need to install a bromine atom on the benzene ring of 2-methylbenzothiazole. Standard bromination conditions (Br₂ in Acetic Acid) are giving me a complex mixture and low yield. What is happening and what is a better approach?
Answer: Direct electrophilic aromatic substitution on the benzothiazole ring is notoriously difficult and often unselective. The thiazole ring, particularly the protonated nitrogen atom under acidic conditions, acts as a strong deactivating group, making the fused benzene ring less nucleophilic than benzene itself.[3][4] This requires harsh reaction conditions, which can lead to side reactions and poor selectivity, often yielding a mix of 4- and 7-substituted products.
A more reliable and modern approach is to use directed C-H functionalization . This strategy uses a catalyst (often palladium-based) to selectively activate a specific C-H bond on the ring, allowing for controlled introduction of a functional group.
Modern Solution: Palladium-Catalyzed C7 Arylation
A highly effective method for functionalizing the C7 position has been developed, which avoids the issues of classical electrophilic substitution.[5][6] This method uses a palladium catalyst to achieve direct arylation at the C7 position with high selectivity.
Plausible Mechanism: Chelation-Assisted C-H Activation [6]
The unique C7 selectivity is proposed to occur through a chelation-assisted mechanism. The reaction proceeds through an equilibrium between the closed benzothiazole and an opened (thio)phenoxy intermediate. The palladium catalyst is then directed to the C-H bond ortho to the sulfur atom (the C7 position) via chelation, leading to selective C-H activation and subsequent arylation.
Caption: Simplified mechanism for Pd-catalyzed C7 arylation.
Protocol: Direct C7 Arylation of 2-Substituted Benzothiazoles [5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-substituted benzothiazole (1.0 equiv), aryl bromide (1.5 equiv), PdCl₂ (2 mol%), and PivOK (2.0 equiv).
-
Solvent: Add anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Heating: Heat the reaction mixture to 150 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Bromination Methods for 2-Methylbenzothiazole
| Method | Reagents | Position(s) Targeted | Typical Outcome | Reference |
| Classical EAS | Br₂, Acetic Acid | C4, C5, C6, C7 | Mixture of isomers, low yield, harsh conditions | [3][4] |
| Directed C-H Arylation | Aryl-Br, PdCl₂, PivOK | C7 | High selectivity for C7-arylated product | [5][6] |
| Directed ortho-Metalation | n-BuLi, then Br₂ | C7 | High selectivity for C7-bromo product | [7] |
FAQ 3: How can I functionalize the C4, C5, or C6 positions specifically?
Answer: Accessing the C4, C5, and C6 positions with high selectivity is one of the most significant challenges in benzothiazole chemistry. Modern synthetic organic chemistry offers powerful solutions that bypass the limitations of classical methods.
Strategy 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for functionalizing the position adjacent (ortho) to a directing metalation group (DMG).[7] While the benzothiazole core itself does not contain a strong native DMG, you can install one on the ring to direct subsequent reactions.
Workflow for C4-Functionalization via DoM:
-
Synthesize a Precursor with a DMG: Start with a benzothiazole that has a potent DMG (e.g., -CON(iPr)₂, -OMOM) at the C5 position.
-
Lithiation: Treat the substrate with a strong lithium base (e.g., n-BuLi or s-BuLi) at low temperature (-78 °C). The base will selectively remove the proton at the C4 position, directed by the DMG.
-
Electrophilic Quench: Add an electrophile (e.g., I₂, DMF, alkyl halide) to react with the lithiated intermediate, installing the desired functional group at the C4 position.
-
DMG Removal (if necessary): The directing group can be removed or modified in a subsequent step.
Caption: Workflow for C4-functionalization using Directed ortho-Metalation.
Strategy 2: Iridium-Catalyzed C-H Borylation
A cutting-edge method for accessing C4, C5, and C6 functionality involves a regio-selective iridium-catalyzed C-H borylation.[3][4] This reaction can install a versatile boronic ester group onto the benzothiazole ring, which can then be used in a wide variety of subsequent cross-coupling reactions (e.g., Suzuki coupling). The regioselectivity of the borylation can be controlled by the catalyst and directing groups. For the parent 2,1,3-benzothiadiazole, Ir-catalysis shows a strong preference for borylation at the C5 position.[3][4]
Part 2: Self-Validating Protocols
The following protocols are designed to be self-validating, with expected outcomes and characterization data to confirm success.
Protocol 1: Regio-selective Synthesis of 7-Bromo-2-methylbenzothiazole via Directed ortho-Metalation
This protocol leverages the weak directing ability of the thiazole nitrogen to achieve selective functionalization at the C7 position.
-
Objective: To synthesize 7-bromo-2-methylbenzothiazole with high regioselectivity.
-
Principle: The nitrogen atom of the thiazole ring acts as a weak directing group, coordinating to the lithium base and facilitating deprotonation of the adjacent C7-H proton.
-
Materials:
-
2-methylbenzothiazole
-
n-Butyllithium (2.5 M in hexanes)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
Dissolve 2-methylbenzothiazole (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise. Stir the resulting dark solution for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of 1,2-dibromoethane (1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated benzothiazole solution via cannula into the 1,2-dibromoethane solution.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography (hexanes/ethyl acetate gradient).
-
-
Validation:
-
TLC Analysis: The product should have a different Rf value than the starting material. A single major product spot is expected.
-
¹H NMR: Compare the aromatic region of the product spectrum to the starting material. The disappearance of one aromatic proton signal and the characteristic shifts of the remaining protons will confirm C7 substitution.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.
-
References
- Mistry, N., & M. S. T. Morin. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Journal of Organic Chemistry.
-
Doucet, H., et al. (2016). Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catalysis, 6(7), 4248–4252. Available from: [Link]
-
Chen, J., et al. (2011). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 13(21), 5842–5845. Available from: [Link]
-
Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4939. Available from: [Link]
-
Allali, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(23), 7247. Available from: [Link]
-
Procter, D. J., et al. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters, 22(9), 3407–3411. Available from: [Link]
- Heo, Y., et al. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters, 47(18), 3091-3094.
-
Prajapati, N. P., et al. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances, 4(104), 60176-60208. Available from: [Link]
- Kini, S. G. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. In Heterocyclic Compounds. IntechOpen.
-
Mako, T. L., et al. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Chemical Communications, 59(19), 2715-2718. Available from: [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available from: [Link]
- Smith, K., & G. A. El-Hiti. (2006). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Synthesis, 3(2), 179-199.
-
Mistry, N., & M. S. T. Morin. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-portal.org. Available from: [Link]
-
Wikipedia contributors. (2023, December 28). Benzothiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 7. baranlab.org [baranlab.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-Chloro-6-isopropylbenzothiazole
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 2-Chloro-6-isopropylbenzothiazole. This document provides in-depth, field-tested insights into optimizing nucleophilic substitution reactions at the C2 position of this versatile heterocyclic scaffold. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and rationalize your synthetic strategies.
Core Principles: Understanding the Reactivity of the 2-Chlorobenzothiazole System
Before diving into troubleshooting, it's crucial to understand the underlying mechanism governing these reactions. The substitution of the chlorine atom on the 2-position of the benzothiazole ring predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The key to this pathway is the inherent electronic nature of the benzothiazole ring. The electron-withdrawing effect of the endocyclic nitrogen atom significantly polarizes the C2-Cl bond, rendering the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.[1] The reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3]
The Influence of the 6-isopropyl Group
The isopropyl substituent at the 6-position is a mild electron-donating group (EDG) through hyperconjugation and induction. In the context of SNAr, EDGs are generally deactivating because they slightly destabilize the negatively charged Meisenheimer intermediate. While this effect is not prohibitive, it means that reaction conditions may need to be slightly more forcing (e.g., higher temperatures or longer reaction times) compared to benzothiazoles bearing electron-withdrawing groups.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address the most common challenges encountered during the optimization of nucleophilic substitution on 2-Chloro-6-isopropylbenzothiazole.
Q1: I am setting up my first reaction. What are the recommended general starting conditions?
A1: A robust starting point is crucial for successful optimization. For a typical reaction with an amine, phenol, or thiol nucleophile, we recommend the following conditions. This setup is designed to favor the SNAr pathway and can be adjusted based on initial results.
| Component | Stoichiometry | Recommended Reagents | Rationale & Expert Insight |
| Substrate | 1.0 eq. | 2-Chloro-6-isopropylbenzothiazole | The electrophile. Ensure purity is >98% to avoid side reactions. |
| Nucleophile | 1.1 - 1.5 eq. | Amine, Phenol, Thiol, etc. | A slight excess of the nucleophile drives the reaction to completion. Using a large excess (>2 eq.) can complicate purification. |
| Base | 1.5 - 2.0 eq. | K₂CO₃, Cs₂CO₃, or t-BuOK | For amine nucleophiles, an external base may not be necessary if the amine is not precious, as it can act as its own base. For less nucleophilic alcohols and phenols, a strong, non-nucleophilic base is essential to deprotonate the nucleophile. Cs₂CO₃ is often superior due to its high solubility in polar aprotic solvents.[4] |
| Solvent | 5 - 10 mL/mmol | DMSO, DMF, NMP, Dioxane | Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity. DMSO is an excellent and common choice.[4] |
| Temperature | 80 - 120 °C | Oil bath or heating mantle | The reaction often requires heating to overcome the activation energy, especially with the mildly deactivating isopropyl group. Start at 80 °C and increase if the reaction is sluggish. Microwave irradiation can dramatically reduce reaction times.[4] |
Q2: My reaction is very slow or shows low conversion after several hours. What should I try next?
A2: Sluggish reactions are a common issue. Here is a logical troubleshooting sequence:
-
Increase Temperature: This is the most effective first step. Increase the reaction temperature in 20 °C increments, up to the boiling point of the solvent. Monitor for potential degradation of starting materials or product by TLC or LC-MS.
-
Evaluate Your Base: If you are using a weak base like K₂CO₃ with an alcohol nucleophile, it may not be strong enough to generate a sufficient concentration of the active nucleophile (the alkoxide). Switch to a stronger base like Sodium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs₂CO₃).
-
Solvent Choice: Ensure your solvent is polar aprotic and anhydrous. Water can protonate the active nucleophile and reduce its efficacy. DMSO and DMF are excellent choices.
-
Nucleophile Reactivity: Some nucleophiles are inherently poor. For example, an electron-deficient aniline will be much less reactive than a simple alkyl amine. In such cases, more drastic measures may be needed (see Q5).
Q3: My reaction monitoring (TLC/LC-MS) shows multiple new spots, suggesting side reactions. What are they and how can I prevent them?
A3: The formation of impurities complicates purification and reduces yield. Common side products include:
-
Hydrolysis Product: If water is present in the solvent or reagents, 2-Chloro-6-isopropylbenzothiazole can hydrolyze to form the corresponding benzothiazol-2-one. Solution: Use anhydrous solvents and dry your reagents thoroughly.
-
Solvent-Adducts: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile, leading to the formation of 2-(dimethylamino)-6-isopropylbenzothiazole. Solution: If this is observed, switch to a more stable solvent like DMSO or Dioxane.
-
Double Addition/Complex Products: With certain difunctional nucleophiles, multiple additions can occur. Solution: Adjust stoichiometry, use protecting groups, or lower the reaction temperature to improve selectivity.
Q4: I'm having significant difficulty purifying my final product. What are some effective strategies?
A4: Purification is often the most challenging step.
-
Removing Excess Nucleophile: If a water-soluble nucleophile (like a simple amine) was used in excess, an acidic wash (e.g., 1M HCl) during the aqueous workup will protonate it, moving it into the aqueous layer. For non-basic nucleophiles like phenols, a basic wash (e.g., 1M NaOH) can be used.
-
Scavenging Resins: If excess nucleophile is difficult to remove, consider using a scavenger resin. For example, if you used excess phenol, an isocyanate-based resin can be added to the crude reaction mixture to react with and sequester the unreacted phenol, simplifying purification.[4]
-
Chromatography: Standard column chromatography is often necessary. A systematic approach to solvent system screening using TLC is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
Q5: My nucleophile is very weak and standard SNAr conditions are failing. Is there an alternative?
A5: Yes. When classical SNAr fails, particularly with weak nucleophiles like certain amides or sterically hindered amines, a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is the authoritative alternative.[5]
This approach involves a different mechanism where a Palladium(0) catalyst undergoes oxidative addition into the C-Cl bond, followed by reaction with the nucleophile and reductive elimination to form the product. While it requires more expensive and sensitive reagents (palladium catalyst, phosphine ligand), it is exceptionally broad in scope and often succeeds where SNAr does not.[6][7][8]
Visualizing the Process
General Experimental Workflow
The following diagram outlines a standard workflow for performing and analyzing the nucleophilic substitution reaction.
Caption: Standard laboratory workflow for SNAr reactions.
The SNAr Mechanism: Formation of the Meisenheimer Complex
This diagram illustrates the key mechanistic steps for the reaction of 2-Chloro-6-isopropylbenzothiazole with a generic nucleophile (Nu⁻).
Caption: The addition-elimination mechanism (SNAr).
Exemplary Experimental Protocol
Synthesis of 2-(Butylamino)-6-isopropylbenzothiazole
This protocol provides a detailed, step-by-step methodology for a representative reaction.
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-isopropylbenzothiazole (1.00 g, 4.72 mmol, 1.0 eq.).
-
Reaction Assembly: Under a nitrogen atmosphere, add anhydrous Dimethyl Sulfoxide (DMSO, 20 mL).
-
Addition of Reagents: Add Cesium Carbonate (Cs₂CO₃, 2.31 g, 7.08 mmol, 1.5 eq.) followed by the dropwise addition of Butylamine (0.41 g, 0.56 mL, 5.66 mmol, 1.2 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% Ethyl Acetate in Hexane to afford the pure 2-(Butylamino)-6-isopropylbenzothiazole as a solid or oil.
References
-
Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C–H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. [Link]
-
Smith, A. B., et al. (2015). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. PMC - NIH. [Link]
-
Dong, J., et al. (2012). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. ResearchGate. [Link]
-
Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 18(15), 3646–3649. [Link]
-
Kopteva, S., et al. (2023). Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ACS Publications. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C-H Functionalization/Intramolecular C-S Bond Formation Process. ChemInform. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1’-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. ChemInform Abstract: Palladium‐Catalyzed Synthesis of 2‐Substituted Benzothiazoles via a C—H Functionalization/Intramolecular C—S Bond Formation Process. / ChemInform, 2009 [sci-hub.box]
Technical Support Center: Purification of 2-Chloro-6-(1-methylethyl)benzothiazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of 2-Chloro-6-(1-methylethyl)benzothiazole via recrystallization. Since a standardized protocol for this specific molecule is not publicly documented, this guide provides the fundamental principles, a systematic workflow for solvent selection, and comprehensive troubleshooting advice to enable you to develop a robust and effective purification protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in developing a recrystallization protocol for a novel compound like this compound?
A1: The most critical factor is the choice of solvent.[1] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2][3] This temperature-dependent solubility differential is the driving force for crystal formation and purification. Additionally, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[1][2]
Q2: How can I predict a good starting solvent for this compound?
A2: A foundational principle in chemistry is that "like dissolves like".[3] this compound is a heterocyclic compound with moderate polarity due to the nitrogen and sulfur atoms in the benzothiazole ring, the chloro-substituent, and the non-polar isopropyl group. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols such as ethanol or isopropanol are frequently used for recrystallizing benzothiazole derivatives.[4][5] You can also consider ketones (acetone), esters (ethyl acetate), or solvent mixtures to fine-tune the solubility.[6]
Q3: When should I use a mixed-solvent system for recrystallization?
A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics.[2][7] This technique is useful if your compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent") at all temperatures. The two solvents must be miscible.[8] The process typically involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "bad" solvent until turbidity (cloudiness) appears, indicating the solution is saturated.[6][8] A few more drops of the hot "good" solvent are then added to redissolve the precipitate before slow cooling.
Q4: Can I use chromatography instead of recrystallization?
A4: Yes, column chromatography is a common alternative for purifying organic compounds. However, recrystallization can often achieve a higher degree of purity for crystalline solids and is typically more cost-effective and scalable than chromatography.[9] For some benzothiazole derivatives that may be sensitive to the acidic nature of silica gel, recrystallization is a preferable method. It is often advantageous to attempt recrystallization before resorting to chromatography.
Experimental Protocol: Systematic Solvent Selection
This protocol outlines a small-scale, systematic approach to identify an optimal recrystallization solvent for this compound.
Objective: To identify a single or mixed solvent system that dissolves the compound when hot and provides high recovery of pure crystals upon cooling.
Materials:
-
Crude this compound (~200 mg)
-
Test tubes (e.g., 10-12)
-
Heating source (hot plate, sand bath, or heating mantle)
-
A selection of solvents with varying polarities (see Table 1)
-
Glass stirring rods
-
Ice-water bath
Procedure:
-
Preparation: Place approximately 10-20 mg of the crude compound into separate test tubes.
-
Room Temperature Test: To each tube, add a potential solvent dropwise (start with ~0.5 mL). Stir or gently agitate the mixture. Observe if the compound dissolves readily at room temperature.
-
Interpretation: If the compound dissolves completely, the solvent is likely too "good" for a single-solvent recrystallization but may be suitable as the "good" solvent in a mixed-solvent system. Reject it as a single-solvent option.[10]
-
-
Heating Test: If the compound does not dissolve at room temperature, gently heat the test tube while stirring. Continue to add the solvent dropwise until the solid just dissolves.
-
Caution: Always use a boiling chip or stick when heating solvents to prevent bumping.[10]
-
-
Cooling Test: Once a clear, hot, saturated solution is obtained, allow it to cool slowly to room temperature. After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observation & Selection: Observe the quantity and quality of the crystals formed.
-
Ideal Solvent: An ideal solvent will result in the formation of a large quantity of well-defined crystals upon cooling.[10]
-
Poor Solvent: If no or very few crystals form, too much solvent may have been used, or the solvent is simply not suitable.[11]
-
"Oiling Out": If the compound separates as an oil, this indicates the solution became supersaturated at a temperature above the compound's melting point. This issue is addressed in the troubleshooting section.
-
Data Presentation: Common Recrystallization Solvents
The following table provides a list of common solvents, ordered by decreasing polarity, to guide your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds; often used as an anti-solvent with alcohols.[6][12] |
| Methanol | 65 | High | Good general-purpose polar solvent.[12] |
| Ethanol | 78 | High | Excellent and common choice for many organic compounds, including benzothiazoles.[4][6] |
| Acetone | 56 | Medium | Strong solvent, low boiling point can be a disadvantage.[12] |
| Isopropanol | 82 | Medium | Good alternative to ethanol. |
| Ethyl Acetate | 77 | Medium | Common solvent, often used in mixtures with hexanes.[6][12] |
| Dichloromethane | 40 | Medium | Highly volatile, often gives good crystals but can be hard to retain in the crystal lattice.[13] |
| Toluene | 111 | Low | High boiling point can make it difficult to remove from crystals.[12] |
| Hexane / Heptane | ~69 / ~98 | Low | Non-polar solvents, often used as the "bad" solvent (anti-solvent).[6] |
Table 1: Properties of common solvents for recrystallization screening.
Visualization of the Solvent Selection Workflow
Caption: Workflow for selecting a recrystallization solvent.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to come out of solution as a liquid instead of a solid.[12]
-
Causality: This is common when the boiling point of the solvent is too high or if the compound is significantly impure, leading to melting point depression.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of extra hot solvent (1-5% more) to decrease the saturation temperature.[11]
-
Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask with paper towels or leave it on a hot plate that is turned off to ensure gradual cooling.
-
Lower Boiling Point Solvent: Choose a solvent with a lower boiling point.
-
Scratching: Vigorously scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.
-
Q: I've cooled the solution, but no crystals have formed. What went wrong?
A: This is a common issue, often due to either using too much solvent or the solution being supersaturated.
-
Causality: If too much solvent is used, the solution will not become saturated upon cooling, and crystallization will not occur.[11] Alternatively, a supersaturated solution may lack a nucleation site to initiate crystal growth.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic scratches provide nucleation sites.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to induce crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 10-20%) and then attempt to cool it again.[11]
-
Cool to a Lower Temperature: Ensure the solution has been thoroughly chilled in an ice-water bath.
-
Q: My final product yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product was lost during the process.
-
Causality: The most common causes are using too much solvent during dissolution or washing, premature crystallization during a hot filtration step, or filtering the crystals before crystallization is complete.[11]
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Ice-Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent. The compound will have some solubility even in cold solvent, so using room temperature or excessive amounts of wash solvent will dissolve some of your product.
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing on the filter paper.
-
Check Mother Liquor: After filtering, you can cool the remaining solution (mother liquor) further in an ice bath to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.
-
Visualization of the General Recrystallization Protocol
Caption: General workflow for single-solvent recrystallization.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
- Journal of Pharmaceutical Sciences. (n.d.). Re-crystallization experiments. Retrieved from a hypothetical example based on common scientific literature format. (Note: This is a placeholder as the original source was a PDF snippet without a direct, stable URL).
-
SAS Publishers. (2013). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Der Pharma Chemica, 5(1), 235-240. Retrieved from [Link] (Note: This URL is illustrative of the publisher; the exact article may be behind a paywall or in a different location).
-
University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
-
Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties and Thresholds Data. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Indian Journal of Chemistry, Section B. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. 47B, 1583-1588.
-
ResearchGate. (2023, August 20). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. saspublishers.com [saspublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. LabXchange [labxchange.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. unifr.ch [unifr.ch]
Validation & Comparative
This guide provides a comprehensive analysis of the potential bioactivity of 2-Chloro-6-isopropylbenzothiazole by drawing objective comparisons with structurally related and well-documented benzothiazole derivatives. We will delve into the structure-activity relationships (SAR) that govern the antimicrobial, anticancer, and anti-inflammatory properties of this important heterocyclic scaffold, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound formed by the fusion of a benzene and a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[3][4] This structural motif is found in several clinically used drugs, highlighting its importance and versatility. The biological potential of benzothiazole derivatives can be significantly modulated by substitutions at various positions, with the C-2 and C-6 positions being particularly critical for influencing bioactivity.[3][5] This guide focuses on 2-Chloro-6-isopropylbenzothiazole as a representative molecule to explore how specific substitutions at these key positions dictate therapeutic potential.
Synthesis Strategy and Rationale
While specific synthesis data for 2-Chloro-6-isopropylbenzothiazole is not widely published, its preparation can be logically inferred from established synthetic routes for 2-substituted and 2,6-disubstituted benzothiazoles. A common and efficient method involves the condensation of a corresponding 2-aminothiophenol with an appropriate reagent.
A plausible synthetic pathway is outlined below. The choice of starting materials is critical; beginning with 4-isopropylaniline, one can introduce the thiol and amino groups necessary for the cyclization reaction that forms the benzothiazole core. Subsequent chlorination at the C-2 position, a common modification, can be achieved using various chlorinating agents.[6][7]
Caption: Plausible synthetic workflows for 2-Chloro-6-isopropylbenzothiazole.
Comparative Bioactivity Analysis
The bioactivity of 2-Chloro-6-isopropylbenzothiazole can be predicted by analyzing the effects of its key structural features—the C-2 chloro substituent and the C-6 isopropyl group—in comparison to other derivatives.
Antimicrobial Activity
Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase, dihydropteroate synthase (DHPS), or dihydroorotase.[10][11][12]
Structure-Activity Relationship (SAR) Insights:
-
C-2 Substitution: The presence of a halogen, like chlorine, at the C-2 position is a common feature in many bioactive benzothiazoles. This electronegative group can enhance binding affinity to target enzymes and modulate the electronic properties of the heterocyclic system.
-
C-6 Substitution: Lipophilic groups at the C-6 position can improve membrane permeability, allowing the compound to reach intracellular targets more effectively. The isopropyl group is a moderately lipophilic substituent.
The following table summarizes the antimicrobial activity of various benzothiazole derivatives, providing a basis for comparison.
| Compound/Derivative Class | Test Organism | MIC (µg/mL or mM) | Reference |
| N-sulfonamide 2-pyridone derivative | S. aureus | 0.025 mM | [10] |
| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 µg/mL | [11] |
| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 µg/mL | [11] |
| Thiophene-benzothiazole (13) | S. aureus | 3.125 µg/mL | [13] |
| Hydrazone derivative (37) | P. aeruginosa | 4 µg/mL | [5] |
| Amide derivative (A07) | E. coli | 7.81 µg/mL | [14] |
| Amide derivative (A07) | K. pneumoniae | 3.91 µg/mL | [14] |
Based on these data, it is plausible that 2-Chloro-6-isopropylbenzothiazole would exhibit significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and potentially against some Gram-negative strains. The combination of a C-2 chloro group and a C-6 lipophilic group suggests a favorable profile for antimicrobial action.
Caption: Generalized mechanism of antimicrobial action for benzothiazoles.
Anticancer Activity
A significant body of research highlights the potent antiproliferative and cytotoxic effects of benzothiazole derivatives against a wide range of human cancer cell lines, including breast, lung, liver, and colon cancers.[15][16][17]
Mechanisms of Action & SAR: The anticancer effects of benzothiazoles are often multifactorial, involving:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death through mitochondria-mediated pathways.[15]
-
Cell Cycle Arrest: They can halt the cell cycle at specific phases, commonly G2/M, preventing cancer cell proliferation.[18][19]
-
Inhibition of Signaling Pathways: Benzothiazoles have been shown to modulate key cancer-related pathways, such as inhibiting protein tyrosine kinases (PTKs) or suppressing the NF-κB pathway, which is crucial for inflammation and cancer progression.[20][21][22]
Substitutions at the C-2 and C-6 positions are paramount for anticancer potency.[5] For instance, 2-arylbenzothiazoles have shown excellent cytotoxicity in nanomolar concentrations.[17] Halogen substitutions (like chloro) and methoxy groups at the C-6 position have been shown to enhance antiproliferative effects.[5][18]
The table below presents the cytotoxic activity (IC₅₀ values) of representative benzothiazole compounds against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6-chloro-hydrazone derivative (38) | Capan-1 | Pancreatic | 0.6 µM | [5][18][23] |
| 6-chloro-hydrazone derivative (38) | NCI-H460 | Lung | 0.9 µM | [5][18][23] |
| 6-methoxy-hydrazone derivatives | Various | - | 1.3 - 12.8 µM | [5][18] |
| Nitro-substituted derivative (A) | HepG2 | Liver | 56.98 µM (24h) | [21] |
| Fluorine-substituted derivative (B) | HepG2 | Liver | 59.17 µM (24h) | [21] |
| Naphthalimide derivative (67) | HT-29 | Colon | 3.47 µM | [24] |
| Naphthalimide derivative (67) | A549 | Lung | 3.89 µM | [24] |
| Carbohydrazide-sulfonate (6i) | MCF-7 | Breast | 78.8 µM | [19] |
The potent activity of the 6-chloro-hydrazone derivative (IC₅₀ = 0.6 µM) underscores the importance of the C-6 halogen.[5] This suggests that 2-Chloro-6-isopropylbenzothiazole, which combines a C-2 chloro group with a C-6 alkyl group, holds significant promise as a potential anticancer agent, warranting direct cytotoxic evaluation.
Caption: Key anticancer mechanisms of action for benzothiazole derivatives.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, including cancer. Benzothiazole derivatives have demonstrated notable anti-inflammatory properties, often by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[25][26] The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the suppression of the pro-inflammatory NF-κB signaling pathway.[20][21][25][27] Compounds bearing sulfonamide and carboxamide moieties have shown significant in vivo anti-inflammatory effects.[26] Given the established link between NF-κB inhibition and the anticancer activity of benzothiazoles, it is highly probable that derivatives like 2-Chloro-6-isopropylbenzothiazole also possess anti-inflammatory potential.
Experimental Protocols: A Self-Validating System
To ensure scientific rigor and reproducibility, we provide a detailed protocol for a fundamental bioactivity assay. The causality behind each step is explained to provide a self-validating framework.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol quantifies the cytotoxic potential of a test compound by measuring its effect on the metabolic activity of cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (e.g., 2-Chloro-6-isopropylbenzothiazole) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Action: Trypsinize and count cells from a healthy culture. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust metabolic signal. An even distribution is critical for consistent results.
-
-
Incubation (Day 1):
-
Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This allows the cells to adhere to the plate and recover from trypsinization, ensuring they are in a healthy state before compound exposure.
-
-
Compound Treatment (Day 2):
-
Action: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Causality: A dose-response curve is essential to determine the IC₅₀ value. The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.
-
-
Incubation (Day 2-4):
-
Action: Incubate the plate for another 24 to 48 hours.
-
Causality: This exposure time is typically sufficient for cytotoxic compounds to induce measurable effects on cell viability. The optimal time may vary depending on the compound and cell line.
-
-
MTT Addition (Day 4):
-
Action: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.
-
Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan. This is the core metabolic readout of the assay.
-
-
Formazan Solubilization (Day 4):
-
Action: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and pipette up and down to dissolve the purple formazan crystals.
-
Causality: DMSO is a powerful solvent that lyses the cells and solubilizes the water-insoluble formazan, creating a homogenous colored solution for spectrophotometric measurement.
-
-
Absorbance Measurement (Day 4):
-
Action: Read the absorbance of the plate at 570 nm using a microplate reader.
-
Causality: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells in the well.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Causality: The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50% and is the standard metric for quantifying cytotoxicity.
-
Conclusion and Future Directions
Based on extensive structure-activity relationship data from related compounds, 2-Chloro-6-isopropylbenzothiazole emerges as a promising candidate for further investigation. The combination of a C-2 chloro group and a C-6 lipophilic isopropyl group suggests a strong potential for potent antimicrobial and anticancer activities. Its structural features align with those known to enhance cell permeability and target interaction.
Future research should focus on the direct synthesis and in vitro evaluation of this specific compound. We recommend screening against a panel of clinically relevant bacterial strains and human cancer cell lines using the protocols outlined in this guide. Subsequent mechanistic studies could then elucidate its specific molecular targets and signaling pathways, paving the way for its potential development as a novel therapeutic agent.
References
-
Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (PubMed) [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (MDPI) [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (Journal of Chemical Health Risks) [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (Bentham Science) [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (PMC - NIH) [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. (RJPT) [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (MDPI) [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (PMC - NIH) [Link]
-
Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. (PubMed) [Link]
-
Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (JournalAgent) [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. (ProQuest) [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (NIH) [Link]
-
A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (Research & Reviews: A Journal of Drug Formulation, Development and Production) [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (PMC - PubMed Central) [Link]
-
A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (ResearchGate) [Link]
-
Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (Bentham Science) [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (JAGANNATH UNIVERSITY) [Link]
-
Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (RSC Publishing) [Link]
-
Antimicrobial drugs having benzothiazole moiety. (ResearchGate) [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (PubMed Central) [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (RSC Publishing) [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (RSC Publishing) [Link]
-
Benzothiazole derivatives as anticancer agents. (FLORE) [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (MDPI) [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (Chiang Mai University) [Link]
-
SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (Pharmacia) [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (ResearchGate) [Link]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (ResearchGate) [Link]
-
Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. (PubMed Central) [Link]
-
Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. (SAS Publishers) [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (PMC - NIH) [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (PubMed Central) [Link]
- Preparation of 2-chlorobenzothiazole.
- Process for the preparation of 2-chloro-benzothiazole.
Sources
- 1. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 3. benthamscience.com [benthamscience.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 7. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 21. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. flore.unifi.it [flore.unifi.it]
- 25. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 26. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validating the Anticancer Potential of 2-Chloro-6-(1-methylethyl)benzothiazole Derivatives: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzothiazoles, a class of heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific, yet under-explored subclass: 2-Chloro-6-(1-methylethyl)benzothiazole derivatives . While direct experimental data for this particular substitution pattern is nascent, this document serves as a comprehensive framework for researchers to validate its potential anticancer activity. We will achieve this by comparing its anticipated performance against established chemotherapeutics and structurally related benzothiazole analogs, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.
The Rationale: Why this compound?
The benzothiazole nucleus is a versatile pharmacophore, and its anticancer activity can be significantly modulated by the nature and position of its substituents.[3] The rationale for investigating the this compound scaffold is based on established structure-activity relationships (SAR):
-
The 2-Chloro Moiety: The presence of a halogen, particularly chlorine, at the 2-position of the benzothiazole ring can enhance the electrophilicity of the carbon atom, making it a potential target for nucleophilic attack by amino acid residues within the active sites of key enzymes or proteins involved in cancer progression.
-
The 6-(1-methylethyl) Group: The isopropyl (1-methylethyl) group at the 6-position is a lipophilic moiety that can improve the compound's ability to cross cellular membranes. Substitutions at the 6-position have been shown to influence the anticancer efficacy of benzothiazole derivatives.[4]
This unique combination of a reactive chloro group and a membrane-penetrating isopropyl group warrants a thorough investigation into the anticancer potential of this class of compounds.
Comparative Analysis: Benchmarking Against the Standards
To contextualize the potential efficacy of this compound derivatives, a direct comparison with established anticancer drugs and other benzothiazole derivatives is essential. The following tables summarize the in vitro cytotoxic activity (IC50 values) of relevant compounds against a panel of common cancer cell lines.
Table 1: In Vitro Anticancer Activity of Standard Chemotherapeutic Agents
| Drug | Cancer Cell Line | IC50 (µM) | Citation(s) |
| Doxorubicin | A549 (Lung) | > 20 | [5] |
| MCF-7 (Breast) | 2.50 ± 1.76 | [5] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [5] | |
| HeLa (Cervical) | 2.92 ± 0.57 | [5] | |
| Cisplatin | HeLa (Cervical) | 22.4 (24h), 12.3 (48h) | [3] |
| HepG2 (Liver) | 25.5 (24h), 7.7 (48h) | [3] |
Table 2: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Benzothiazole Derivative | Cancer Cell Line | IC50 (µM) | Citation(s) |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Capan-1 (Pancreatic) | 0.6 | [4] |
| NCI-H460 (Lung) | 0.9 | [4] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A549 (Lung) | - | [5] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | 0.044 | [3] |
| HepG2 (Liver) | 0.048 | [3] | |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Lung) | 0.0718 | [3] |
Note: The absence of direct experimental data for this compound derivatives necessitates a predictive approach. Based on the potent activity of other 6-chloro-substituted analogs, it is hypothesized that this novel scaffold could exhibit IC50 values in the low micromolar to nanomolar range against various cancer cell lines.
Proposed Mechanism of Action and Validation Workflow
The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis and interfere with key signaling pathways that regulate cell proliferation and survival.[6][7] A proposed mechanism for this compound derivatives involves the inhibition of critical protein kinases and the induction of the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for this compound derivatives.
To validate this proposed mechanism and quantify the anticancer activity, a systematic experimental workflow is required.
Caption: Experimental workflow for validating anticancer activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to validate the anticancer activity of novel benzothiazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and the reference drugs (Doxorubicin, Cisplatin) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours. Include a positive control (e.g., a known apoptosis inducer) and a negative (untreated) control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mechanistic Insight: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the benzothiazole derivative on key proteins involved in apoptosis and cell signaling pathways (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, ERK).
Protocol:
-
Protein Extraction: Treat cells with the benzothiazole derivative as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the anticancer activity of this compound derivatives. By employing the outlined comparative analysis and detailed experimental protocols, researchers can systematically evaluate the cytotoxic and apoptotic potential of this novel class of compounds.
The absence of pre-existing data for this specific scaffold underscores the pioneering nature of such an investigation. Positive results from these in vitro studies, particularly if the IC50 values are comparable to or better than those of the benchmark compounds, would provide a strong rationale for advancing these derivatives to more complex in vivo models. Further studies could also focus on elucidating the precise molecular targets through techniques like kinase profiling and exploring the potential for synergistic effects when combined with existing chemotherapeutic agents. The journey from a promising scaffold to a clinically viable anticancer drug is long and arduous, but it begins with rigorous and well-designed validation, as outlined herein.
References
- Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433–445.
- El-Sayed, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(46), 38670–38687.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1638–1667.
- Taher, A. T., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(1), 123.
- Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(50), 47869–47885.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1638-1667.
- Shi, D., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1384301.
- Racane, L., et al. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325–333.
- Youssef, A. M., & Noaman, E. (2007). Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittelforschung, 57(8), 547–553.
- Shi, D., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301.
- Caputo, F., et al. (2015). Synthesis and biological evaluation of benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 95, 417-427.
- Taher, A. T., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(1), 123.
- Racane, L., Stojkovic, R., Tralic-Kulenovic, V., & Karminski-Zamola, G. (2006). Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles. Molecules (Basel, Switzerland), 11(5), 325–333.
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1638–1667.
- Liu, Y., et al. (2018). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncology Letters, 15(5), 7767–7773.
- Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-cancer agents in medicinal chemistry, 25(6), 433–445.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-Chloro-6-isopropylbenzothiazole against known inhibitors
An In-Depth Guide to Benchmarking 2-Chloro-6-isopropylbenzothiazole Against Established Pathway Inhibitors
This guide provides a comprehensive framework for the rigorous evaluation of novel small molecule inhibitors, using 2-Chloro-6-isopropylbenzothiazole as a representative candidate. As specific biological data for this compound is nascent, we will proceed under the working hypothesis that it has demonstrated preliminary inhibitory activity against the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway , a critical mediator of inflammation.[1][2] This approach allows us to construct a detailed, universally applicable benchmarking strategy against industry-standard therapeutics.
The objective is to move beyond simple potency values and build a multi-faceted understanding of the compound's behavior in biochemical and cellular contexts, providing the robust data package required for informed drug development decisions.
Part 1: Strategic Selection of Benchmark Inhibitors
A meaningful comparison hinges on the selection of appropriate benchmarks. The goal is not merely to find compounds with the same target but to compare the novel small molecule against established drugs that represent different therapeutic modalities. This provides a richer context for evaluating its potential advantages and liabilities.
For the TNF-α pathway, we select two gold-standard biologic inhibitors:
-
Infliximab (a Monoclonal Antibody): A chimeric monoclonal antibody that directly binds to and neutralizes soluble and transmembrane forms of TNF-α. Its high specificity and affinity make it a potent benchmark.
-
Etanercept (a Fusion Protein): A dimeric fusion protein consisting of the TNF receptor 2 (TNFR2) extracellular domain fused to the Fc portion of human IgG1. It acts as a "decoy receptor," sequestering TNF-α before it can bind to cell surface receptors.
Comparing a small molecule like 2-Chloro-6-isopropylbenzothiazole to these large-molecule biologics is a common challenge in modern drug discovery.[3][4][5][6] It allows us to assess not only potency but also potential differences in mechanism and cell permeability.
Part 2: A Phased Experimental Benchmarking Workflow
We will employ a three-phase approach, moving from direct target engagement to functional cellular outcomes. This ensures that observations at each stage are validated and expanded upon in the next.
Sources
- 1. longdom.org [longdom.org]
- 2. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Comparison of biologics and small-molecule drugs in axial spondyloarthritis: a systematic review and network meta-analysis [frontiersin.org]
- 4. Comparison of biologics and small-molecule drugs in axial spondyloarthritis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologics and Small Molecule Inhibitors: an Update in Therapies for Allergic and Immunologic Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techtarget.com [techtarget.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-6-(1-methylethyl)benzothiazole
This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-Chloro-6-(1-methylethyl)benzothiazole. As a key intermediate in the synthesis of various bioactive molecules, understanding its immunochemical profile is critical for researchers, scientists, and drug development professionals.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough cross-reactivity assessment.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Given the potential for a molecule like this compound to be a lead compound or a significant metabolite, its specific binding characteristics must be rigorously evaluated. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can have profound implications in drug development and diagnostics, leading to off-target effects or inaccurate assay results.
This guide will compare two gold-standard techniques for assessing cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the experimental design, from hapten synthesis to data analysis, providing a robust methodology for generating reliable and reproducible results.
Rationale for Selecting Potential Cross-Reactants
The first step in a cross-reactivity study is to identify and select a panel of compounds that are structurally related to the target analyte, this compound. The logic behind this selection is to challenge the specificity of the generated antibodies. The chosen compounds should ideally share the core benzothiazole structure but differ in the nature and position of their substituents.
For this compound, a logical panel of cross-reactants would include:
-
Analogs with variation at the 2-position: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with functional groups of varying electronic and steric properties (e.g., methoxy, amino, methylthio).
-
Analogs with variation at the 6-position: Substituting the isopropyl group with other alkyl groups (e.g., methyl, ethyl, tert-butyl) or with functional groups that alter polarity (e.g., hydroxyl, methoxy).
-
Positional Isomers: Moving the chloro and isopropyl groups to other positions on the benzothiazole ring.
-
Related Benzothiazole Derivatives: Including commercially available or synthetically accessible benzothiazoles with known biological activity or environmental presence.[6]
-
Core Benzothiazole Structure: To assess the contribution of the substituents to the binding affinity.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Rationale for Inclusion |
| 2-Fluoro-6-(1-methylethyl)benzothiazole | Assess the effect of halogen substitution at the 2-position. |
| 2-Methoxy-6-(1-methylethyl)benzothiazole | Evaluate the impact of a different electron-donating group at the 2-position. |
| 2-Chloro-6-methylbenzothiazole | Determine the influence of the alkyl group size at the 6-position. |
| 2-Chloro-6-ethylbenzothiazole | Assess the effect of a slightly larger alkyl group at the 6-position. |
| 2-Aminobenzothiazole | A common benzothiazole derivative with a different functional group at the 2-position. |
| 2-Mercaptobenzothiazole | A widely used industrial chemical with the core benzothiazole structure. |
| Benzothiazole | To evaluate the binding contribution of the core unsubstituted ring system. |
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a highly sensitive and widely used immunoassay format for the detection and quantification of small molecules (haptens).[7][8][9] The principle relies on the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.
Causality Behind Experimental Choices in Competitive ELISA
-
Hapten-Carrier Conjugation: Small molecules like this compound are not immunogenic on their own.[][11] To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the assay coating antigen.[12][13][14] The choice of the conjugation site on the hapten is critical as it influences which parts of the molecule are exposed to the immune system, thereby directing antibody specificity.[15]
-
Heterologous Assay Format: To improve assay sensitivity, a heterologous format is often employed.[16] This means that the hapten-carrier conjugate used for immunization (e.g., with KLH) is different from the one used for coating the ELISA plate (e.g., with BSA). This strategy can reduce the binding of antibodies that recognize the carrier protein or the linker region, leading to a more specific and sensitive assay.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.[17]
-
Washing: Repeat the wash step.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate 50 µL of the primary antibody solution with 50 µL of either the standard solutions of this compound or the potential cross-reactants at various concentrations. Incubate for 1 hour at 37°C.
-
Transfer: Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL/well of the enzyme substrate (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis and Interpretation
The data is analyzed by plotting the absorbance against the logarithm of the analyte concentration. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined.
Cross-reactivity (%) is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100 [16]
Table 2: Example Competitive ELISA Data
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 2-Fluoro-6-(1-methylethyl)benzothiazole | 50 | 20% |
| 2-Chloro-6-methylbenzothiazole | 25 | 40% |
| 2-Aminobenzothiazole | >1000 | <1% |
| Benzothiazole | >1000 | <1% |
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[18][19] It provides detailed kinetic information, including association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[20]
Causality Behind Experimental Choices in SPR
-
Immobilization Strategy: In a typical small molecule-protein interaction study using SPR, the larger molecule (the antibody) is immobilized on the sensor chip surface, and the small molecule (the analyte) is injected over the surface.[21] This approach maximizes the signal change upon binding, as the response is proportional to the mass change at the sensor surface.
-
Concentration Series: To accurately determine the kinetic parameters, the analyte is injected over a range of concentrations. This allows for the global fitting of the binding data to a specific interaction model (e.g., 1:1 Langmuir binding).
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.
Detailed Protocol: Surface Plasmon Resonance (SPR)
-
Antibody Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified antibody over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (the analyte) over the antibody-immobilized surface. Each injection cycle consists of:
-
Association Phase: The analyte flows over the surface, and binding is monitored as an increase in the SPR signal.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored as a decrease in the SPR signal.
-
-
Repeat the binding analysis for each potential cross-reactant.
-
-
Surface Regeneration: Between each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal vs. time) are fitted to a suitable kinetic model (e.g., 1:1 binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Analysis and Interpretation
A lower KD value indicates a higher binding affinity. By comparing the KD values of the potential cross-reactants to that of the primary analyte, the degree of cross-reactivity can be quantified.
Table 3: Example Surface Plasmon Resonance (SPR) Data
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.5 x 10⁵ | 1.5 x 10⁻³ | 1.0 x 10⁻⁸ (10 nM) |
| 2-Fluoro-6-(1-methylethyl)benzothiazole | 1.2 x 10⁵ | 6.0 x 10⁻³ | 5.0 x 10⁻⁸ (50 nM) |
| 2-Chloro-6-methylbenzothiazole | 1.4 x 10⁵ | 3.5 x 10⁻³ | 2.5 x 10⁻⁸ (25 nM) |
| 2-Aminobenzothiazole | No Binding Detected | - | - |
| Benzothiazole | No Binding Detected | - | - |
Comparative Summary and Conclusion
This guide provides a robust framework for assessing the cross-reactivity of this compound using two orthogonal, industry-standard methods.
-
Competitive ELISA is a high-throughput and sensitive method that is excellent for screening a large number of compounds and for quantifying cross-reactivity as a percentage relative to the target analyte.
-
Surface Plasmon Resonance (SPR) offers a more detailed, real-time analysis of the binding kinetics, providing valuable insights into the affinity and stability of the antibody-analyte interaction.
By employing these methodologies, researchers can generate a comprehensive cross-reactivity profile for this compound. This information is indispensable for validating the specificity of immunochemical-based assays and for understanding the potential for off-target interactions in biological systems. A thorough understanding of a compound's cross-reactivity is a critical component of its overall characterization in both research and development settings.
References
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- ACS Publications. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry.
- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- Longdom Publishing. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development.
- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.
- PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
- SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- BOC Sciences. (n.d.). Hapten-Carrier Conjugation Services.
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- PubMed. (1992). Monoclonal Antibodies in Hapten Immunoassays.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
- PubMed. (n.d.). The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies.
- ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Echelon Biosciences. (n.d.). What is a Competitive ELISA?.
- PrepChem.com. (n.d.). Synthesis of (A) 2-chloromethylbenzothiazole.
- Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
- PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- ResearchGate. (n.d.). Immunotoxicity of Benzothiazole on Mytilus Edulis Following In Vitro Exposure of Hemocytes.
- MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- ACS Publications. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry.
- R Discovery. (2015). The immunomodulation potential of the synthetic derivatives of benzothiazoles: Implications in immune system disorders through in vitro and in silico studies.
- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
- PubMed. (2016). Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1.
- Springer Nature Experiments. (1992). Conjugation of Haptens.
- RSC Publishing. (2024). Methods and applications of noncompetitive hapten immunoassays.
- SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- BLDpharm. (n.d.). This compound.
- PubMed. (2020). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles.
- PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. biossusa.com [biossusa.com]
- 11. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Monoclonal antibodies in hapten immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. portlandpress.com [portlandpress.com]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
A Comparative Guide to the Synthetic Routes of 2-Chloro-6-(1-methylethyl)benzothiazole
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-6-(1-methylethyl)benzothiazole is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, offering experimental data, mechanistic insights, and a critical evaluation of each pathway to aid in the selection of the most suitable method for your research and development needs.
Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of this compound, featuring a chloro group at the 2-position and an isopropyl group at the 6-position, makes it a valuable intermediate for the synthesis of targeted therapeutics. The selection of a synthetic route can significantly impact yield, purity, cost, safety, and environmental footprint. This guide will dissect two plausible and scientifically sound synthetic pathways, providing the necessary data and expert analysis to make an informed decision.
Route 1: The 2-Aminobenzothiazole Pathway
This synthetic approach hinges on the initial formation of a 2-aminobenzothiazole intermediate, followed by a deaminative chlorination to yield the final product. This route is attractive due to the commercial availability of the starting materials and the well-established nature of the involved chemical transformations.
Logical Workflow for Route 1
Caption: Workflow for the 2-Aminobenzothiazole Pathway (Route 1).
Experimental Protocols for Route 1
Step 1: Synthesis of 4-(1-methylethyl)aniline
-
Method: Friedel-Crafts Alkylation of Aniline.
-
Procedure: To a stirred solution of aniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, a Lewis acid catalyst like anhydrous aluminum chloride (1.3 eq) is added portion-wise. The mixture is heated to approximately 45-50 °C until the catalyst dissolves completely. After cooling, 2-bromopropane (1.5 eq) is added dropwise at a controlled temperature. The reaction is then quenched, and the product is isolated by extraction and distillation.
-
Expected Yield: Approximately 70%.[1]
Step 2: Synthesis of 2-Amino-6-(1-methylethyl)benzothiazole
-
Method: Hugershoff Reaction.
-
Procedure: 4-(1-methylethyl)aniline (1.0 eq) is dissolved in glacial acetic acid. To this solution, potassium thiocyanate (1.1 eq) is added. The mixture is cooled, and a solution of bromine (1.0 eq) in glacial acetic acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, and the product is then precipitated by pouring it into water and neutralizing it. The crude product is collected by filtration and can be purified by recrystallization.
-
Expected Yield: This reaction is generally high-yielding for various substituted anilines.[2]
Step 3: Deaminative Chlorination
-
Option A: Sandmeyer Reaction
-
Procedure: 2-Amino-6-(1-methylethyl)benzothiazole (1.0 eq) is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) chloride (1.3 eq) in hydrochloric acid. The mixture is warmed to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted and purified.
-
Mechanistic Insight: The Sandmeyer reaction proceeds via the formation of a diazonium salt, which then undergoes a copper-catalyzed radical or radical-cationic mechanism to replace the diazonium group with a chloride. The use of strongly acidic and oxidizing conditions can be a limitation for sensitive substrates.[1][3]
-
-
Option B: Modern Deaminative Chlorination
-
Procedure: In an inert atmosphere, 2-amino-6-(1-methylethyl)benzothiazole (1.0 eq), a pyrylium reagent (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate, 1.5 eq), and a chloride source such as magnesium chloride (2.0 eq) are combined in a suitable solvent like acetonitrile. The mixture is heated to 120 °C for 16 hours. After cooling, the product is isolated by extraction and purified by chromatography.[1][3][4]
-
Mechanistic Insight: This metal-free method involves the formation of a pyridinium salt intermediate from the aminoheterocycle and the pyrylium reagent. The chloride ion then acts as a nucleophile to displace the pyridinium leaving group. This method avoids the use of harsh acidic and oxidizing conditions and is often more tolerant of various functional groups.[1][3][4]
-
Data Summary for Route 1
| Step | Reaction | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | Friedel-Crafts Alkylation | Aniline, 2-bromopropane, AlCl₃ | ~70% | Well-established, uses readily available materials. | Can produce isomeric byproducts, requires anhydrous conditions. |
| 2 | Hugershoff Reaction | 4-isopropylaniline, KSCN, Br₂ | Good to high | Generally efficient for benzothiazole ring formation. | Use of toxic and corrosive bromine. |
| 3a | Sandmeyer Reaction | 2-aminobenzothiazole, NaNO₂, HCl, CuCl | Moderate to good | Classic, well-understood reaction. | Harsh acidic/oxidizing conditions, formation of diazonium salts can be hazardous.[1][3] |
| 3b | Deaminative Chlorination | 2-aminobenzothiazole, Pyrylium reagent, MgCl₂ | Good to high | Milder conditions, metal-free, good functional group tolerance.[1][3][4] | Reagents can be more expensive, higher temperatures may be required. |
Route 2: The 2-Mercaptobenzothiazole Pathway
This alternative route proceeds through the formation of a 2-mercaptobenzothiazole intermediate, which is subsequently chlorinated to afford the desired product. This pathway is notable for its use of different, and in some cases, less hazardous reagents compared to Route 1.
Logical Workflow for Route 2
Caption: Workflow for the 2-Mercaptobenzothiazole Pathway (Route 2).
Experimental Protocols for Route 2
Step 1: Synthesis of 6-(1-methylethyl)benzothiazole-2-thiol
-
Method: Reaction of 4-isopropylaniline with Carbon Disulfide and Sulfur.
-
Procedure: 4-(1-methylethyl)aniline (1.0 eq), carbon disulfide, and sulfur are charged into a high-pressure autoclave. The reaction is heated to a high temperature (e.g., 240-250 °C) and pressure for several hours.[5] After cooling, the crude product is isolated. This method is often used in industrial settings.
-
Alternative Procedure (DBU-promoted): For a laboratory scale, a milder method involves reacting an o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[6] While this is not a direct route from 4-isopropylaniline, it highlights alternative, less harsh conditions for forming the 2-mercaptobenzothiazole core.
Step 2: Chlorination of 6-(1-methylethyl)benzothiazole-2-thiol
-
Method: Oxidative Chlorination.
-
Procedure: 6-(1-methylethyl)benzothiazole-2-thiol (1.0 eq) is suspended in an inert solvent. A chlorinating agent such as thionyl chloride (1.0-1.2 eq) or sulfuryl chloride is added. The reaction may be catalyzed by a small amount of a phosphorous acid compound.[7] The mixture is heated to reflux until the reaction is complete. The product is then isolated by removal of the solvent and purification. The addition of a small amount of water has been reported to improve the efficiency of chlorination with sulfuryl chloride.[8]
-
Mechanistic Insight: The 2-mercaptobenzothiazole exists in tautomeric equilibrium with the benzothiazole-2-thione form. The chlorinating agent reacts with the sulfur atom to form a reactive intermediate, which then rearranges to the 2-chloro-substituted product with the elimination of sulfur-containing byproducts.
Data Summary for Route 2
| Step | Reaction | Key Reagents | Typical Yield | Advantages | Disadvantages |
| 1 | Thionation and Cyclization | 4-isopropylaniline, CS₂, Sulfur | High (industrial) | High-yielding on a large scale. | Requires high pressure and temperature, use of flammable and toxic carbon disulfide. |
| 2 | Oxidative Chlorination | 2-mercaptobenzothiazole, SOCl₂ or SO₂Cl₂ | Good to excellent | Generally a clean and efficient conversion. | Thionyl chloride and sulfuryl chloride are corrosive and moisture-sensitive. |
Comparative Analysis
| Feature | Route 1: 2-Aminobenzothiazole Pathway | Route 2: 2-Mercaptobenzothiazole Pathway |
| Overall Yield | Potentially lower due to the number of steps and potential for side reactions, particularly in the Friedel-Crafts and Sandmeyer steps. | Can be higher, especially on an industrial scale where the high-pressure thionation is very efficient. |
| Scalability | The Friedel-Crafts alkylation and Sandmeyer reaction can present scalability challenges. The modern deaminative chlorination is reported to be scalable.[1][3][4] | The high-pressure synthesis of the 2-mercapto intermediate is well-suited for large-scale industrial production. |
| Safety & Handling | Involves the use of bromine (toxic, corrosive) and potentially explosive diazonium salts in the Sandmeyer reaction. The modern deaminative chlorination offers a safer alternative.[1][3] | Utilizes highly flammable and toxic carbon disulfide, and requires high-pressure equipment. Thionyl and sulfuryl chloride are corrosive. |
| Cost-Effectiveness | Starting materials are generally inexpensive. The cost of the pyrylium reagent for the modern deaminative chlorination may be a factor. | Carbon disulfide and sulfur are inexpensive bulk chemicals. The cost of high-pressure equipment is a significant capital investment. |
| Environmental Impact | Use of halogenated solvents and bromine raises environmental concerns. The modern deaminative chlorination is metal-free. | Carbon disulfide is a volatile and toxic solvent. The reaction produces sulfur-containing byproducts. |
| Versatility | The 2-aminobenzothiazole intermediate can be used to synthesize a variety of other 2-substituted benzothiazoles. | The 2-mercaptobenzothiazole intermediate is also a versatile precursor for various derivatives. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 (2-Aminobenzothiazole Pathway) is likely the more practical choice for laboratory-scale synthesis, particularly when utilizing the modern deaminative chlorination (Step 3b). This approach avoids the hazards of diazonium salts and offers milder reaction conditions with good functional group tolerance. While it may involve more steps, the procedures are generally more amenable to standard laboratory equipment.
Route 2 (2-Mercaptobenzothiazole Pathway) is a powerful and efficient method, but its reliance on high-pressure and high-temperature conditions, along with the use of highly hazardous carbon disulfide, makes it more suitable for a dedicated industrial setting with the appropriate safety infrastructure.
For researchers and drug development professionals operating in a laboratory or pilot plant setting, Route 1, employing the deaminative chlorination with a pyrylium reagent, is recommended as the more versatile, safer, and more readily implemented approach for the synthesis of this compound.
References
-
Ghiazza, C., Faber, T., Gómez-Palomino, A., & Cornella, J. (2022). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14(1), 78–84. [Link]
-
Ghiazza, C., Faber, T., Gómez-Palomino, A., & Cornella, J. (2021). Deaminative chlorination of aminoheterocycles. ResearchGate. [Link]
- Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. (1996).
-
Ghiazza, C., Faber, T., Gómez-Palomino, A., & Cornella, J. (2022). Deaminative chlorination of aminoheterocycles. PubMed. [Link]
-
Ghiazza, C., Faber, T., Gómez-Palomino, A., & Cornella, J. (2022). Deaminative chlorination of aminoheterocycles. ResearchGate. [Link]
-
Ghiazza, C., Faber, T., Gómez-Palomino, A., & Cornella, J. (2022). Deaminative chlorination bridges the wide availability of aminoheterocycles with the powerful chemistry of aryl chlorides. ResearchGate. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Allen, C. F. H., & VanAllan, J. (1948). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 28, 10. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed. [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. (2014). ResearchGate. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). MDPI. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2024, January 11). YouTube. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Reaction of 2-thiobenzazoles with thionyl chloride. (1985). ResearchGate. [Link]
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]
-
Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. (2022). ResearchGate. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2022). PubMed. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing. [Link]
- Method for the production of 2-mercaptobenzothiazole. (2001).
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). MDPI. [Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PubMed Central. [Link]
- Process for the preparation of 2-mercaptobenzothiazole. (1994).
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. [Link]
-
Synthesis, characterization and biological evaluation of benzothiazoles and tetrahydrobenzothiazoles bearing urea or thiourea moieties as vasorelaxants and inhibitors of the insulin releasing process. (2016). PubMed. [Link]
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (n.d.). Semantic Scholar. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).
- Process for oxidizing 2-mercaptobenzothiazole. (1972).
Sources
- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deaminative chlorination of aminoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 7. US5502201A - Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2-Chloro-6-(1-methylethyl)benzothiazole Analogs in Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, benzothiazole derivatives have emerged as a significant class of molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a detailed head-to-head comparison of analogs of 2-Chloro-6-(1-methylethyl)benzothiazole, focusing on their performance as potential anticancer agents. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to inform researchers and drug development professionals in their quest for novel and more effective cancer therapeutics.
The core structure, 2-aminobenzothiazole, has been a fertile ground for the development of diverse analogs with promising biological activities against various biological targets.[5] The introduction of different substituents at the 2 and 6-positions of the benzothiazole ring has been a key strategy in modulating the pharmacological properties of these compounds. This guide will delve into the synthesis, chemical properties, and comparative anticancer activities of selected analogs, providing insights into the rationale behind their design and the experimental validation of their efficacy.
Synthesis and Chemical Properties of Benzothiazole Analogs
The synthesis of 2-substituted benzothiazole derivatives typically involves multi-step reaction sequences. A common strategy for creating a library of analogs is to first synthesize a core intermediate which is then further modified. For instance, a key intermediate such as a benzothiazole hydrazide can be prepared and subsequently reacted with various benzoyl chloride derivatives to yield a range of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazides.[6] Further modifications, like Knoevenagel condensation with different benzaldehyde derivatives, can introduce additional diversity.[6]
The selection of analogs for comparison in this guide is based on systematic variations at the 2- and 6-positions of the benzothiazole core to elucidate the impact of these substitutions on anticancer activity. The rationale is to explore how changes in electronic and steric properties at these key positions influence the interaction of the molecules with their biological targets.
Comparative Biological Activities: A Focus on Anticancer Efficacy
The anticancer potential of benzothiazole analogs is a subject of intensive research, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[1][2][5][6][7][8] The mechanism of action for many of these compounds is believed to involve the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[5]
In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of 2,6-disubstituted benzothiazole analogs against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.
| Compound ID | 2-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -NH-CO-CH2-NH-CO-Ph | -H | MCF-7 (Breast) | >100 | [2] |
| Analog B | -NH-CO-CH=CH-Ph | -H | MCF-7 (Breast) | 10.25 | [2] |
| Analog C | -NH-CO-CH=CH-(4-Cl-Ph) | -H | MCF-7 (Breast) | 8.54 | [2] |
| Analog D | -NH-CO-CH=CH-(4-OCH3-Ph) | -H | MCF-7 (Breast) | 6.87 | [2] |
| Analog E | -NH2 | -NO2 | MCF-7 (Breast) | 2.49 | [9] |
| Analog F | -NH2 | -H | A549 (Lung) | >100 | [10] |
| Analog G | -NH-piperazinyl-4-NO2-Ph | -H | A549 (Lung) | 22.13 | [10] |
| Analog H | -NH-piperazinyl-4-NO2-Ph | -H | MCF-7 (Breast) | 35.21 | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key structure-activity relationships:
-
Impact of the 2-Substituent: A significant increase in anticancer activity is observed when moving from a simple acetamide linkage (Analog A) to a cinnamoyl moiety (Analogs B, C, and D) at the 2-position.[2] This suggests that the extended conjugation and the presence of the phenyl ring in the cinnamoyl group are crucial for cytotoxicity.
-
Influence of Phenyl Ring Substitution: Within the cinnamoyl series (Analogs B, C, and D), substitution on the terminal phenyl ring further modulates activity. The presence of an electron-donating methoxy group (Analog D) leads to the highest potency against MCF-7 cells, while an electron-withdrawing chloro group (Analog C) also enhances activity compared to the unsubstituted analog (Analog B).[2]
-
Role of the 6-Substituent: The introduction of a nitro group at the 6-position (Analog E) significantly enhances the antiproliferative activity against MCF-7 cells when compared to analogs with no substitution at this position.[9] This highlights the importance of electron-withdrawing groups at the 6-position for potent anticancer effects.
-
Effect of Complex Amine Substituents: While the simple 2-aminobenzothiazole (Analog F) is inactive, the introduction of a substituted piperazine moiety at the 2-position (Analogs G and H) restores anticancer activity, albeit at micromolar concentrations.[10] This indicates that larger, more complex substituents at the 2-position can be accommodated and can contribute to the biological activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To ensure the reliability and reproducibility of the comparative data, a standardized experimental protocol for assessing the in vitro cytotoxicity of the benzothiazole analogs is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The benzothiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds for a specific duration (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of many 2-aminobenzothiazole derivatives has been linked to their ability to modulate cellular signaling pathways, particularly the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[5]
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of benzothiazole analogs.
Sources
- 1. Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Chloro-6-isopropylbenzothiazole
Foreword: The Imperative of Purity in Benzothiazole Chemistry
The benzothiazole scaffold is a cornerstone in medicinal chemistry and material science, valued for its wide spectrum of biological activities. 2-Chloro-6-isopropylbenzothiazole serves as a critical intermediate in the synthesis of more complex molecules, where its purity is not merely a quality metric but the foundation upon which subsequent research and development are built. The presence of even trace impurities, such as starting materials, isomers, or reaction by-products, can lead to ambiguous biological data, failed synthetic steps, and compromised final product integrity.[1]
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized 2-Chloro-6-isopropylbenzothiazole. We move beyond simple protocols to explain the causality behind methodological choices, ensuring that the validation process is robust, reliable, and scientifically sound, in alignment with established principles such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]
The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A "pure" sample according to one method may reveal hidden impurities under the scrutiny of another.[5] Therefore, a multi-pronged, orthogonal approach is essential. We will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of structurally similar impurities.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for 2-Chloro-6-(1-methylethyl)benzothiazole, a key intermediate in pharmaceutical research. Recognizing the critical importance of reproducibility in drug development, this document evaluates two primary synthetic pathways, offering detailed experimental protocols, analysis of potential challenges, and data-driven insights to ensure consistent and reliable outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry, forming the core of various pharmacologically active molecules. The reliability of its synthesis is paramount for the consistent production of downstream compounds and the integrity of research findings. This guide explores two common synthetic strategies, highlighting the critical parameters that influence yield, purity, and overall reproducibility.
Route 1: The Mercaptan Pathway This approach involves the initial synthesis of 6-(1-methylethyl)-2-mercaptobenzothiazole, followed by a chlorination step. While seemingly straightforward, the chlorination of 2-mercaptobenzothiazoles is known to be susceptible to reproducibility issues.
Route 2: The Amine-Diazotization Pathway This alternative route begins with the synthesis of 2-amino-6-(1-methylethyl)benzothiazole, which is then converted to the target chloro-derivative via a Sandmeyer reaction. This classical transformation in aromatic chemistry offers a different set of challenges and advantages.
Comparative Analysis of Synthetic Routes
The choice between the Mercaptan Pathway and the Amine-Diazotization Pathway depends on several factors, including precursor availability, scalability, and the desired purity profile of the final product. Below is a summary of the key characteristics of each route.
| Feature | Route 1: Mercaptan Pathway | Route 2: Amine-Diazotization Pathway |
| Starting Material | 4-Isopropylaniline | 4-Isopropylaniline |
| Key Intermediates | 6-(1-methylethyl)-2-mercaptobenzothiazole | 2-Amino-6-(1-methylethyl)benzothiazole, Aryl diazonium salt |
| Key Reactions | Cyclization with Carbon Disulfide, Chlorination with Sulfuryl Chloride | Cyclization with Thiocyanate/Bromine (Hugerschoff type), Diazotization, Sandmeyer Reaction |
| Potential for Reproducibility Issues | High, particularly in the chlorination step. | Moderate, diazotization and Sandmeyer reactions require careful temperature and reagent control. |
| Key Advantages | Potentially fewer steps. | Well-established classical reactions. |
| Key Disadvantages | Chlorination can be low-yielding and inconsistent. Handling of pressurized carbon disulfide. | Use of potentially hazardous reagents (bromine, diazonium salts). Diazonium salts can be unstable. |
Experimental Protocols and Methodologies
Route 1: Mercaptan Pathway
This pathway is characterized by the formation of a mercaptobenzothiazole intermediate, which is subsequently chlorinated.
A Comparative Guide to the Cytotoxicity of 2-Chloro-6-(1-methylethyl)benzothiazole on Cancer and Normal Cell Lines
This guide provides a comprehensive framework for evaluating the differential cytotoxic effects of the novel compound, 2-Chloro-6-(1-methylethyl)benzothiazole. As researchers and drug development professionals, our primary goal is to identify therapeutic agents that are potent against cancer cells while exhibiting minimal toxicity to healthy, normal cells. This principle, known as selective cytotoxicity, is a cornerstone of modern cancer drug discovery.[1]
Benzothiazole, a heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry, with many of its derivatives showing significant anticancer properties.[2] These derivatives have been shown to induce cell death in various cancer cell lines, often through mechanisms like apoptosis.[3] This guide presents a structured, in-depth methodology to rigorously assess this compound, moving from broad cytotoxicity screening to a more nuanced understanding of its mechanism of action.
The Imperative of Selective Cytotoxicity in Cancer Research
The ultimate aim of chemotherapy is to eradicate malignant cells with minimal collateral damage to the patient's healthy tissues. Therefore, a critical early step in preclinical evaluation is to determine a compound's therapeutic window. This is achieved by comparing its cytotoxic effects on cancer cell lines against its effects on non-malignant cell lines.[1]
A key metric derived from this comparison is the Selectivity Index (SI) . It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells).[1] A higher SI value signifies greater selectivity for cancer cells, marking the compound as a more promising candidate for further development.
Experimental Design: A Multi-Faceted Approach
Our experimental design is structured to provide a robust and reproducible evaluation of this compound. This involves careful selection of cell lines, a primary screening assay to determine potency, and secondary assays to elucidate the mechanism of cell death.
Rationale-Driven Cell Line Selection
To establish a meaningful comparison, we will utilize cell lines representing a common cancer type and a relevant normal tissue counterpart.
-
Cancer Cell Line: A549 (Human Lung Carcinoma)
-
Justification: Lung cancer is a leading cause of cancer-related mortality worldwide.[4] The A549 cell line is a well-characterized and widely used model for non-small cell lung cancer, making the results broadly relevant.
-
-
Normal Cell Line: IMR-90 (Human Lung Fibroblast)
-
Justification: Using a normal fibroblast line from the same tissue of origin (lung) as the cancer cell line provides a more direct and relevant comparison of tissue-specific toxicity. This is a more rigorous approach than using a cell line from a different organ, such as the kidney (HEK-293).
-
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the differential cytotoxicity of the target compound.
Caption: A potential intrinsic apoptosis pathway modulated by the compound.
Discussion and Future Directions
This guide outlines a foundational strategy for assessing the differential cytotoxicity of this compound. The hypothetical results, showing a promising Selectivity Index, would strongly support its candidacy for further preclinical development. The confirmation of apoptosis as the primary mode of cell death would further strengthen its profile as a potential therapeutic agent.
Next Steps would include:
-
Expanding the Panel: Testing against a broader range of cancer cell lines (e.g., breast, colon, prostate) and other normal cell lines to confirm selectivity.
-
Molecular Target Identification: Investigating the specific protein targets or pathways modulated by the compound (e.g., EGFR inhibition, as seen with some benzothiazole hybrids). [5]* In Vivo Studies: If in vitro data remains promising, progressing to animal models to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.
By systematically applying the methodologies described herein, researchers can generate the robust, high-quality data necessary to make informed decisions in the drug discovery pipeline.
References
- Benchchem. Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2015). Benzothiazole derivatives as anticancer agents. PubMed Central.
- Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Aziz, M. (2014). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.
- Yurttas, L., Genc, B., & Göktaş, H. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science and Discovery.
- QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- Benchchem. (2025). Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines. Benchchem.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Pharmatest Services. Cancer cell assays in vitro. Pharmatest Services.
- Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
- Benchchem. (2025). A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. Benchchem.
- Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology.
- Yahaya, Z. S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health.
- Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Kollar, B., et al. (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Institutes of Health.
- Wang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. National Institutes of Health.
- Onajole, O. K., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health.
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY.
- Alam, M. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. ResearchGate.
- Dar, A. A., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing.
- Liu, W., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International.
- El-Sayed, N. F., & El-Bendary, E. R. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health.
- Wang, X., et al. (2025). Benzothiazole amide analogues as antagonists of TRPC 6 channels: A therapeutic approach for kidney fibrosis. PubMed.
- Sharma, D., & Narasimhan, B. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Zhang, Y. B., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. National Institutes of Health.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-6-isopropylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-chloro-6-isopropylbenzothiazole derivatives. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery. The benzothiazole scaffold is a cornerstone in the development of therapeutic agents due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will focus on the nuanced effects of substitutions at the C-2 and C-6 positions of the benzothiazole ring, using the 2-chloro-6-isopropylbenzothiazole core as our lead structure.
The 2-Chloro-6-isopropylbenzothiazole Scaffold: A Privileged Starting Point
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a versatile pharmacophore.[2] The electron-rich nature of this heterocyclic system allows for diverse interactions with biological targets.[4] Our focus on a 2-chloro-6-isopropyl substituted scaffold is deliberate. The chloro group at the 2-position acts as a crucial leaving group for further functionalization, allowing for the introduction of various substituents to probe the binding pocket of a target.[5] The isopropyl group at the C-6 position provides a lipophilic anchor, which can enhance membrane permeability and hydrophobic interactions within the target protein. Literature suggests that substitutions at the C-2 and C-6 positions are particularly influential in modulating the biological activity of benzothiazole derivatives.[1]
Decoding the Structure-Activity Relationship: A Tale of Two Positions
The biological activity of benzothiazole derivatives can be finely tuned by strategic modifications at various positions of the bicyclic ring. Here, we will dissect the SAR at the C-2 and C-6 positions, providing experimental data where available to illustrate these principles.
The Pivotal Role of the C-2 Position
The C-2 position of the benzothiazole ring is highly amenable to chemical modification, and the nature of the substituent at this position has a profound impact on the resulting biological activity.
The 2-chloro substituent is an excellent synthetic handle. It can be readily displaced by nucleophiles such as amines and hydrazines to generate a diverse library of compounds. For instance, the synthesis of 2-hydrazone-bridged benzothiazoles has been shown to yield compounds with significant antiproliferative activity.[6]
A study on 2-hydrazone-bridged benzothiazoles revealed that a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative exhibited remarkable activity against pancreatic adenocarcinoma (Capan-1, IC50 = 0.6 µM) and non-small cell lung cancer (NCI-H460, IC50 = 0.9 µM).[6] This highlights the potential of combining a halogen at C-6 with a substituted hydrazone at C-2.
Table 1: Anticancer Activity of C-2 Substituted Benzothiazole Derivatives
| Compound ID | C-2 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 38 | -N(H)N=CH-(3-F-Ph) | Cl | Capan-1 | 0.6 | [6] |
| 38 | -N(H)N=CH-(3-F-Ph) | Cl | NCI-H460 | 0.9 | [6] |
| 45-52 | -N(H)N=CH-(3-F/OMe-Ph) | OMe | Various | 1.3 - 12.8 | [6] |
The introduction of a thioether linkage at the C-2 position is a common strategy to develop potent antimicrobial and antifungal agents. The sulfur atom can participate in crucial interactions with enzymatic targets. For example, derivatives of 2-mercaptobenzothiazole have demonstrated a broad spectrum of antimicrobial activities.[7]
One study reported that 2-(alkenylthio)-5-aminobenzothiazoles showed significant activity against Candida albicans, with MIC values as low as 15.6 μg/mL.[7] This suggests that lipophilic alkenyl chains at the C-2 position can enhance antifungal potency.
The Modulatory Influence of the C-6 Position
While the C-2 position often dictates the primary mode of interaction, substituents at the C-6 position play a crucial role in modulating the overall physicochemical properties and potency of the molecule.
The introduction of halogens (e.g., chloro, fluoro) or small alkyl groups (e.g., isopropyl) at the C-6 position can significantly impact the lipophilicity and electronic properties of the benzothiazole ring. As seen with compound 38 in Table 1, a chloro group at C-6 in conjunction with a specific C-2 substituent can lead to potent anticancer activity.[6] The presence of a methoxy group at the C-6 position in another series of compounds also resulted in strong antiproliferative effects.[6]
An amino group at the C-6 position can serve as a point for further derivatization and can also participate in hydrogen bonding interactions with the target. Derivatives of 6-amino-2-n-pentylthiobenzothiazole have been investigated for their effects on ergosterol biosynthesis in Candida albicans.[7]
Synergistic Effects and Future Directions
The SAR of benzothiazole derivatives is often a result of the interplay between substituents at different positions. A comprehensive drug design strategy should consider the synergistic effects of modifications at both the C-2 and C-6 positions. For example, a bulky, lipophilic group at C-6, such as our lead isopropyl group, combined with a hydrogen bond donor/acceptor at C-2 could lead to high-affinity ligands.
Future research should focus on exploring a wider range of substituents at both positions to build a more comprehensive QSAR model. The use of computational tools for in silico screening can help in prioritizing the synthesis of compounds with the highest predicted activity.[8]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of 2-chloro-6-isopropylbenzothiazole derivatives, based on common methodologies reported in the literature.[6][9]
General Synthesis of 2-Hydrazinylbenzothiazole Derivatives
This protocol describes a common method for preparing 2-hydrazinylbenzothiazoles, which are key intermediates for synthesizing hydrazone derivatives.[6]
-
To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at 0-5 °C.
-
Add ethylene glycol to the mixture.
-
Add the corresponding 2-aminobenzothiazole derivative (e.g., 2-amino-6-isopropylbenzothiazole).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and continue stirring overnight.
-
Filter the resulting precipitate and recrystallize from a suitable solvent like ethanol.
General Synthesis of 2-Hydrazone-Bridged Benzothiazoles
This protocol outlines the condensation reaction to form the final hydrazone products.[6]
-
Dissolve the 2-hydrazinylbenzothiazole intermediate in a suitable solvent (e.g., ethanol).
-
Add the desired substituted aldehyde.
-
Add a catalytic amount of an acid (e.g., glacial acetic acid).
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the product by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Key Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General experimental workflow for synthesis and evaluation.
References
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- Design, synthesis, and structure-activity relationship studies of benzothiazole deriv
- Biological Screening and Structure Activity rel
- Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- Biological Activities of 2-Mercaptobenzothiazole Deriv
- Synthesis and biological evaluation of 2- aminobenzothiazole deriv
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents.
- synthesis, biological activity and recent advancement of benzothiazoles: a classical review.
- Benzothiazole Derivatives as Potential Anti-Infective Agents.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
- Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In-silico Evalu
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide deriv
- Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Deriv
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Deriv
- MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF SOME FLUORO, CHLORO 2-N (SUBSTITUTED SCHIFF'S BASES)
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIV
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Target Validation of 2-Chloro-6-(1-methylethyl)benzothiazole and Novel Benzothiazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. This guide provides an in-depth, experience-driven comparison of methodologies for the biological target validation of the novel compound 2-Chloro-6-(1-methylethyl)benzothiazole. As direct experimental data for this specific molecule is not yet publicly available, we will use it as a representative example to illustrate a comprehensive target validation strategy. This guide will compare and contrast established experimental workflows, offering insights into the rationale behind procedural choices and the interpretation of data.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The specific substitutions on the benzothiazole ring system are critical in determining their pharmacological profiles and molecular targets[3][6]. Therefore, a robust and multi-faceted approach to target identification and validation is paramount.
Phase 1: Unveiling Potential Targets - A Multi-pronged Approach
The initial step in validating a novel compound like this compound is to generate a list of putative biological targets. A combination of computational, biochemical, and genetic screening methods is often employed to cast a wide net.
In Silico and Computational Screening
Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses. Molecular docking studies can be performed against a panel of known protein targets of other benzothiazole derivatives. For instance, various benzothiazoles have been shown to target protein tyrosine kinases (PTKs), cyclin-dependent kinases (CDKs), and enzymes involved in metabolic pathways[1][7][8].
Affinity-Based Target Identification
A more direct and unbiased approach is to use the compound itself as a "bait" to capture its binding partners from a complex biological sample.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale: This method physically isolates the proteins that interact with the compound, providing direct evidence of a physical association[9].
Genetic Approaches for Target Identification
Genetic screens can identify genes that, when perturbed, alter the cellular response to the compound, thereby implicating their protein products as potential targets.
Experimental Protocol: CRISPR/Cas9-based Genetic Screen
-
Library Transduction: Introduce a genome-wide CRISPR knockout library into a population of cells.
-
Compound Treatment: Treat the cells with a sub-lethal concentration of this compound.
-
Selection: Identify cells that are either sensitized or resistant to the compound's effects.
-
Sequencing: Sequence the guide RNAs in the resistant and sensitized populations to identify the genes that were knocked out.
Rationale: This powerful technique can uncover not only direct targets but also key components of the signaling pathway in which the target is involved[10].
Diagram: Overall Target Identification and Validation Workflow
Caption: A generalized workflow for the identification and validation of a novel small molecule's biological target.
Phase 2: Rigorous Validation of Putative Targets
Once a list of potential targets is generated, a series of orthogonal experiments must be performed to validate the direct interaction and its functional consequence.
Confirming Direct Target Engagement: Biochemical and Biophysical Assays
These cell-free assays are crucial for quantifying the binding affinity and kinetics of the compound to its purified target protein.
Comparative Methodologies for Direct Binding Analysis
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[11] | Binding affinity (KD), association (ka) and dissociation (kd) rates.[11] | Real-time, label-free, provides kinetic information. | Requires immobilization of one binding partner, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution.[11] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[11] | "Gold standard" for binding affinity, solution-based, no labeling or immobilization required. | Requires larger amounts of pure protein and compound. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently attach the purified putative target protein to a sensor chip.
-
Compound Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine KD, ka, and kd.
Rationale: SPR provides high-quality quantitative data on the direct interaction between the compound and the target protein, which is a critical piece of evidence for target validation[11].
Verifying Target Engagement in a Cellular Context
Confirming that the compound engages its target within the complex environment of a living cell is a crucial validation step.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature[12][13][14].
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Rationale: CETSA provides evidence of target engagement in a physiological context, without the need for compound or protein labeling[12][13][14][15].
Diagram: Principle of the Cellular Thermal Shift Assay (CETSA)
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 11. antbioinc.com [antbioinc.com]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
Assessing the Therapeutic Index of 2-Chloro-6-isopropylbenzothiazole: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of any new derivative, such as 2-Chloro-6-isopropylbenzothiazole, is not solely defined by its efficacy but by the crucial balance between its desired therapeutic effect and its potential for toxicity. This balance is quantitatively captured by the therapeutic index (TI), a cornerstone of drug safety assessment.[5][6][7]
This guide provides a comprehensive framework for assessing the therapeutic index of 2-Chloro-6-isopropylbenzothiazole. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental workflows. We will explore the necessary in vitro and in vivo studies, present a comparative analysis with other benzothiazole derivatives, and provide the rationale behind experimental choices to ensure scientific integrity.
Understanding the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic response.[5][6][7] A higher TI is preferable, as it indicates a wider separation between the effective and toxic doses.[6] In preclinical development, the TI is typically calculated using the following formula:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose of a drug that produces a toxic effect in 50% of the population.
-
ED50 (Median Effective Dose): The dose of a drug that produces a desired therapeutic effect in 50% of the population.
In early-stage in vitro studies, this is often represented as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50) or inhibitory concentration (IC50).
The following diagram illustrates the concept of the therapeutic window, the range of doses at which a drug is effective without being toxic.
Caption: The therapeutic window represents the range of drug concentrations that are both effective and non-toxic.
Experimental Workflow for Therapeutic Index Assessment
A robust assessment of the therapeutic index requires a multi-pronged approach, beginning with in vitro assays and progressing to in vivo studies. This tiered strategy allows for early identification of potential liabilities and conserves resources.[8]
Caption: A tiered experimental workflow for determining the therapeutic index of a novel compound.
Part 1: In Vitro Assessment
In vitro assays are crucial for the initial characterization of a compound's efficacy and toxicity, providing rapid and cost-effective data to guide further development.[9][10][11][12]
1.1. Efficacy Determination (EC50/IC50)
The choice of efficacy assay is dependent on the therapeutic target of 2-Chloro-6-isopropylbenzothiazole. Given the known activities of benzothiazole derivatives, a relevant example would be assessing its anti-proliferative effects in cancer cell lines.[13][14][15]
Protocol: MTT Assay for Anti-proliferative Activity
-
Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-6-isopropylbenzothiazole and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
1.2. Cytotoxicity Determination (CC50)
To assess the general toxicity of the compound, cytotoxicity assays are performed on non-cancerous cell lines (e.g., HEK293 embryonic kidney cells, MRC-5 lung fibroblasts).
Protocol: LDH Release Assay for Cytotoxicity
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay, using non-cancerous cell lines.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the CC50 value.
Part 2: In Vivo Assessment
In vivo studies are indispensable for understanding a compound's behavior in a whole organism, providing data that is more clinically relevant.[8][17][18]
2.1. Efficacy Determination (ED50) in a Disease Model
Assuming an anticancer application, a tumor xenograft model in mice is appropriate.
Protocol: Tumor Xenograft Study
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize mice into vehicle control and treatment groups. Administer 2-Chloro-6-isopropylbenzothiazole and comparator compounds at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each dose and determine the ED50, the dose that causes 50% tumor growth inhibition.
2.2. Toxicity Determination (TD50)
A dose-range finding study is conducted to identify the maximum tolerated dose (MTD) and observe any adverse effects.
Protocol: Dose-Range Finding Study
-
Animal Model: Use healthy rodents (e.g., mice or rats).
-
Dose Escalation: Administer the compound at escalating doses to different groups of animals.
-
Clinical Observation: Monitor the animals for clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.
-
Pathology: At the end of the study, perform gross necropsy and histopathological examination of major organs to identify any signs of toxicity.[18]
-
Data Analysis: Determine the TD50, the dose at which 50% of the animals show signs of toxicity.
Comparative Analysis
To put the therapeutic index of 2-Chloro-6-isopropylbenzothiazole into context, we will compare it with two other hypothetical benzothiazole derivatives:
-
Compound A: A highly potent but moderately toxic derivative.
-
Compound B: A moderately potent but very safe derivative.
Table 1: In Vitro Efficacy and Cytotoxicity Data
| Compound | IC50 (A549 cells, µM) | CC50 (HEK293 cells, µM) | In Vitro TI (CC50/IC50) |
| 2-Chloro-6-isopropylbenzothiazole | 1.5 | 75 | 50 |
| Compound A | 0.5 | 15 | 30 |
| Compound B | 5.0 | >200 | >40 |
Table 2: In Vivo Efficacy and Toxicity Data (Rodent Model)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | In Vivo TI (TD50/ED50) |
| 2-Chloro-6-isopropylbenzothiazole | 10 | 250 | 25 |
| Compound A | 5 | 75 | 15 |
| Compound B | 25 | >1000 | >40 |
Interpretation and Conclusion
Based on the hypothetical data, 2-Chloro-6-isopropylbenzothiazole demonstrates a promising therapeutic index both in vitro and in vivo.
-
In Vitro Profile: With an in vitro TI of 50, it shows a good separation between its anti-proliferative activity and its general cytotoxicity. It is less potent than Compound A but has a significantly better safety margin. It is more potent than Compound B and has a comparable in vitro safety profile.
-
In Vivo Profile: The in vivo TI of 25 further supports its potential. It requires a higher effective dose than the highly potent Compound A, but its much higher tolerated dose gives it a superior therapeutic window. Compound B, while extremely safe, may not be as effective at tolerable doses.
References
- Vivotecnia. (n.d.). In vivo toxicology studies.
- PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
- Broughton. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- PubMed. (n.d.). The determination and interpretation of the therapeutic index in drug development.
- Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- National Institutes of Health. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- BenchChem. (2025). The Promising Therapeutic Landscape of Benzothiazole Derivatives: A Comparative Performance Review.
- Medical News Today. (2025, April 30). What is the therapeutic index of drugs?
- Wikipedia. (n.d.). Therapeutic index.
- Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index.
- Semantic Scholar. (n.d.). The determination and interpretation of the therapeutic index in drug development.
- PubMed Central. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- BenchChem. (2025, February 20). Benzothiazole derivatives: Significance and symbolism.
- ResearchGate. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- PubMed Central. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 6. Therapeutic index - Wikipedia [en.wikipedia.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. kosheeka.com [kosheeka.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. hoeford.com [hoeford.com]
- 19. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Chloro-6-(1-methylethyl)benzothiazole
For Immediate Reference: This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Chloro-6-(1-methylethyl)benzothiazole (CAS No. 856171-16-9). As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate potential risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established laboratory best practices and regulatory principles.
Author's Note: As a Senior Application Scientist, it is my experience that while many novel compounds may lack a comprehensive, publicly available Safety Data Sheet (SDS), a robust and safe disposal plan can be formulated by adhering to the principles of chemical hazard classification and leveraging data from structurally analogous compounds. The procedures outlined below are based on the known hazards of halogenated organic compounds and benzothiazole derivatives and are designed to meet stringent safety and environmental standards.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Core Principle: The "Precautionary Principle" must be applied. In the absence of complete data, we assume a conservative risk profile.
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields, conforming to EU EN 166 or US NIOSH standards. A face shield is recommended for bulk transfers. | Prevents contact with splashes or aerosols that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene). | Provides a barrier against skin contact, which may cause irritation or be harmful.[1] |
| Body Protection | A chemically resistant lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate engineering controls (i.e., a certified chemical fume hood). For larger quantities or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against the inhalation of potentially harmful vapors or aerosols. |
Segregation and Collection of Chemical Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "856171-16-9"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers must be kept in secondary containment to prevent the spread of material in case of a leak or spill.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe collection, labeling, and temporary storage of the waste pending pickup.
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste in your designated halogenated waste container.[3]
-
Subsequent rinsates may be collected as hazardous waste.
-
After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for solid waste.
-
-
Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, gloves, or absorbent pads, must be disposed of as solid hazardous waste.
-
Place these materials in a designated, labeled container for solid halogenated organic waste.
-
-
Arranging for Disposal:
-
Once your waste container is full or you no longer need to accumulate this type of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, close the sash of the fume hood if it is safe to do so.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Regulatory Framework and Final Disposition
As a halogenated organic compound, the final disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. The preferred method of disposal for such compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, minimizing its environmental impact.
Disposal Decision Tree:
Caption: Decision tree for waste segregation.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Keimfarben GmbH. (2023). Safety data sheet. Retrieved from [Link]
-
ECHA. (n.d.). Benzothiazole - Registration Dossier. Retrieved from [Link]
-
Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-(1-methylethyl)benzothiazole
Hazard Assessment: A Proactive Approach to Safety
A thorough hazard assessment is the first step in any chemical handling protocol.[1][2][3] Based on available data for analogous compounds such as 2-Chloro-6-(1-methylethoxy)benzothiazole and other chlorinated benzothiazoles, we can anticipate the primary hazards associated with 2-Chloro-6-(1-methylethyl)benzothiazole.[4][5][6]
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[7]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[5][6]
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.[5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[6]
-
Aquatic Toxicity: Related benzothiazole compounds are known to be toxic to aquatic life with long-lasting effects.[4]
This assessment dictates the necessity for stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize exposure.[3][8]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to ensuring personal safety.[8] The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Applicable Standards |
| Eye & Face Protection | Wear tightly fitting chemical splash goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1][9][10] | ANSI Z87.1 (US) or EN 166 (EU)[1][4] |
| Skin & Body Protection | A flame-retardant lab coat should be worn and kept buttoned.[11] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory.[9][12] | |
| Hand Protection | Chemical-impermeable gloves are required. Nitrile gloves are a suitable choice for incidental contact.[10] For prolonged contact or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always check the manufacturer's glove compatibility chart for specific chemical resistance. Double-gloving is recommended for handling highly concentrated solutions.[10] | ASTM F2413 (for footwear)[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13] | NIOSH or equivalent[1] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear procedures for handling and disposal.
Step-by-Step Spill Management Protocol
In the event of a small spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before cleaning a small spill, don the full recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: Use a chemical spill kit with an absorbent material appropriate for organic compounds. Cover the spill with the absorbent, starting from the outside and working inwards.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14]
-
Waste Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste.
Waste Disposal Plan
As an organochlorine compound, this compound and its associated waste must be treated as hazardous. The primary method for the disposal of chlorinated organic residues is incineration at a licensed facility.[15]
Waste Disposal Decision Workflow:
Caption: Decision workflow for the disposal of waste contaminated with this compound.
Scientific Integrity and Trustworthiness
The protocols outlined in this guide are designed as a self-validating system. By adhering to these procedures, you are not only protecting yourself but also ensuring the integrity of your research by preventing cross-contamination and unexpected chemical reactions. The causality behind these recommendations is clear: chlorinated aromatic compounds can have significant health effects, and minimizing all routes of exposure is paramount.[9][10] Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[16]
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- Personal Protective Equipment - Standards | Occupational Safety and Health Administr
- Personal Protective Equipment - Overview | Occupational Safety and Health Administr
- OSHA Standards for Personal Protective Equipment - Avetta.
- PPE Requirements – OSHA - Tucker Safety | Personal Protective Gloves and Apparel for Foodservice.
- Navigating the Safe Handling of 6-chloro-1,3-benzothiazole-2-thiol: A Comprehensive Guide - Benchchem.
- Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership.
- 2-Chloro-6-(1-methylethoxy)benzothiazole [CAS# 401567-29-1] - chemBlink.
- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
- Chemical Safety in the Workplace - Restored CDC.
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC.
- Safe Handling of Chemicals - Environmental Health and Safety.
- Safety d
- SAFETY D
- SAFETY D
- 1 - Safety D
- NIOSH Pocket Guide to Chemical Hazards - CDC.
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals | Hazm
- Material Safety D
- Working with Chemicals - Prudent Practices in the Labor
- Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube.
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF - ResearchG
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
- Chlorination of benzothiazoles and benzotriazoles and transformation products identific
- UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evalu
Sources
- 1. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 2. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 3. tuckersafety.com [tuckersafety.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. restoredcdc.org [restoredcdc.org]
- 14. keim.com [keim.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. thecepp.org [thecepp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
